molecular formula C8H9NO3 B190154 Methyl 2-amino-5-hydroxybenzoate CAS No. 1882-72-0

Methyl 2-amino-5-hydroxybenzoate

Cat. No.: B190154
CAS No.: 1882-72-0
M. Wt: 167.16 g/mol
InChI Key: DWBKSTKVIIRFHL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-hydroxybenzoate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBKSTKVIIRFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356138
Record name methyl 2-amino-5-hydroxybenzoate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-72-0
Record name Benzoic acid, 2-amino-5-hydroxy-, methyl ester
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Record name methyl 2-amino-5-hydroxybenzoate
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Record name Methyl 5-Hydroxyanthranilate
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Foundational & Exploratory

Synthesis of Methyl 2-amino-5-hydroxybenzoate from 5-hydroxyanthranilic acid: A Mechanistic and Practical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 2-amino-5-hydroxybenzoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active molecules. This technical guide provides a comprehensive overview of its synthesis from 5-hydroxyanthranilic acid. The primary focus is on the Fischer-Speier esterification, detailing the reaction mechanism, optimization strategies, and practical laboratory protocols. We delve into the causality behind experimental choices, address potential side reactions, and outline robust purification and characterization techniques. This document is intended to equip researchers and scientists with the necessary expertise to efficiently and reliably synthesize this important compound.

Introduction: The Significance of this compound

The structural motif of an aminobenzoic acid ester is a cornerstone in the synthesis of a wide array of pharmaceutical agents. This compound, in particular, features three key functional groups—an amine, a hydroxyl group, and a methyl ester—offering multiple points for molecular derivatization. This versatility makes it an attractive starting material for constructing complex scaffolds in drug discovery programs. The parent acid, 5-hydroxyanthranilic acid, is a metabolite of tryptophan and its derivatives are explored for various biological activities[1][2]. The conversion to the methyl ester enhances its utility by protecting the carboxylic acid, thereby allowing for selective reactions at the amino or hydroxyl groups.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and industrially scalable method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, first described in 1895[3].

The overall reaction is as follows: 5-hydroxyanthranilic acid + Methanol ⇌ this compound + Water

Mechanistic Deep Dive

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Fischer esterification proceeds through a series of equilibrium steps, and a strong acid catalyst is essential to accelerate the reaction to completion within a reasonable timeframe[4][5].

Causality Behind the Catalyst: A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. The catalyst performs two crucial functions:

  • Activation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol)[5][6].

  • Protonation of the Amino Group: As 5-hydroxyanthranilic acid is an amino acid, it exists as a zwitterion. The acid catalyst protonates the basic amino group, forming an ammonium salt. This prevents the amine from acting as a competing nucleophile and engaging in side reactions. However, this can sometimes decrease the solubility of the starting material in the alcohol solvent.

The detailed mechanism is illustrated below.

Fischer_Esterification cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation SA 5-Hydroxyanthranilic Acid Activated_SA Protonated Carbonyl (Activated Electrophile) SA->Activated_SA + H⁺ H_plus H⁺ Tetrahedral_Int1 Tetrahedral Intermediate Activated_SA->Tetrahedral_Int1 + CH₃OH Methanol CH₃OH Tetrahedral_Int2 Protonated Ether Oxygen Tetrahedral_Int1->Tetrahedral_Int2 Internal H⁺ Transfer Protonated_Ester Protonated Ester Tetrahedral_Int2->Protonated_Ester - H₂O Final_Ester This compound Protonated_Ester->Final_Ester - H⁺ (Catalyst Regenerated) Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Optimizing Reaction Conditions: Driving the Equilibrium

The Fischer esterification is an equilibrium-controlled process[7]. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle[5].

There are two primary strategies to accomplish this:

  • Use of Excess Reactant: The reaction is typically performed using a large excess of the alcohol (methanol), which also conveniently serves as the solvent[3][8]. This high concentration of a reactant drives the equilibrium to the right.

  • Removal of Water: As water is a product, its removal from the reaction mixture will pull the equilibrium towards the formation of the ester[4]. While methods like Dean-Stark distillation are common for higher-boiling alcohols, for methanol, the use of a dehydrating agent like concentrated sulfuric acid or molecular sieves is effective[3][9].

Table 1: Typical Reagent Properties and Roles

Reagent Molar Mass ( g/mol ) Role Rationale
5-hydroxyanthranilic acid 153.14 Starting Material The carboxylic acid to be esterified.
Methanol (MeOH) 32.04 Reactant & Solvent A large excess shifts the reaction equilibrium.
Sulfuric Acid (H₂SO₄) 98.08 Catalyst & Dehydrating Agent Protonates the carbonyl and sequesters water.

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Neutralizing Agent (Work-up) | Quenches the acid catalyst and deprotonates the ammonium salt to precipitate the product.[8][10] |

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Workflow start Reagents: - 5-hydroxyanthranilic acid - Methanol (anhydrous) - Conc. H₂SO₄ setup Reaction Setup: - Add acid to excess methanol in a round-bottom flask. - Cool in an ice bath. start->setup react Reaction: - Add 5-hydroxyanthranilic acid. - Reflux mixture for 4-8 hours. setup->react monitor Monitoring: - Use Thin Layer Chromatography (TLC) to track disappearance of starting material. react->monitor workup Work-up: - Cool reaction mixture. - Slowly pour into ice-cold water. - Neutralize with 10% NaHCO₃ solution until pH ~8. monitor->workup isolate Isolation: - Collect precipitate via vacuum filtration. - Wash with cold water. workup->isolate purify Purification: - Recrystallize crude product from an ethanol/water mixture. isolate->purify characterize Characterization: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purify->characterize final_product Final Product: This compound characterize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous methanol. Place the flask in an ice-water bath and stir.

  • Catalyst Addition: Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise to the cold methanol. (CAUTION: This is a highly exothermic process) .

  • Reactant Addition: Once the solution has cooled, add 10.0 g of 5-hydroxyanthranilic acid to the flask.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of 150 g of ice and 150 mL of water. Slowly pour the reaction mixture into the ice-water with vigorous stirring.

  • Precipitation: Carefully neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate or sodium bicarbonate dropwise until gas evolution ceases and the pH of the solution is approximately 8[10]. The product will precipitate as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. Dry the purified crystals under vacuum.

Potential Challenges and Side Reactions

While Fischer esterification is robust, the multifunctional nature of 5-hydroxyanthranilic acid presents potential challenges.

  • Oxidation: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is susceptible to oxidation, which can lead to colored impurities and the formation of polymeric byproducts[1]. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, although it is often not strictly necessary for this specific transformation.

  • Incomplete Reaction: Due to the reversible nature of the reaction, some starting material may remain if the reaction is not allowed to proceed to completion or if water is not effectively excluded/removed.

  • Sulfate Ester Formation: Although less common, the phenolic hydroxyl group could potentially react with sulfuric acid to form a sulfate ester under harsh conditions. Standard reflux temperatures typically do not promote this side reaction to a significant extent.

Alternative Synthesis Methods

For substrates that are sensitive to strong acids or high temperatures, alternative esterification methods can be employed.

  • Diazomethane (CH₂N₂): This reagent reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters with nitrogen gas as the only byproduct[11][12]. The reaction is irreversible and high-yielding.

    • Expert Insight: Despite its efficiency, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. Its use is generally restricted to small-scale laboratory syntheses[12].

  • Thionyl Chloride (SOCl₂) and Methanol: This involves a two-step, one-pot process. Thionyl chloride first reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the Fischer esterification[13]. Alternatively, the carboxylic acid can be converted to an acyl chloride using SOCl₂, which is then reacted with methanol to form the ester. This method is effective but generates corrosive byproducts.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

Table 2: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR - A singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons. - Aromatic protons appearing as distinct signals in the 6.5-7.5 ppm region. - Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.
¹³C NMR - A signal for the methyl ester carbon around 52 ppm. - A signal for the ester carbonyl carbon around 168-170 ppm. - Aromatic carbon signals between 110-150 ppm.
IR Spectroscopy - A strong C=O stretch for the ester at ~1680-1710 cm⁻¹. - N-H stretching vibrations (a doublet) for the primary amine around 3300-3500 cm⁻¹. - A broad O-H stretch for the phenol around 3200-3600 cm⁻¹.

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 167.16 g/mol [14]. |

Note: Exact chemical shifts (ppm) in NMR can vary based on the solvent used. The provided data are typical ranges for similar structures[15][16].

Conclusion

The synthesis of this compound from 5-hydroxyanthranilic acid is most effectively achieved via the classic Fischer-Speier esterification. By leveraging a large excess of methanol and a strong acid catalyst like sulfuric acid, the reaction equilibrium can be favorably shifted to produce high yields of the desired ester. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a robust work-up procedure involving neutralization are key to a successful synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-hydroxybenzoate (CAS No. 1882-72-0) is an aromatic organic compound of significant interest in synthetic and medicinal chemistry. As a substituted anthranilate, its unique arrangement of amino, hydroxyl, and methyl ester functional groups on a benzene scaffold imparts a distinct profile of reactivity and physicochemical characteristics. This guide provides an in-depth analysis of these properties, intended for researchers, chemists, and drug development professionals. We will explore its chemical identity, core physical properties, spectroscopic signature, chemical reactivity, and safety considerations. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization, designed to ensure data integrity and reproducibility.

Chemical Identity and Structure

This compound, also known as Methyl 5-hydroxyanthranilate, is a key chemical intermediate.[1] Its structure consists of a benzoic acid methyl ester backbone with an amino group positioned ortho to the ester and a hydroxyl group in the para position relative to the amino group. This specific substitution pattern is critical to its chemical behavior.

The fundamental identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name This compound[2]
Synonyms Methyl 5-hydroxyanthranilate, 5-Hydroxyanthranilic acid methyl ester, 2-Amino-5-hydroxy-benzoic acid methyl ester[1]
CAS Number 1882-72-0[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)O)N
InChI Key PAMESTPIMBOGCO-UHFFFAOYSA-N
InChI InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3

Core Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, formulation, and application. This compound is typically a crystalline solid at ambient temperatures. Its solubility is dictated by the interplay between the polar functional groups (amine, hydroxyl, ester) and the nonpolar aromatic ring.

PropertyValue / DescriptionSource(s)
Appearance Light yellow to brown powder or crystals[2]
Melting Point 158.0 to 162.0 °C[1][2]
Boiling Point 357.4 ± 27.0 °C (Predicted)[1][2]
Density 1.305 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Slightly soluble in methanol[1][2]
pKa 9.41 ± 0.18 (Predicted, for the phenolic hydroxyl)[2]
Storage Keep in a dark place, sealed in a dry environment at room temperature[1][2]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and provide validated protocols for their acquisition.

G cluster_0 Analytical Workflow Sample Sample Receipt (this compound) MP Melting Point Determination Sample->MP Characterization NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Characterization IR FT-IR Spectroscopy Sample->IR Characterization MS Mass Spectrometry (MS) Sample->MS Characterization Report Final Report & Certificate of Analysis MP->Report Finalization Purity Purity Assessment (e.g., HPLC) NMR->Purity Data Integration IR->Purity Data Integration MS->Purity Data Integration Purity->Report Finalization

Caption: Workflow for the physicochemical characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): The expected spectrum would display distinct signals for each unique proton environment.

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (typically ~6.0-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating -NH₂ and -OH groups will shift these protons upfield compared to unsubstituted benzene.

    • Methyl Protons (-OCH₃): A sharp singlet at ~3.8 ppm, corresponding to the three protons of the methyl ester group.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, but typically in the range of 5-10 ppm.

    • Amine Protons (-NH₂): A broad singlet corresponding to two protons, also variable in position (~3-5 ppm).

  • ¹³C NMR (Carbon-13 NMR): The spectrum would show eight distinct signals.

    • Carbonyl Carbon (C=O): A signal in the downfield region, ~165-170 ppm.

    • Aromatic Carbons (Ar-C): Six signals in the aromatic region (~110-155 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NH₂) will be the most downfield in this region.

    • Methyl Carbon (-OCH₃): A signal in the upfield region, ~50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ from the phenolic hydroxyl group.

  • N-H Stretches: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ from the ester carbonyl group.

  • C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ region corresponding to the ester C-O bond.

  • Aromatic C=C Bends: Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (167.16). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols

The following protocols represent standard operating procedures for acquiring high-quality analytical data.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (158 °C).[1][2]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Reporting: Report the result as a range (e.g., 158.5 - 160.0 °C).

Protocol: NMR Spectral Acquisition

Causality: Proper sample preparation and instrument parameter selection are critical for obtaining high-resolution spectra for unambiguous structural assignment. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it effectively solubilizes polar compounds and allows for the observation of exchangeable -OH and -NH₂ protons.

  • Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Chemical Reactivity, Synthesis, and Applications

The molecule's functionality is governed by its three key groups: the aromatic amine, the phenol, and the methyl ester.

G cluster_reactivity Key Reactive Sites Mol This compound -NH₂ (Amino) -OH (Hydroxyl) -COOCH₃ (Ester) Amine_R Nucleophilic Site: Acylation, Alkylation, Diazotization Mol:f1->Amine_R Hydroxyl_R Weakly Acidic Site: O-Alkylation, Acylation (Williamson Ether/Fischer Esterification) Mol:f2->Hydroxyl_R Ester_R Electrophilic Site: Hydrolysis (saponification), Amidation Mol:f3->Ester_R

Caption: Key functional groups and their characteristic reactivity.

  • Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation (to form amides) and alkylation. It can also be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and susceptible to oxidation, particularly under basic conditions. It can be O-alkylated (e.g., Williamson ether synthesis) or acylated to form esters.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.

Synthesis Outline

A common and straightforward method for synthesizing this compound is through the Fischer esterification of the parent amino acid.

  • Reactants: 2-Amino-5-hydroxybenzoic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.

  • Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is added to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The final pure product is typically obtained after purification by column chromatography or recrystallization.

Applications

Due to its multifunctional nature, this compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including:

  • Pharmaceutical active ingredients.

  • Agrochemicals.

  • Dyes and pigments.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[1][2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical assistance.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

References

An In-Depth Technical Guide to Methyl 2-amino-5-hydroxybenzoate: Synthesis, Spectroscopic Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-5-hydroxybenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, physicochemical properties, and in-depth spectral analysis. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction and Physicochemical Properties

This compound, also known by its synonym Methyl 5-aminosalicylate, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both an amine and a hydroxyl group on the aromatic ring, allows for a variety of chemical transformations.

A clear understanding of its fundamental properties is the first step in its effective utilization. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 42753-75-3[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Solid
Melting Point 95-99 °C
Synonyms Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 5-aminosalicylic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Causality of Experimental Choices

The choice of an acid catalyst, such as sulfuric acid or thionyl chloride, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only serves as the reactant but also drives the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. The reaction is typically performed under reflux to increase the reaction rate. A subsequent alkaline workup is necessary to neutralize the acid catalyst and any unreacted carboxylic acid, allowing for the isolation of the desired ester.

Experimental Protocol: Fischer Esterification

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation A 5-Aminosalicylic Acid + Methanol B Add Acid Catalyst (e.g., H₂SO₄ or SOCl₂) A->B Slowly C Reflux B->C Heat D Cool Reaction Mixture C->D After reaction completion E Neutralize with alkaline solution (e.g., Na₂CO₃) D->E F Isolate Solid Product (Filtration) E->F G Wash with Water and Ether F->G H Recrystallize G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminosalicylic acid in an excess of methanol.[2]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred suspension at a controlled temperature (e.g., 35-40 °C if using thionyl chloride).[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 15-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a dilute aqueous solution of sodium carbonate until the pH is approximately 7.0-7.5.[2]

  • Isolation: The product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Washing: Wash the collected solid with water to remove any inorganic salts and then with a non-polar solvent like diethyl ether to remove any non-polar impurities.[2]

  • Drying and Recrystallization: Dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent, such as diethyl ether.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.92Singlet3H-COOCH₃
6.85Multiplet2HAromatic-H
7.16Doublet (J = 2.73 Hz)1HAromatic-H

Data sourced from ChemicalBook.[2]

The singlet at 3.92 ppm corresponds to the three protons of the methyl ester group. The aromatic protons appear in the region of 6.85-7.16 ppm. The splitting patterns of these aromatic signals are dependent on their coupling with neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the lack of a publicly available experimental spectrum for this compound, the following are predicted chemical shifts based on the analysis of similar structures.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~52-OCH₃
~110-120Aromatic CH
~125-135Aromatic C-NH₂ and C-OH
~140-150Aromatic C-COOCH₃
~170C=O (ester)

The ester carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-150 ppm, with those attached to the electron-donating amino and hydroxyl groups being more shielded (upfield) and the carbon attached to the electron-withdrawing ester group being more deshielded (downfield). The methyl carbon of the ester group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H and O-HStretching
~3000Aromatic C-HStretching
~1700C=O (ester)Stretching
~1600-1450Aromatic C=CStretching
~1250C-O (ester)Stretching
~1300C-NStretching

The broad absorption in the high-frequency region is characteristic of the N-H and O-H stretching vibrations. The sharp, strong peak around 1700 cm⁻¹ is indicative of the ester carbonyl group. The presence of the aromatic ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Fragmentation:

m/zFragment Ion
167[M]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺

The molecular ion peak is expected at an m/z of 167, corresponding to the molecular weight of the compound.[2] Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 135, and the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 107.

Experimental Protocols for Spectral Analysis

To ensure the acquisition of high-quality spectral data, the following general protocols are recommended.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, or prepare KBr pellet or neat sample for IR. H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Prep->C13_NMR IR_Acq FT-IR Spectrum Acquisition Prep->IR_Acq MS_Acq GC-MS or Direct Infusion MS Analysis Prep->MS_Acq

Caption: General workflow for the spectral analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject a small volume of the solution into the gas chromatograph (GC). The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. Analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important chemical intermediate. Adherence to these methodologies will ensure the reliable synthesis and accurate identification of this compound, facilitating its application in further research and development.

References

An In-depth Technical Guide to the Isomers of Methyl Aminohydroxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the isomers of methyl aminohydroxybenzoate, molecules of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and the pharmacological and toxicological profiles of the ten positional isomers. By offering a comparative analysis, this guide aims to serve as a vital resource for the strategic design and development of novel therapeutic agents and other chemical entities.

Introduction to Methyl Aminohydroxybenzoate Isomers

Methyl aminohydroxybenzoate, with the molecular formula C₈H₉NO₃, exists as ten distinct positional isomers. The arrangement of the amino (-NH₂), hydroxyl (-OH), and methoxycarbonyl (-COOCH₃) groups on the benzene ring dictates the unique physicochemical properties and biological activities of each isomer. These compounds serve as versatile scaffolds in medicinal chemistry, appearing in the structures of local anesthetics, anti-inflammatory agents, and as key intermediates in the synthesis of more complex molecules. Understanding the nuances of each isomer is paramount for harnessing their full potential in various scientific applications.

The ten positional isomers of methyl aminohydroxybenzoate are systematically presented below, providing a foundational framework for the detailed discussions that follow.

Diagram of Methyl Aminohydroxybenzoate Isomers

Caption: Positional isomers of methyl aminohydroxybenzoate.

Detailed Analysis of Key Isomers

This section provides a detailed examination of the synthesis, properties, and known applications of the most prominent isomers of methyl aminohydroxybenzoate.

Methyl 3-Amino-4-hydroxybenzoate

Also known as Orthocaine, this isomer has historical significance as a topical anesthetic.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number536-25-4[2]
Molecular Weight167.16 g/mol [2]
Melting Point141-143 °C[3]
Boiling Point326.8 °C at 760 mmHg[3]
AppearanceBeige solid[4]

Synthesis

A common synthetic route involves the esterification of 3-amino-4-hydroxybenzoic acid.[4]

Experimental Protocol: Synthesis of Methyl 3-Amino-4-hydroxybenzoate

  • Dissolution: Dissolve 3-Amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Acid Catalyst Addition: Slowly add trimethylsilyl chloride (TMSCl) (2.3 eq) to the solution.

  • Reaction: Stir the reaction mixture at 55°C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid.[4]

Pharmacology and Toxicology

Methyl 3-amino-4-hydroxybenzoate functions as a local anesthetic.[4] Its mechanism of action is presumed to be similar to other local anesthetics, involving the blockade of voltage-gated sodium channels. The GHS classification indicates it can be harmful if swallowed and causes skin and serious eye irritation.[2]

Spectroscopic Data

  • ¹H NMR: Spectral data is available, showing characteristic peaks for the aromatic protons, the methyl ester protons, and the amino and hydroxyl protons.[2]

  • IR: The infrared spectrum displays characteristic absorption bands for the N-H and O-H stretching, the C=O of the ester, and aromatic C-H bonds.[2]

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[2]

Methyl 4-Amino-2-hydroxybenzoate

This isomer is a key intermediate in the synthesis of various pharmaceuticals, including antitubercular agents.

Physicochemical Properties

PropertyValueReference
CAS Number4136-97-4
Molecular Weight167.16 g/mol
Melting Point118-120 °C[5]
AppearanceCrystalline solid

Synthesis

The synthesis typically involves the esterification of 4-amino-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 4-Amino-2-hydroxybenzoate

  • Suspension: Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.

  • Reflux: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Diagram of a General Esterification Workflow

Esterification Start Starting Material (Aminohydroxybenzoic Acid) Reaction Esterification (Methanol, Acid Catalyst, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product (Methyl Aminohydroxybenzoate) Purification->Product

Caption: General workflow for the synthesis of methyl aminohydroxybenzoate isomers.

Pharmacology and Toxicology

Derivatives of 4-aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[6][7] The position of the amino and hydroxyl groups significantly influences the biological activity.[6] The safety profile of this specific isomer requires further detailed investigation beyond the general GHS classifications.

Spectroscopic Data

Interpreted NMR and IR spectral data are crucial for the unambiguous identification of this isomer and to distinguish it from its positional counterparts.

Methyl 2-Amino-3-hydroxybenzoate

This isomer serves as an intermediate in the synthesis of various organic compounds.

Physicochemical Properties

PropertyValueReference
CAS Number17672-21-8[8]
Molecular Weight167.16 g/mol [8]
AppearanceSolid

Synthesis

A common route for the synthesis of this isomer is the reduction of the corresponding nitro compound, methyl 2-nitro-3-hydroxybenzoate.[9]

Experimental Protocol: Synthesis of Methyl 2-Amino-3-hydroxybenzoate

  • Dissolution: Dissolve methyl 2-nitro-3-hydroxybenzoate (1.0 eq) in a suitable solvent mixture, such as acetic acid and ethanol.[9]

  • Reduction: Add a reducing agent, such as iron powder, to the solution.[9]

  • Reaction: Heat the reaction mixture to reflux for several hours.[9]

  • Work-up: After cooling, filter the reaction mixture to remove the iron salts. Dilute the filtrate with water and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude product. Further purification can be performed by column chromatography.[9]

Pharmacology and Toxicology

The pharmacological and toxicological properties of this specific isomer are not as well-documented as some of its counterparts. However, aminophenol derivatives, in general, are known to have biological activities and potential toxicities that are dependent on their structure.[10]

Spectroscopic Data

Detailed ¹H and ¹³C NMR and IR spectral analysis are essential for the structural confirmation of this isomer. The ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent aromatic protons, the methyl ester protons, and the protons of the amino and hydroxyl groups.[9]

Other Isomers

The remaining seven isomers of methyl aminohydroxybenzoate have been synthesized and characterized to varying extents. Their properties and potential applications are areas of ongoing research. A systematic investigation of all ten isomers would provide a valuable structure-activity relationship (SAR) dataset for the development of new molecules with desired biological profiles.

Comparative Analysis of Isomer Properties

The position of the functional groups on the aromatic ring significantly impacts the intramolecular hydrogen bonding, electronic distribution, and steric hindrance of the molecule. These factors, in turn, influence physical properties such as melting point, boiling point, and solubility, as well as their reactivity and biological activity.

For instance, the relative positions of the amino and hydroxyl groups can affect their acidity and basicity, which is a critical determinant of their pharmacokinetic profiles. Intramolecular hydrogen bonding between adjacent amino or hydroxyl and the ester group can influence the conformation of the molecule and its interaction with biological targets.

Logical Relationship of Isomer Structure and Properties

SAR Structure Isomeric Structure (Substitution Pattern) Properties Physicochemical Properties (pKa, Solubility, etc.) Structure->Properties determines Activity Biological Activity (Pharmacology, Toxicology) Properties->Activity influences Mechanism Mechanism of Action Activity->Mechanism is explained by

Caption: Relationship between isomeric structure and biological properties.

Conclusion and Future Directions

The isomers of methyl aminohydroxybenzoate represent a rich source of chemical diversity with significant potential in drug discovery and materials science. This guide has provided a detailed overview of the key isomers, including their synthesis, properties, and known applications.

Future research should focus on a more systematic and comparative evaluation of all ten isomers. This includes:

  • Comprehensive Pharmacological Screening: To identify novel biological activities.

  • In-depth Toxicological Studies: To establish detailed safety profiles.

  • Mechanistic Studies: To elucidate the mode of action of biologically active isomers.

  • Development of Optimized Synthesis Protocols: To ensure efficient and scalable production.

By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full potential of these versatile molecules.

References

A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-5-hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape

Part 1: Physicochemical Properties and Their Influence on Solubility

Methyl 2-amino-5-hydroxybenzoate (CAS No: 1882-72-0) is an organic molecule with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group, dictates its solubility behavior.

Key Molecular Features Influencing Solubility:

  • Polarity: The presence of the amino (-NH₂) and hydroxyl (-OH) groups, capable of hydrogen bonding, imparts a significant degree of polarity to the molecule. The methyl ester (-COOCH₃) group also contributes to its polarity.

  • Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in polar solvents.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature contributes to its potential solubility in less polar organic solvents and limits its solubility in highly polar, aqueous systems. A related isomer, methyl 5-amino-2-hydroxybenzoate, is described as having limited solubility in water due to its hydrophobic aromatic ring.[3]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state and the energy required to overcome these intermolecular forces (crystal lattice energy) play a crucial role in the dissolution process. The melting point of this compound is reported to be in the range of 158.0 to 162.0 °C.[1]

A qualitative assessment from available data indicates that this compound is "slightly soluble" in methanol.[1] For the related compound, methyl 5-amino-2-hydroxybenzoate, it is noted to be soluble in organic solvents such as ethanol and acetone.[3][4]

Part 2: Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent Classification and Interaction Potential

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of amino and hydroxyl groups, this compound is expected to exhibit favorable interactions with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl group in acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the amino and hydroxyl protons of the solute.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are dominated by van der Waals forces. The solubility of a polar compound like this compound is expected to be limited in these solvents, primarily driven by the aromatic ring's interaction.

The interplay of these interactions is visually represented in the following diagram:

Caption: Intermolecular interactions governing solubility.

Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.

The overall enthalpy of solution (ΔHsol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when ΔHsol is small or negative (exothermic).

Predictive Models: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.[5] The HSP for a solute and a solvent can be plotted in a 3D "Hansen space," and the distance between them (Ra) can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a powerful tool for solvent screening.

Part 3: Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solvent reaches a constant value.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 300 RPM) to ensure thorough mixing.[8]

    • Allow the samples to equilibrate for a sufficient period. A common duration is 24 to 72 hours to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at the experimental temperature.

      • Filter an aliquot of the supernatant through a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated solution.

    • Accurately dilute the sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Self-Validating System:

  • Multiple Time Points: Analyzing samples at different equilibration times ensures that true equilibrium has been reached.

  • Multiple Replicates: Performing the experiment in triplicate provides statistical confidence in the results.

  • Mass Balance: Although not always necessary, weighing the undissolved solid at the end of the experiment can provide a check on the amount of dissolved material.

The experimental workflow is illustrated below:

G A Add Excess Solute & Solvent to Vial B Equilibrate on Shaker at Constant Temperature A->B C Phase Separation (Centrifugation/Filtration) B->C D Dilute Saturated Solution C->D E Analyze by HPLC D->E F Calculate Solubility from Calibration Curve E->F

Caption: Experimental workflow for the shake-flask method.

Part 4: Data Presentation and Interpretation

While specific experimental data is not available, a hypothetical data table is presented below to illustrate how results should be structured for clear comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)
Polar Protic Methanol32.7To be determined
Ethanol24.5To be determined
Polar Aprotic Acetone20.7To be determined
Dimethyl Sulfoxide46.7To be determined
Ethyl Acetate6.0To be determined
Nonpolar Toluene2.4To be determined
Hexane1.9To be determined

Interpreting the Data:

The expected trend would be higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents. The quantitative data would allow for a more nuanced understanding of the specific solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, the theoretical principles that govern this phenomenon, and a detailed experimental protocol for its determination. While quantitative data for this specific compound remains to be experimentally determined, the frameworks presented here offer a robust approach for researchers and drug development professionals to predict, measure, and rationalize its solubility behavior. Future work should focus on the experimental determination of the solubility of this compound in a diverse range of solvents and at various temperatures to build a comprehensive solubility profile. This empirical data will be invaluable for the rational design of processes and formulations involving this compound.

References

A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-amino-5-hydroxybenzoate (CAS: 1882-72-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-hydroxybenzoate is a key chemical intermediate whose integrity is paramount for the successful synthesis of downstream products, particularly in the pharmaceutical industry. The presence of three reactive functional groups—an amine, a hydroxyl group, and a methyl ester—on an aromatic ring renders the molecule susceptible to various degradation pathways. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and presents a framework for conducting forced degradation studies to proactively identify potential stability liabilities. The methodologies and insights are tailored for researchers, scientists, and drug development professionals to ensure the long-term viability and purity of this critical compound.

Section 1: Chemical Identity and Core Properties

This compound, also known as Methyl 5-hydroxyanthranilate, is an aromatic compound used in the synthesis of more complex molecules. Its stability is a critical factor that can influence the yield, purity, and safety profile of final products. Understanding its fundamental properties is the first step in developing appropriate handling and storage strategies.

PropertyValueSource(s)
CAS Number 1882-72-0[1]
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [2][3]
Appearance Light yellow to brown powder or crystal
Melting Point 158.0 to 162.0 °C
Synonyms Methyl 5-hydroxyanthranilate, 5-Hydroxyanthranilic Acid Methyl Ester, 2-Amino-5-hydroxybenzoic Acid Methyl Ester

Section 2: Foundational Principles of Chemical Stability

The structure of this compound contains functional groups that are known to be susceptible to degradation. The primary liabilities are oxidation and hydrolysis, with photosensitivity also being a significant concern.

  • Oxidative Degradation: The electron-rich aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, is highly susceptible to oxidation. Exposure to atmospheric oxygen can initiate a cascade of reactions, often forming colored quinone-imine or quinone-like structures. This is a primary cause of the material changing color from light yellow to brown over time and is a key indicator of degradation.

  • Hydrolytic Degradation: The methyl ester functional group is vulnerable to both acid- and base-catalyzed hydrolysis. In the presence of moisture, acid, or base, the ester can be cleaved to form methanol and the parent carboxylic acid, 2-amino-5-hydroxybenzoic acid. This impurity can significantly alter the reactivity of the material in subsequent synthetic steps.

  • Photodegradation: Aromatic amines and phenols are often photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate free-radical reactions, leading to complex degradation pathways and the formation of polymeric impurities.

Section 3: Recommended Storage and Handling Procedures

Based on the inherent chemical liabilities, a multi-faceted approach to storage is required to preserve the integrity of this compound. The recommendations synthesized from safety data sheets and chemical best practices are summarized below.[4][5][6]

ParameterRecommendationRationale
Temperature Store in a cool place (e.g., 4°C for long-term storage).[2]Reduces the rate of all chemical degradation reactions. While some suppliers state stability at room temperature, refrigerated conditions provide a greater margin of safety.[7]
Atmosphere Keep container tightly closed; store under an inert gas (e.g., Argon, Nitrogen).[4]Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.
Light Protect from light by using an amber or opaque container.[2]Prevents light-induced degradation of the photosensitive aromatic amine and phenol structure.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and ensures a barrier against atmospheric components.[4]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[6]Prevents direct chemical reactions that would rapidly degrade the compound.

Handling Best Practices:

  • Handle the compound in a well-ventilated area to avoid inhalation of the powder.[4][6]

  • Always use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[3][8]

  • Avoid creating dust during handling.[5] After use, ensure the container is securely sealed to prevent prolonged exposure to air.[5]

Section 4: Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical exercise in drug development to establish degradation pathways and validate the stability-indicating power of analytical methods.[9][10] While specific data for this compound is not publicly available, a robust study can be designed based on its chemical structure. The objective is to induce 5-20% degradation to identify primary degradation products without overly complicating the resulting chromatogram.[11]

Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Control Control Sample (Unstressed) Start->Control Aliquot Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Aliquot Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Aliquot Thermal Thermal (80°C, Solid State) Start->Thermal Aliquot Photo Photolytic (ICH Q1B) Start->Photo Aliquot Analysis RP-HPLC-PDA Analysis (Monitor for Degradation) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization LC-MS Analysis (Identify Degradants) Analysis->Characterization If Degradation >5% End Elucidate Degradation Pathways Characterization->End Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound AcidProduct 2-amino-5-hydroxybenzoic acid + Methanol Parent->AcidProduct H⁺ or OH⁻ / H₂O OxidationProduct Quinone-imine Species (Colored Impurities) Parent->OxidationProduct [O] / Light Polymer Polymeric Material OxidationProduct->Polymer Further Oxidation

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthesis, reaction mechanisms, and kinetic considerations for Methyl 2-amino-5-hydroxybenzoate, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate a deeper understanding and application of this versatile molecule.

Introduction: The Significance of this compound

This compound, also known as Methyl 5-aminosalicylate, is a multifunctional aromatic compound with the chemical formula C₈H₉NO₃.[1] Its structure, featuring an ester, a phenol, and an aniline moiety, makes it a valuable scaffold for the synthesis of a wide range of more complex molecules. In the pharmaceutical industry, it serves as a crucial starting material for the development of various therapeutic agents. A notable application is in the synthesis of Lavendustin B, which has been identified as an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75, marking it as a promising precursor for a new class of allosteric HIV-1 integrase inhibitors (ALLINIs).[2]

This guide will delve into the primary synthetic routes to this compound, dissect the underlying reaction mechanisms, and discuss the kinetic factors that govern these transformations. Furthermore, it will provide detailed experimental protocols and visual diagrams to offer a practical and in-depth understanding of its chemistry.

Synthetic Pathways and Reaction Mechanisms

There are two primary and commercially viable routes for the synthesis of this compound. Each pathway presents its own set of mechanistic intricacies and practical considerations.

Route 1: Fischer Esterification of 5-Aminosalicylic Acid

The most direct approach involves the acid-catalyzed esterification of 5-aminosalicylic acid with methanol.[2] This reaction is a classic example of a Fischer esterification.

The Fischer esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid, which enhances its electrophilicity.[3]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Because the amino group in the starting material is basic, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated.[3]

Fischer_Esterification cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products 5-ASA 5-Aminosalicylic Acid Protonated_ASA Protonated 5-ASA 5-ASA->Protonated_ASA Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H+ H+ (Catalyst) H+->5-ASA Protonated_ASA->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of Water Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H+ MAHB This compound Protonated_Ester->MAHB Deprotonation

Caption: Fischer Esterification Mechanism for the synthesis of this compound.

Route 2: Nitration of Methyl Salicylate followed by Reduction

An alternative and common industrial approach begins with the nitration of methyl salicylate, followed by the reduction of the resulting nitro group.[2]

This two-step process involves an electrophilic aromatic substitution followed by a reduction.

  • Nitration of Methyl Salicylate: Methyl salicylate is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl and ester groups direct the incoming nitro group primarily to the 5-position. The electrophile is the nitronium ion (NO₂⁺), which is generated in situ.

  • Reduction of the Nitro Group: The resulting Methyl 5-nitro-2-hydroxybenzoate is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[2] Alternatively, metal/acid reductions, such as with iron powder in the presence of an acid like ammonium chloride, can also be employed.[4]

Nitration_Reduction cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Methyl_Salicylate Methyl Salicylate Nitro_Product Methyl 5-nitro-2-hydroxybenzoate Methyl_Salicylate->Nitro_Product Electrophilic Aromatic Substitution Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitro_Product Final_Product This compound Nitro_Product->Final_Product Reduction Reducing_Agent H₂ / Pd/C or Fe / NH₄Cl Reducing_Agent->Final_Product

Caption: Two-step synthesis of this compound via nitration and reduction.

Subsequent Reactions of this compound

The presence of multiple reactive functional groups allows for a variety of subsequent modifications.

N-Acylation

The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides.[2] For instance, reaction with acetic anhydride would yield Methyl 5-acetamido-2-hydroxybenzoate.

O-Alkylation

The phenolic hydroxyl group can be converted into an ether through reaction with alkyl halides in the presence of a base.[2] To achieve selective O-alkylation, the more nucleophilic amino group may need to be protected first.

Kinetics of Reaction

While specific kinetic data for the reactions of this compound are not extensively reported in the literature, the principles of reaction kinetics for analogous systems, such as the esterification of benzoic acid, provide valuable insights.

A study on the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid found the reaction to be first order with respect to benzoic acid.[5] The rate of reaction can be influenced by several factors:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. The activation energies for the forward and reverse reactions in the benzoic acid esterification were found to be 58.40 and 57.70 kJ·mol⁻¹, respectively.[5]

  • Catalyst Concentration: The concentration of the acid catalyst plays a crucial role in the rate of Fischer esterification.

  • Reactant Concentrations: According to Le Chatelier's Principle, using a large excess of one reactant (typically the alcohol) can shift the equilibrium towards the products, increasing the yield of the ester.[3][6]

  • Removal of Products: The removal of water as it is formed can also drive the equilibrium towards the formation of the ester product.[3]

Parameter Influence on Reaction Rate/Yield Governing Principle
Temperature Increases rateArrhenius Equation
Catalyst Concentration Increases rateCatalysis
Excess Reactant Increases yieldLe Chatelier's Principle
Product Removal Increases yieldLe Chatelier's Principle

Table 1: Factors Influencing the Kinetics and Yield of Esterification Reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and a subsequent reaction of this compound.

Synthesis via Fischer Esterification

Objective: To synthesize this compound from 5-aminosalicylic acid.

Materials:

  • 5-aminosalicylic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate Solution

  • Ice water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Hirsch funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.53 g of 5-aminosalicylic acid in 15 mL of absolute methanol.[3]

  • Stir the mixture until the solid dissolves completely.

  • Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the solution while stirring. A precipitate may form.[3]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[3] The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.

  • While stirring, slowly neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is approximately 8.[3][6]

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with cold water and allow them to dry.

Experimental_Workflow Start Start Dissolve Dissolve 5-ASA in Methanol Start->Dissolve Add_Acid Add Conc. H₂SO₄ Dissolve->Add_Acid Reflux Reflux for 60-75 min Add_Acid->Reflux Cool Cool to Room Temp. Reflux->Cool Quench Pour into Ice Water Cool->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Precipitate Precipitation of Product Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry the Product Filter->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

N-Acylation with Acetic Anhydride

Objective: To synthesize Methyl 5-acetamido-2-hydroxybenzoate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1.67 g of this compound in 10 mL of pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 mL of acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into 50 mL of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry.

Conclusion

This compound is a fundamentally important chemical intermediate with diverse applications. A thorough understanding of its synthesis, reaction mechanisms, and the kinetic principles that govern its formation is essential for researchers and professionals in the chemical and pharmaceutical sciences. The synthetic routes of Fischer esterification and nitration-reduction offer versatile and scalable methods for its production. The reactivity of its functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block in organic synthesis.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-5-hydroxybenzoate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound is an aromatic compound with the chemical formula C₈H₉NO₃. Its structure, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide will delve into the core spectroscopic techniques used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in a common deuterated solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃ (Methyl Ester)
~4.80Broad Singlet2H-NH₂ (Amino)
~6.60Doublet1HAr-H (H6)
~6.75Doublet of Doublets1HAr-H (H4)
~7.00Doublet1HAr-H (H3)
~9.50Singlet1H-OH (Hydroxyl)

Note: Predicted chemical shifts can vary based on the prediction software and solvent used.

Interpretation of the ¹H NMR Spectrum

The methyl ester (-OCH₃) protons are expected to appear as a sharp singlet around 3.75 ppm, being chemically shielded and having no adjacent protons to couple with. The amino (-NH₂) protons typically present as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on concentration and temperature.

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at H6 , being ortho to the electron-donating amino group, is expected to be the most shielded and appear as a doublet. The proton at H4 , positioned between the hydroxyl and ester groups, will likely be a doublet of doublets due to coupling with both H3 and H6. The proton at H3 , ortho to the ester group, will be the most deshielded of the aromatic protons and appear as a doublet. The hydroxyl (-OH) proton is expected to be a singlet at a downfield chemical shift, the position of which is also dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~52-OCH₃ (Methyl Ester)
~110Ar-C (C1)
~115Ar-C (C6)
~118Ar-C (C4)
~122Ar-C (C3)
~140Ar-C (C2)
~150Ar-C (C5)
~168C=O (Ester Carbonyl)

Note: These are predicted values and can differ from experimental results.

Interpretation of the ¹³C NMR Spectrum

The methyl ester carbon (-OCH₃) is expected to appear in the upfield region, typically around 52 ppm. The aromatic carbons will have distinct chemical shifts based on the electronic effects of the substituents. The carbons bearing the electron-donating amino and hydroxyl groups (C2 and C5 ) will be more shielded compared to the unsubstituted benzene carbons. Conversely, the carbon attached to the electron-withdrawing ester group (C1 ) and the carbonyl carbon itself will be deshielded. The ester carbonyl carbon (C=O) will be the most deshielded carbon, appearing in the downfield region around 168 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tune, Lock, Shim) Transfer->Setup H1_Acq ¹H Acquisition Setup->H1_Acq C13_Acq ¹³C Acquisition Setup->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Analysis Peak Picking, Integration & Assignment Correction->Analysis IR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Analyze_Spectrum Analyze Functional Groups Acquire_Sample_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End MS_Logic cluster_process Mass Spectrometry Process cluster_data Data Interpretation Sample_Intro Sample Introduction Ionization Ionization (EI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Molecular_Ion Identify Molecular Ion ([M]⁺) Detection->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirmation Confirm Structure Fragmentation->Structure_Confirmation

Discovery and history of aminohydroxybenzoic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminohydroxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of aminohydroxybenzoic acid esters from their conceptual origins to their established roles in modern pharmacotherapy is a compelling narrative of chemical ingenuity and evolving medical needs. This guide provides a comprehensive exploration of the discovery and history of these pivotal compounds. We will delve into the scientific rationale that drove their creation, the key synthetic milestones, and their application in treating significant human diseases. This document serves as an in-depth technical resource, offering not only historical context but also practical, field-proven insights for today's researchers and drug development professionals.

The Genesis: From Salicylates to Aminosalicylates

The story of aminohydroxybenzoic acid esters begins not with the esters themselves, but with their parent compounds, the aminohydroxybenzoic acids. These, in turn, find their roots in the rich history of salicylic acid. For centuries, the bark of the willow tree was known for its analgesic and anti-inflammatory properties, which were later attributed to salicin, a precursor of salicylic acid. The synthetic production of salicylic acid in the 19th century marked a turning point in medicine, leading to the development of a new class of therapeutic agents.

The logical progression from salicylic acid was to explore the therapeutic potential of its derivatives. The introduction of an amino group to the salicylic acid backbone gave rise to aminohydroxybenzoic acids, most notably 4-aminosalicylic acid (para-aminosalicylic acid, PAS) and 5-aminosalicylic acid (mesalazine).

The Advent of 4-Aminosalicylic Acid (PAS)

The discovery of 4-aminosalicylic acid was a direct result of the burgeoning field of chemotherapy in the mid-20th century. In 1946, Jörgen Lehmann, a Swedish chemist and physician, observed that the tubercle bacillus actively metabolized salicylic acid. He hypothesized that a compound structurally similar to salicylic acid could act as a competitive inhibitor of this metabolic pathway, thereby exerting a bacteriostatic effect. This led to the synthesis and investigation of 4-aminosalicylic acid, which proved to be a potent anti-tuberculosis agent. Its introduction into clinical practice in the late 1940s, often in combination with streptomycin, revolutionized the treatment of tuberculosis.

The Emergence of 5-Aminosalicylic Acid (Mesalazine)

The story of 5-aminosalicylic acid is intertwined with the development of sulfasalazine. In the late 1930s, Nana Svartz at the Karolinska Institute in Sweden was seeking a treatment for rheumatoid arthritis, which was then believed to have an infectious component. She collaborated with the pharmaceutical company Pharmacia to develop a compound that combined a sulfa drug (sulfapyridine) with an anti-inflammatory agent (salicylic acid). The result was sulfasalazine, a molecule linking sulfapyridine and 5-aminosalicylic acid with an azo bond. While its efficacy in rheumatoid arthritis was limited, it was found to be remarkably effective in treating inflammatory bowel disease (IBD), particularly ulcerative colitis.

For many years, the precise mechanism of action of sulfasalazine in IBD was not fully understood. It was later discovered that the azo bond is cleaved by bacteria in the colon, releasing both sulfapyridine and 5-aminosalicylic acid. Subsequent research revealed that 5-aminosalicylic acid was the primary therapeutic moiety, exerting a local anti-inflammatory effect in the colon, while the sulfapyridine component was largely responsible for the drug's side effects. This crucial discovery paved the way for the development of targeted drug delivery systems for 5-aminosalicylic acid, including the use of esterification to create prodrugs.

The Rationale for Esterification: A Prodrug Strategy

The therapeutic efficacy of 5-aminosalicylic acid in IBD is dependent on its topical action on the inflamed mucosa of the gastrointestinal tract. However, when administered orally, 5-aminosalicylic acid is rapidly absorbed in the upper gastrointestinal tract, preventing it from reaching its target site in the colon in sufficient concentrations. This pharmacokinetic challenge spurred the development of various prodrug strategies designed to protect the active molecule during its transit through the upper GI tract and ensure its release in the colon.

Esterification of the carboxylic acid group or the phenolic hydroxyl group of aminohydroxybenzoic acids emerged as a promising approach. The resulting esters are typically more lipophilic than the parent compound, which can influence their absorption and distribution. The key principle behind this strategy is that the ester bond remains intact in the sterile environment of the upper GI tract but is cleaved by esterase enzymes that are abundant in the colon, thereby liberating the active 5-aminosalicylic acid locally.

Key Aminohydroxybenzoic Acid Esters in Drug Development

The following sections detail the discovery and history of specific aminohydroxybenzoic acid esters that have been successfully developed as therapeutic agents.

Balsalazide: A Second-Generation Aminosalicylate

Balsalazide is a prodrug of 5-aminosalicylic acid in which the 5-ASA is linked via an azo bond to a carrier molecule, 4-aminobenzoyl-beta-alanine. While not a simple ester, its development is a direct evolution of the principles learned from sulfasalazine and highlights the ongoing efforts to improve targeted delivery to the colon. It was designed to deliver 5-ASA to the colon with fewer side effects than sulfasalazine.

Olsalazine: A Dimer of 5-Aminosalicylic Acid

Olsalazine represents an ingenious approach to the targeted delivery of 5-aminosalicylic acid. It consists of two molecules of 5-ASA joined by an azo bond. This dimeric structure is too large and hydrophilic to be absorbed in the small intestine. Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA directly at the site of inflammation.

Synthesis and Manufacturing Considerations

The synthesis of aminohydroxybenzoic acid esters generally involves standard esterification procedures. However, the presence of both an amino group and a hydroxyl group on the aromatic ring requires careful selection of protecting groups and reaction conditions to achieve regioselectivity and avoid unwanted side reactions.

General Synthetic Pathway

A typical synthetic route for an aminohydroxybenzoic acid ester involves the following steps:

  • Protection of the Amino Group: The amino group is typically protected, for example, by acetylation, to prevent it from interfering with the esterification reaction.

  • Esterification: The protected aminohydroxybenzoic acid is then reacted with the desired alcohol in the presence of an acid catalyst or a coupling agent to form the ester.

  • Deprotection: The protecting group on the amino group is removed to yield the final ester product.

A Deep Dive into the Molecular Landscape of Methyl 2-amino-5-hydroxybenzoate: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the molecular structure and electronic properties of Methyl 2-amino-5-hydroxybenzoate, a significant intermediate in pharmaceutical synthesis.[1] By leveraging a suite of powerful theoretical and computational chemistry techniques, we will dissect its structural parameters, intramolecular interactions, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methodologies to the study of similar organic molecules.

Introduction: The Significance of this compound

This compound (C₈H₉NO₃) is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its substituted benzene ring, featuring an amino, a hydroxyl, and a methyl ester group, gives rise to a rich electronic environment and the potential for diverse chemical interactions. Understanding the molecule's preferred conformation, electronic distribution, and reactive sites is paramount for designing novel synthetic routes and predicting its behavior in biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine molecules at the atomic level. These in silico approaches not only complement experimental data, such as that obtained from X-ray diffraction, but also provide insights that are often difficult or impossible to obtain through empirical methods alone.

Theoretical Methodologies: The Computational Chemist's Toolkit

The study of molecular structure and properties through computational means relies on a range of sophisticated theoretical models. For a molecule like this compound, a combination of methods is employed to build a holistic picture of its behavior.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the most widely used method for calculating the electronic structure of molecules.[2] It is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex wave function of a many-electron system. The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations.

  • Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often a good choice for organic molecules.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-311++G(d,p), are commonly used and offer a good balance between accuracy and computational cost. The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("(d,p)") allow for more flexibility in the orbital shapes.

Frontier Molecular Orbital (FMO) Theory: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions.[3] A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: Deciphering Intramolecular Interactions

NBO analysis provides a chemically intuitive picture of bonding and lone pairs within a molecule.[4] It localizes the complex molecular orbitals into Lewis-type orbitals (bonds, lone pairs, core orbitals). This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Molecular Electrostatic Potential (MEP) Surface: Visualizing Reactive Sites

The MEP surface is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[5][6] It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Hirshfeld Surface Analysis: Mapping Intermolecular Contacts

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice.[7] The surface is generated by partitioning the crystal space into regions where the electron density of the promolecule (the molecule of interest) dominates over the procrystal (the sum of all molecules in the crystal). By mapping properties like the distance to the nearest nucleus inside and outside the surface, one can generate 2D "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts.

Experimental and Computational Protocols

A thorough theoretical study of this compound involves a synergistic approach, often starting with experimental data and then using computational methods to delve deeper into the molecular properties.

Synthesis and Crystallization (Experimental)

The synthesis of this compound is typically achieved by refluxing 2-amino-5-hydroxybenzoic acid in methanol.[8] Single crystals suitable for X-ray diffraction can then be grown from this solution.

Computational Workflow

The following diagram outlines a typical computational workflow for the theoretical study of an organic molecule like this compound.

computational_workflow cluster_start Initial Structure cluster_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_analysis Electronic Property Analysis start Initial Molecular Geometry (e.g., from X-ray data or builder) opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Input hirshfeld Hirshfeld Surface Analysis (requires crystal data) start->hirshfeld Crystal Information File (CIF) freq Frequency Calculation (Confirm minimum energy structure) opt->freq Optimized Geometry homo_lumo HOMO-LUMO Analysis freq->homo_lumo Verified Structure nbo NBO Analysis freq->nbo mep MEP Surface Calculation freq->mep

Caption: A typical workflow for the computational analysis of a molecule.

Step-by-Step Computational Protocol (Example using Gaussian)
  • Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) with the initial coordinates of this compound. These can be obtained from experimental data or a molecular builder.

    • Specify the route section. For a geometry optimization and frequency calculation, this would be: #p opt freq B3LYP/6-311++G(d,p). The p keyword requests more detailed output.

    • Define the charge (0) and multiplicity (1) of the molecule.

  • Geometry Optimization:

    • Run the Gaussian calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Frequency Analysis:

    • After the optimization, the frequency calculation will be performed. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculations:

    • To perform NBO and MEP analysis, additional keywords are added to the route section of a new calculation using the optimized geometry (a "single-point" calculation). For example: #p B3LYP/6-311++G(d,p) pop=nbo iop(6/33=2) iop(6/42=1). The iop keywords are for generating the necessary files for MEP visualization.

Results and Discussion: Unveiling the Molecular Structure of this compound

A published study on this compound provides valuable insights into its structure and properties through both experimental and computational methods.[8]

Molecular Geometry

The molecule crystallizes in the orthorhombic space group P2₁2₁2₁.[8] DFT calculations at the B3LYP/6-311++G(d,p) level of theory show good agreement with the experimental bond lengths and angles obtained from single-crystal X-ray diffraction.

ParameterExperimental (Å)Calculated (Å)
C1-C21.4051.408
C2-N11.3851.383
C5-O11.3651.362
C7-O21.2151.218
C7-O31.3451.342
Table 1: Selected bond lengths of this compound.
ParameterExperimental (°)Calculated (°)
C1-C2-C3119.5119.7
C4-C5-O1118.9118.8
O2-C7-O3123.5123.4
Table 2: Selected bond angles of this compound.

The orientation of the substituents on the benzene ring facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding, which significantly influences the molecule's properties.[8]

Frontier Molecular Orbitals

The HOMO and LUMO are primarily distributed over the aromatic ring. The calculated HOMO-LUMO energy gap provides an indication of the molecule's reactivity.

OrbitalEnergy (eV)
HOMO-5.78
LUMO-1.23
Energy Gap 4.55
Table 3: Calculated HOMO and LUMO energies and the energy gap.

The relatively small energy gap suggests that this compound is a moderately reactive molecule, capable of participating in electron transfer processes.

Natural Bond Orbital Analysis

NBO analysis reveals significant hyperconjugative interactions that contribute to the stability of the molecule. A key interaction is the delocalization of electron density from the lone pair of the carbonyl oxygen to the anti-bonding orbital of the N-H bond (lp O → σ*(N-H)).[8] This interaction helps to stabilize the preferred conformation of the molecule.

Molecular Electrostatic Potential Surface

The MEP surface highlights the distribution of charge across the molecule. The regions around the carbonyl oxygen and the hydroxyl group show the most negative potential, indicating that these are the most likely sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups exhibit the most positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding the molecule's intermolecular interactions and its role in chemical reactions.

Caption: A conceptual representation of an MEP surface with a color legend.

Conclusion

The theoretical and computational investigation of this compound provides a detailed and nuanced understanding of its molecular structure, electronic properties, and reactivity. Through the application of DFT, FMO theory, NBO analysis, and MEP surface visualization, we have elucidated the key features that govern its chemical behavior. These insights are invaluable for the rational design of new pharmaceuticals and the optimization of synthetic pathways. The methodologies outlined in this guide serve as a robust framework for the computational exploration of a wide range of organic molecules, empowering researchers to accelerate the process of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Methyl 2-amino-5-hydroxybenzoate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-amino-5-hydroxybenzoate as a pivotal building block in the synthesis of diverse heterocyclic scaffolds. This trifunctional reagent, possessing nucleophilic amino and hydroxyl groups in an ortho relationship, alongside an electron-withdrawing ester moiety, offers a unique platform for constructing complex molecular architectures. We will delve into the synthesis of high-value heterocyclic systems, including benzoxazoles and quinolines, providing not just step-by-step protocols but also the underlying mechanistic rationale and expert insights into experimental design.

Introduction: The Strategic Value of this compound

This compound (C₈H₉NO₃, M.W. 167.16 g/mol ) is a substituted anthranilate derivative that serves as a highly versatile precursor in synthetic organic chemistry.[1][2] Its value stems from the specific arrangement of its functional groups:

  • o-Aminophenol Moiety: The ortho-positioning of the amine (-NH₂) and hydroxyl (-OH) groups is the cornerstone of its utility, enabling facile intramolecular cyclization reactions to form five- and six-membered heterocyclic rings.

  • Ester Functionality: The methyl ester (-COOCH₃) group acts as a key synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, allowing for post-heterocyclization modifications.

  • Aromatic Ring Substitution: The hydroxyl and amino groups activate the aromatic ring, while the ester deactivates it, influencing the regioselectivity of further electrophilic substitution reactions.

This unique combination makes it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [2]
AppearanceSolid[1]
SolubilitySoluble in methanol, ethanol, acetone; limited in water[1]
IUPAC NameThis compound[2]

Synthesis of Benzoxazole Scaffolds

Benzoxazoles are a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[3] The o-aminophenol core of this compound is perfectly primed for their construction. The most common and efficient method involves the condensation with a one-carbon electrophile (like an aldehyde or carboxylic acid) followed by cyclodehydration.[4][5]

Mechanism: Condensation-Cyclization Cascade

The synthesis of 2-substituted benzoxazoles from o-aminophenols is a well-established transformation.[3] The reaction with an aldehyde, for instance, proceeds through two key steps:

  • Schiff Base Formation: The amino group of the o-aminophenol attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to yield a phenolic Schiff base.

  • Oxidative Cyclization: The phenolic hydroxyl group then attacks the imine carbon in an intramolecular fashion. Subsequent aromatization, often via oxidation or dehydration, furnishes the stable benzoxazole ring system.

Various catalytic systems can be employed to promote this reaction, ranging from Brønsted/Lewis acids to metal nanocatalysts, often under green conditions such as solvent-free sonication.[3][4]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product start1 Methyl 2-amino- 5-hydroxybenzoate step1 Condensation (Schiff Base Formation) start1->step1 start2 Aldehyde (R-CHO) start2->step1 step2 Intramolecular Cyclization step1->step2 - H₂O catalyst Catalyst (e.g., Acid, Metal) + Heat step1->catalyst step3 Dehydration/ Aromatization step2->step3 step2->catalyst product 2-Substituted Benzoxazole Derivative step3->product - H₂O step3->catalyst

Caption: General workflow for benzoxazole synthesis.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Arylbenzoxazoles

This protocol details the reaction of this compound with an aromatic aldehyde using a reusable magnetic nanocatalyst, which aligns with green chemistry principles.[4]

Rationale: The use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) provides a highly efficient catalyst that is easily recoverable using an external magnet, minimizing waste and simplifying purification.[4] Sonication provides energy to overcome activation barriers at a lower bulk temperature compared to conventional heating.

Materials:

  • This compound (1.0 mmol, 167.2 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.1 mg)

  • LAIL@MNP catalyst (e.g., Fe₃O₄-supported Lewis acidic ionic liquid, ~4.0 mg)[4]

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a sonication vial, combine this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

  • Seal the vial and place it in an ultrasonic bath pre-heated to 70 °C.

  • Sonicate the mixture for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, add ethyl acetate (15 mL) to the reaction mixture to dissolve the product.

  • Place a strong external magnet against the side of the vial to immobilize the magnetic catalyst.

  • Carefully decant the organic solution into a separate flask.

  • Wash the catalyst with a small amount of ethyl acetate (2 x 2 mL) and combine the organic layers.

  • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-arylbenzoxazole derivative.

Data Summary (Expected Outcomes based on similar substrates): [3][4]

Aldehyde Substituent (R)CatalystConditionsTimeYield (%)
PhenylLAIL@MNP70 °C, Sonication30 min85-95
4-ChlorophenylLAIL@MNP70 °C, Sonication30 min80-90
4-MethoxyphenylLAIL@MNP70 °C, Sonication35 min88-96
4-NitrophenylLAIL@MNP70 °C, Sonication40 min75-85

Synthesis of Quinolone Scaffolds

Quinolines and their oxo-derivatives (quinolones) are fundamental N-heterocycles with broad applications in medicine and materials science.[5][6] While less direct than benzoxazole synthesis, this compound can be strategically employed in classic quinoline syntheses like the Combes reaction.

Mechanism: Combes Quinoline Synthesis

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone. The mechanism involves:

  • Enamine Formation: The aniline's amino group attacks one of the carbonyls of the β-diketone, followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization: Under strong acid catalysis, the activated aromatic ring of the aniline performs an intramolecular electrophilic attack on the second carbonyl group.

  • Dehydration/Aromatization: A final dehydration step yields the fully aromatic quinoline ring.

The directing effects of the substituents on the aniline ring are crucial for the success and regioselectivity of the cyclization step.

G start1 Methyl 2-amino- 5-hydroxybenzoate step1 Enamine Formation start1->step1 start2 β-Diketone (e.g., Acetylacetone) start2->step1 step2 Intramolecular Electrophilic Cyclization step1->step2 - H₂O catalyst Strong Acid (H₂SO₄, PPA) step1->catalyst step3 Dehydration & Aromatization step2->step3 step2->catalyst product Substituted Quinolone Derivative step3->product - H₂O step3->catalyst

Caption: Pathway of the Combes quinoline synthesis.

Protocol 2: Acid-Catalyzed Combes Synthesis of Hydroxyquinolones

This protocol describes the synthesis of a highly functionalized quinolone derivative from this compound and a β-diketone.

Rationale: Concentrated sulfuric acid or polyphosphoric acid (PPA) serves as both the catalyst and a dehydrating agent. It protonates the carbonyl groups, facilitating both the initial condensation and the subsequent electrophilic aromatic substitution required for cyclization. The reaction requires elevated temperatures to drive the multiple dehydration steps to completion.

Materials:

  • This compound (1.0 mmol, 167.2 mg)

  • β-Diketone (e.g., Ethyl acetoacetate, 1.1 mmol, 143.2 mg)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Caution: This reaction should be performed in a fume hood with appropriate personal protective equipment. Concentrated acids are highly corrosive.

  • In a round-bottom flask equipped with a magnetic stirrer, slowly add this compound (1.0 mmol) and the β-diketone (1.1 mmol) to pre-chilled concentrated sulfuric acid (~2 mL) at 0 °C (ice bath).

  • After the initial addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The solution will typically darken. Monitor the reaction by TLC (a higher Rf product should appear).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~20 g) with vigorous stirring.

  • A precipitate should form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinolone derivative.

Expected Quinolone Products from Various β-Diketones:

β-DiketoneExpected Quinolone Core Structure
Acetylacetone2,4-Dimethylquinolone
Ethyl Acetoacetate4-Hydroxy-2-methylquinolone
Dibenzoylmethane2,4-Diphenylquinolone

Outlook: Multicomponent Reactions (MCRs)

The functional density of this compound also makes it an excellent candidate for multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, maximizing atom and step economy.[7][8] For example, it could be employed in a Povarov-type reaction (an aza-Diels-Alder) with an aldehyde and an electron-rich alkene to rapidly construct complex tetrahydroquinoline skeletons, which are valuable in medicinal chemistry.[9] The development of such MCR protocols represents a promising future direction for leveraging this versatile building block.

References

Application Notes & Protocols: Methyl 2-amino-5-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-hydroxybenzoate, also known as Methyl 5-aminosalicylate, is a deceptively simple aromatic compound that serves as a highly versatile and valuable scaffold in modern medicinal chemistry. Its unique arrangement of a primary amine, a hydroxyl group, and a methyl ester on a benzene ring provides three distinct points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth look at the strategic application of this molecule in drug design, complete with detailed synthetic protocols, structure-activity relationship (SAR) insights, and the scientific rationale behind its use as a privileged structural motif.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple, distinct biological targets through strategic modification.[1] this compound (CAS: 1882-72-0) is a prime example of such a scaffold.[2] Its constituent functional groups—an amine, a phenol, and an ester—are not merely reactive handles; they are key pharmacophoric features that can be tailored to interact with the active sites of a wide array of proteins.

The compound is a solid at room temperature, appearing as a white to off-white crystalline powder, with solubility in common organic solvents like methanol and acetone but limited solubility in water.[3][4] This trifunctional nature allows for a combinatorial approach to synthesis, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 1882-72-0 (for 2-amino-5-hydroxy)[2]
42753-75-3 (for 5-amino-2-hydroxy)[3][5][6][7]
Molecular Formula C₈H₉NO₃[3][5][6]
Molecular Weight 167.16 g/mol [3][5][6]
Appearance White to off-white crystalline solid[4]
Melting Point 95-99°C (some sources report 158-162°C)[3]
Solubility Soluble in methanol, ethanol, acetone; limited in water[3][4]
Synonyms Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester[4][5]

Core Applications & Biological Significance

While not typically an active pharmaceutical ingredient (API) itself, this compound is a critical intermediate and foundational core for numerous bioactive compounds.[4]

Precursor for Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

One of the most significant applications of this scaffold is in the development of novel anti-HIV agents. The compound, identified in the literature as Lavendustin B, has been shown to inhibit the interaction between HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75.[3] This mechanism targets an allosteric site on the integrase enzyme, a different approach from traditional active-site inhibitors. This makes it a promising starting point for a new class of Allosteric HIV-1 Integrase Inhibitors (ALLINIs), which have a unique, multimodal mechanism of action.[3]

Scaffold for Sirtuin Modulators

Recent research has identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating key metabolic pathways.[8] The study highlighted that the carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group are essential for maintaining inhibitory activity. This finding underscores the intrinsic value of the aminohydroxybenzoate core in designing enzyme inhibitors, where these groups can form critical hydrogen bonds and coordinate with metal ions in the active site.

General Intermediate for Bioactive Molecules

The fundamental structure of aminobenzoates is prevalent in medicinal chemistry. For instance, a related compound, Methyl 2-Amino-5-Chlorobenzoate, is an indispensable precursor in the multi-step synthesis of Tolvaptan, a medication for hyponatremia and polycystic kidney disease.[9] This illustrates the utility of the core aminobenzoate scaffold in building complex, clinically relevant molecules.

Synthetic Protocols & Methodologies

The utility of a scaffold is directly tied to the robustness and versatility of its synthetic routes. Here, we detail validated protocols for both the synthesis of the core molecule and its subsequent derivatization.

Protocol 1: Synthesis of Methyl 5-amino-2-hydroxybenzoate

There are two primary, reliable routes to the title compound, each with distinct advantages.

Method A: Direct Esterification of 5-Aminosalicylic Acid

This is the most straightforward approach, relying on the classic Fischer esterification of the commercially available starting material.

  • Principle: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing water, often by using an excess of the alcohol reagent.

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 5-aminosalicylic acid (1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 10-20 volumes).

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), dropwise with cooling.

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-amino-2-hydroxybenzoate.[3]

Method B: Nitration and Subsequent Reduction of Methyl Salicylate

This alternative route is valuable when 5-aminosalicylic acid is unavailable or when exploring regioselective synthesis. It is analogous to synthetic procedures for similar substituted aminobenzoates.[10]

  • Principle: The electron-donating hydroxyl group of methyl salicylate directs electrophilic nitration primarily to the positions ortho and para to it. The 5-nitro isomer is a major product. The nitro group is then reduced to a primary amine using a reducing agent like iron powder in the presence of a proton source.

Synthesis_Workflow MS Methyl Salicylate Int Methyl 5-nitro-2-hydroxybenzoate MS->Int HNO₃ / H₂SO₄ (Nitration) Prod Methyl 5-amino-2-hydroxybenzoate Int->Prod Fe / NH₄Cl (Reduction)

Caption: Synthetic workflow via nitration and reduction.

  • Step-by-Step Protocol:

    • Nitration: Cool a solution of methyl salicylate (1.0 eq) in concentrated sulfuric acid to 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours. Pour the reaction mixture onto ice and filter the resulting precipitate (a mixture of isomers). Purify the desired Methyl 5-nitro-2-hydroxybenzoate by chromatography or recrystallization.[3]

    • Reduction: Suspend the purified Methyl 5-nitro-2-hydroxybenzoate (1.0 eq) in methanol or ethanol. Add activated iron powder (approx. 4.0 eq).[10]

    • Heat the mixture to a gentle reflux.

    • Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise.[10]

    • Maintain reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot methanol.[10]

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product.[10]

Protocol 2: N-Acylation of the Amino Group

This protocol demonstrates a fundamental derivatization to explore SAR at the amine position.

  • Principle: The nucleophilic amino group reacts with an electrophilic acylating agent (like an acid chloride or anhydride) to form a stable amide bond.

  • Step-by-Step Protocol:

    • Dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting N-acylated product by column chromatography or recrystallization.[8]

Structure-Activity Relationship (SAR) Insights

The power of this compound lies in its capacity for systematic modification to probe interactions with a biological target. The diagram below illustrates the key points of diversification.

SAR_Diagram mol N_mod N-Acylation N-Alkylation Reductive Amination N_mod->mol Amine (Position 2) OH_mod O-Alkylation Esterification OH_mod->mol Hydroxyl (Position 5) Ester_mod Hydrolysis to Acid Amidation Reduction to Alcohol Ester_mod->mol Methyl Ester Ring_mod Electrophilic Aromatic Substitution (e.g., Halogenation) Ring_mod->mol Aromatic Ring

Caption: Key modification points for SAR studies.

  • Amine Group (Position 2): This is a primary site for modification. Acylation, as described in Protocol 2, can introduce groups that occupy hydrophobic pockets or form new hydrogen bonds. Reductive amination can introduce larger, more flexible alkyl chains.[11]

  • Hydroxyl Group (Position 5): The phenolic hydroxyl is a crucial hydrogen bond donor and can be a key anchoring point. O-alkylation can probe for nearby hydrophobic regions or block metabolically labile sites. Its presence is often critical for activity, as seen in SIRT5 inhibitors.[8]

  • Methyl Ester: This group influences solubility and cell permeability. It can be readily hydrolyzed to the corresponding carboxylic acid, which is often the more active form in vivo as it can form salt bridges or stronger hydrogen bonds. Alternatively, it can be converted to amides to explore further vector space.

  • Aromatic Ring: The benzene ring itself can be substituted, typically through electrophilic aromatic substitution, to introduce halogens or other groups that can modulate electronic properties or provide additional binding interactions.

Safety & Handling

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its trifunctional nature provides a robust platform for generating chemical diversity through reliable and well-established synthetic protocols. From developing novel allosteric inhibitors for challenging targets like HIV-1 integrase to serving as the foundation for enzyme modulators, this scaffold continues to demonstrate its immense value in the rational design and discovery of new therapeutic agents. Its continued application in building libraries for high-throughput screening and fragment-based drug design will undoubtedly lead to the identification of future clinical candidates.

References

Application Note & Protocols: Methyl 2-amino-5-hydroxybenzoate as a Versatile Monomer for Functional Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for advanced polymeric materials in the pharmaceutical sciences is driven by the need for sophisticated drug delivery systems that offer enhanced efficacy, targeted delivery, and reduced side effects.[1][2] Functionalized polymers, which are macromolecules chemically modified to incorporate specific groups, are at the forefront of this revolution, enabling the design of intelligent therapeutic platforms.[1][3] Methyl 2-amino-5-hydroxybenzoate is a trifunctional aromatic monomer that holds significant promise in this domain. Its structure, featuring an amine, a hydroxyl group, and a methyl ester, offers multiple handles for polymerization and subsequent functionalization, making it an ideal candidate for creating novel polyesters, polyamides, and other functional polymers with tunable properties.[4][5] This document provides a comprehensive guide for researchers, outlining the properties of this monomer and detailing protocols for its polymerization and the characterization of the resulting polymers, with a focus on applications in drug development.

Physicochemical Properties of this compound

This compound is a crystalline solid with the following key properties, which are essential for designing polymerization reactions and understanding the behavior of the resulting polymers.

PropertyValueSource
Chemical Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6][7]
Appearance White to off-white crystalline solid[8]
Melting Point Data not readily available; requires experimental determination.
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[8]
IUPAC Name This compound[6]
SMILES COC(=O)C1=C(C=CC(=C1)N)O[6]
InChIKey MXUHMQZOATZRIK-UHFFFAOYSA-N[6][8]

Polymerization Protocols

The trifunctional nature of this compound allows for various polymerization strategies. Below are two detailed protocols for synthesizing functional polymers: one via oxidative polymerization and another through interfacial polycondensation.

Protocol 1: Enzymatic Oxidative Polymerization

This protocol utilizes an oxidoreductase enzyme, such as laccase or peroxidase, to catalyze the polymerization of the monomer.[9][10][11] Enzymatic polymerization is an environmentally friendly "green" chemistry approach that proceeds under mild conditions and offers high selectivity.[9][10] The reaction primarily involves the oxidative coupling of the phenolic hydroxyl and amino groups, leading to a complex, potentially branched polymer with a polyphenolic and polyaniline-like structure.[11][12]

Rationale: Enzymes like laccase and horseradish peroxidase (HRP) are known to catalyze the oxidation of phenols and anilines, generating reactive radical species that then couple to form polymers.[13][14] This method avoids the use of harsh chemical oxidants and allows for polymerization in aqueous or mixed aqueous-organic media, which can be beneficial for downstream biological applications.[10] The resulting polymer will have free methyl ester groups that can be later hydrolyzed to carboxylic acids for drug conjugation.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer Dissolve this compound in Phosphate Buffer (pH 7.0) Mix Combine Monomer and Enzyme Solutions in a reaction vessel Monomer->Mix Enzyme Prepare Laccase or HRP Solution in the same buffer Enzyme->Mix Aerate Aerate the mixture gently with air or O2 (if using Laccase) Mix->Aerate Incubate Incubate at 30-40°C with stirring for 24-48 hours Aerate->Incubate Precipitate Precipitate the polymer by adding the reaction mixture to cold methanol Incubate->Precipitate Centrifuge Collect the precipitate by centrifugation Precipitate->Centrifuge Wash Wash the polymer with methanol and then deionized water Centrifuge->Wash Dry Dry the polymer under vacuum Wash->Dry

Caption: Workflow for enzymatic oxidative polymerization.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of a 0.1 M phosphate buffer (pH 7.0). Gentle warming may be required to aid dissolution. Cool the solution to room temperature.

  • Enzyme Solution Preparation: Prepare a solution of laccase (from Trametes versicolor, >10 U/mg) at a concentration of 1 mg/mL in the same phosphate buffer.

  • Polymerization Reaction: In a 100 mL beaker equipped with a magnetic stirrer, add the monomer solution. While stirring, add 5 mL of the laccase solution. The total volume is 55 mL, with a monomer concentration of approximately 18 mg/mL.

  • Incubation: Cover the beaker with perforated parafilm to allow air exchange and stir the reaction mixture at 35°C for 48 hours. The formation of a colored precipitate indicates polymer formation.

  • Polymer Isolation: Pour the reaction mixture into 200 mL of cold methanol with vigorous stirring. A precipitate will form.

  • Purification:

    • Allow the precipitate to settle, then collect it by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant. Resuspend the polymer pellet in 50 mL of fresh methanol and centrifuge again. Repeat this washing step twice.

    • Wash the polymer pellet with 50 mL of deionized water to remove any remaining buffer salts and centrifuge.

  • Drying: Dry the final polymer product in a vacuum oven at 40°C overnight.

  • Characterization: Characterize the dried polymer using FTIR, NMR, GPC, and TGA.

Protocol 2: Interfacial Polycondensation for Poly(ester-amide) Synthesis

This protocol describes the synthesis of a linear poly(ester-amide) by reacting the bifunctional (considering the amine and hydroxyl groups as reactive sites) monomer with a diacid chloride at the interface of two immiscible liquids. This is a type of step-growth polymerization.[15]

Rationale: Interfacial polymerization is a rapid and effective method for producing high molecular weight polymers at low temperatures.[16] The reaction occurs at the interface between an aqueous phase containing the diamine/diol monomer (in our case, this compound dissolved with a base) and an organic phase containing the diacid chloride (e.g., sebacoyl chloride). The base in the aqueous phase neutralizes the HCl byproduct generated during the reaction, driving the polymerization forward.[16] This method will produce a polymer with both ester and amide linkages in the backbone, combining properties of both polyesters and polyamides.[4]

Experimental Workflow:

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification & Drying Aqueous Aqueous Phase: Dissolve Monomer & NaOH in water Layer Carefully layer the organic phase over the aqueous phase in a beaker Aqueous->Layer Organic Organic Phase: Dissolve Sebacoyl Chloride in Dichloromethane (DCM) Organic->Layer Interface A polymer film forms at the interface Layer->Interface Withdraw Grasp the film with forceps and continuously withdraw it as a 'rope' Interface->Withdraw Wash_HCl Wash the polymer rope with dilute HCl Withdraw->Wash_HCl Wash_H2O Wash with deionized water Wash_HCl->Wash_H2O Wash_Acetone Wash with acetone Wash_H2O->Wash_Acetone Dry Dry the polymer under vacuum Wash_Acetone->Dry

Caption: Workflow for interfacial polycondensation.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.67 g (0.01 mol) of this compound and 0.80 g (0.02 mol) of sodium hydroxide (NaOH) in 100 mL of deionized water.

  • Organic Phase Preparation: In a separate 150 mL beaker, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 100 mL of dichloromethane (DCM).

  • Polymerization Reaction:

    • Gently pour the organic phase down the side of the beaker containing the aqueous phase to create two distinct layers without significant mixing.

    • A film of the poly(ester-amide) will immediately form at the interface between the two layers.

  • Polymer Isolation:

    • Using a pair of forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker.

    • A continuous "rope" of the polymer can be withdrawn and wound onto a glass rod.

  • Purification:

    • Wash the collected polymer rope by immersing it in a beaker of 5% hydrochloric acid (HCl) solution to neutralize any remaining base.

    • Subsequently, wash the rope thoroughly with deionized water until the washings are neutral to pH paper.

    • Finally, wash the polymer with acetone to help remove water.

  • Drying: Press the polymer between filter papers to remove excess solvent and then dry it in a vacuum oven at 50°C to a constant weight.

  • Characterization: Analyze the structure, molecular weight, and thermal properties of the dried polymer using standard characterization techniques.

Polymer Characterization

Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the new polymer. The following table summarizes the key techniques and expected outcomes.

TechniquePurposeExpected Results / Observations
FTIR Spectroscopy To identify functional groups and confirm polymerization.Disappearance or reduction of monomer -OH and -NH₂ stretching bands. Appearance of broad amide N-H and ester C=O stretching bands in the polymer.
¹H NMR Spectroscopy To elucidate the polymer's chemical structure.Broadening of aromatic and aliphatic proton signals compared to the sharp peaks of the monomer. Integration of peaks can help confirm the polymer's repeating unit structure.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI).A chromatogram showing a polymer peak eluted earlier than the monomer, indicating a higher molecular weight. Typical PDI values for condensation polymers are around 2.0.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition profile.A TGA curve showing the onset of decomposition at a high temperature, indicating good thermal stability of the polymer backbone.

Applications in Drug Development

Polymers derived from this compound are particularly suited for drug development due to the inherent functionality of their repeating units.[17][18] The pendant hydroxyl, amine, and ester (or its hydrolyzed carboxylic acid form) groups can be leveraged for various applications:

  • Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone via the hydroxyl or amine groups can create polymer-drug conjugates. This can improve drug solubility, prolong circulation time, and enable targeted delivery.[2][19]

  • Stimuli-Responsive Systems: The amine and carboxyl groups (after hydrolysis of the methyl ester) can impart pH-responsive properties.[20] For example, in the acidic tumor microenvironment, protonation of the amine groups could trigger a conformational change or swelling of a hydrogel, leading to controlled drug release.[2]

  • Biocompatibility and Biodegradability: The presence of ester and amide linkages suggests that these polymers may be susceptible to hydrolytic and enzymatic degradation, which is a desirable feature for transient medical implants and drug delivery vehicles.[4][5][21]

  • Antimicrobial Properties: Polymers containing phenolic and amine functionalities may exhibit inherent antimicrobial properties, which could be beneficial for applications in wound healing or coating medical devices.[22][23][24]

Conceptual Drug Delivery Pathway:

G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell Nanoparticle Drug-Conjugated Polymer Nanoparticle (Stable) Accumulation EPR Effect: Nanoparticle Accumulation Nanoparticle->Accumulation Protonation Protonation of Amine Groups -> Polymer Swelling Accumulation->Protonation Release Drug Release Protonation->Release Uptake Cellular Uptake Release->Uptake Action Therapeutic Action Uptake->Action

Caption: pH-responsive drug release in a tumor microenvironment.

References

Application Notes and Protocols for the Development of Novel Polymers Using Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Hydroxybenzoates in Polymer Science

Substituted hydroxybenzoates represent a versatile class of monomers for the synthesis of novel aromatic and semi-aromatic polyesters. The inherent functionality of the hydroxyl and carboxylic acid groups, combined with the ability to introduce a wide array of substituents onto the aromatic ring, allows for the precise tuning of polymer properties. This tunability makes poly(hydroxybenzoate)s and their copolymers highly attractive for a range of advanced applications, particularly in the biomedical and drug development fields. Properties such as thermal stability, mechanical strength, biodegradability, and biocompatibility can be tailored by judicious selection of the monomer structure and polymerization methodology.[1][2]

This guide provides a comprehensive overview of the synthesis, characterization, and application of polymers derived from substituted hydroxybenzoates. It is designed for researchers, scientists, and drug development professionals seeking to explore the potential of these materials. We will delve into detailed protocols for monomer synthesis and various polymerization techniques, including melt polycondensation, solution polycondensation, and ring-opening polymerization. Furthermore, we will outline key characterization methods and provide specific application notes for drug delivery and tissue engineering.

I. Monomer Synthesis: The Foundation of Polymer Properties

The properties of the final polymer are intrinsically linked to the structure of the monomer. The choice of substituent on the hydroxybenzoate ring can influence solubility, reactivity, and the ultimate characteristics of the polymer.

Protocol 1: Synthesis of Acetoxy-Substituted Hydroxybenzoic Acids

A common strategy to facilitate polycondensation is the acetylation of the hydroxyl group of the hydroxybenzoic acid monomer. This prevents unwanted side reactions and allows for more controlled polymerization.

Materials:

  • Substituted 4-hydroxybenzoic acid

  • Acetic anhydride

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the substituted 4-hydroxybenzoic acid in toluene.

  • Add a 20 mol% excess of acetic anhydride to the suspension.

  • Reflux the mixture for 2 hours.

  • After cooling, the product can be recrystallized from water to yield the pure acetoxy-substituted benzoic acid.[1]

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as the acetylating agent, converting the phenolic hydroxyl group to an acetate ester. This protects the hydroxyl group during polymerization and facilitates the polycondensation reaction.

  • Toluene: An inert solvent that allows for heating to the required reaction temperature for efficient acetylation.

  • Reflux: Ensures the reaction proceeds at a constant and elevated temperature to achieve a high conversion rate.

  • Recrystallization: A purification step to remove unreacted starting materials and byproducts, ensuring the purity of the monomer for polymerization.

II. Polymerization Methodologies: Tailoring Polymer Architecture

The choice of polymerization technique significantly impacts the molecular weight, polydispersity, and microstructure of the resulting polymer. Here, we detail three common methods for polymerizing substituted hydroxybenzoates.

Protocol 2: Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and the ability to achieve high molecular weight polymers.[3]

Materials:

  • Acetoxy-substituted hydroxybenzoic acid monomer

  • Antimony(III) oxide (catalyst, optional)

  • High-temperature, high-vacuum reactor equipped with a mechanical stirrer and a nitrogen inlet.

Procedure:

  • Charge the reactor with the acetoxy-substituted hydroxybenzoic acid monomer and catalyst (if used).

  • Purge the reactor with dry nitrogen to create an inert atmosphere.

  • Gradually heat the reactor to a temperature slightly above the melting point of the monomer (typically 130-140°C) to form a homogeneous melt, while stirring.[3]

  • Slowly increase the temperature to 180-200°C. Acetic acid, a byproduct of the esterification, will begin to distill off. Maintain this temperature for 2-4 hours.[3]

  • For the polycondensation stage, gradually increase the temperature to 220-240°C and slowly apply a vacuum (less than 1 mmHg) over 30-60 minutes.[3] A noticeable increase in the viscosity of the melt will be observed.

  • Continue the reaction under these conditions for an additional 3-5 hours to drive the polymerization to a high molecular weight.[3]

  • Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the monomer and polymer at high temperatures.

  • Staged Temperature Increase: Allows for controlled removal of the acetic acid byproduct, driving the equilibrium towards polymer formation.

  • High Vacuum: Essential in the later stages to remove the final traces of byproducts, which is crucial for achieving high molecular weights.

Diagram: Melt Polycondensation Workflow

MeltPolycondensation Monomer Acetoxy Monomer Reactor Reactor Monomer->Reactor Heating1 Heat to Melt (130-140°C) Reactor->Heating1 N2 Purge Heating2 Esterification (180-200°C) Heating1->Heating2 Stirring Vacuum Polycondensation (220-240°C, <1 mmHg) Heating2->Vacuum Remove Acetic Acid Cooling Cooling Vacuum->Cooling High Viscosity Purification Purification Cooling->Purification Polymer Final Polymer Purification->Polymer

Caption: Workflow for Melt Polycondensation.

Protocol 3: Solution Polycondensation

Solution polycondensation is performed in a solvent, which can allow for lower reaction temperatures and better control over the polymer's molecular weight distribution.[4]

Materials:

  • Substituted hydroxybenzoic acid

  • Activating agent (e.g., thionyl chloride or a phosphorus-based condensing agent)

  • Anhydrous inert solvent (e.g., pyridine, N-methylpyrrolidone)

  • Lithium chloride (optional, to improve solubility)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the substituted hydroxybenzoic acid in the anhydrous solvent.

  • If using, add lithium chloride to the solution.

  • Cool the solution in an ice bath and slowly add the activating agent.

  • Allow the reaction to warm to room temperature and then heat to the desired reaction temperature (typically 80-120°C) for several hours.

  • The polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Causality of Experimental Choices:

  • Anhydrous Conditions: Water can react with the activating agent and interfere with the polymerization, so anhydrous solvents and a dry atmosphere are critical.

  • Activating Agent: Converts the carboxylic acid to a more reactive species (e.g., an acid chloride), enabling polymerization to occur at lower temperatures than melt polycondensation.

  • Solvent Choice: The solvent must be able to dissolve both the monomer and the resulting polymer to allow for the reaction to proceed to high conversion.

Protocol 4: Ring-Opening Polymerization (ROP) of Hydroxybenzoate-Lactones

Ring-opening polymerization of cyclic esters derived from hydroxybenzoates is another powerful technique, often leading to polymers with well-controlled molecular weights and low polydispersity.[5][6]

Monomer Synthesis (Lactonization):

  • React the substituted hydroxybenzoic acid with a suitable reagent, such as 2-bromo-propionyl-bromide, in the presence of a base like triethylamine to form the corresponding lactone monomer.[5]

  • Purify the monomer by crystallization or chromatography.

Polymerization Procedure:

  • In a dry glovebox, charge a vial with the lactone monomer, a catalyst (e.g., tin(II) octoate or an organocatalyst), and an initiator (e.g., an alcohol).[5]

  • Add a dry solvent if the polymerization is to be carried out in solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-140°C) for a specified time.[5]

  • Quench the polymerization and precipitate the polymer in a non-solvent.

  • Collect and dry the polymer.

Causality of Experimental Choices:

  • Lactone Monomer: The cyclic nature of the monomer provides the driving force for polymerization through the release of ring strain.[6]

  • Catalyst/Initiator System: The choice of catalyst and initiator determines the polymerization mechanism (e.g., coordination-insertion, anionic) and allows for control over the polymer's molecular weight and end-groups.

III. Polymer Characterization: Understanding Structure and Properties

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

Table 1: Key Characterization Techniques
TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer, determines the composition of copolymers, and can be used for end-group analysis to estimate number-average molecular weight (Mn).[4][7]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8][9]
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), and can be used to determine the degree of crystallinity.[10][11][12]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10][11]
Protocol 5: NMR Analysis (¹H NMR)

Sample Preparation:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard spectrometer.

  • Integrate the peaks corresponding to the aromatic protons of the polymer backbone and any end-group protons.

  • The number-average molecular weight (Mn) can be estimated by comparing the integrals of the repeating unit protons to the end-group protons.[4]

Protocol 6: GPC Analysis

Sample Preparation:

  • Accurately weigh 2-10 mg of the polymer.

  • Dissolve the polymer in a suitable GPC-grade solvent (e.g., THF, chloroform) to a concentration of 1-2 mg/mL.[13][14]

  • Allow the sample to dissolve completely, preferably overnight with gentle agitation.[14]

  • Filter the solution through a 0.2-0.45 µm syringe filter before analysis.[13]

Analysis:

  • Run the sample on a GPC system calibrated with appropriate standards (e.g., polystyrene).

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Diagram: Polymer Characterization Workflow

Characterization Polymer Synthesized Polymer NMR NMR Analysis Polymer->NMR Chemical Structure GPC GPC Analysis Polymer->GPC Molecular Weight DSC DSC Analysis Polymer->DSC Thermal Transitions TGA TGA Analysis Polymer->TGA Thermal Stability Data Structural and Property Data NMR->Data GPC->Data DSC->Data TGA->Data

Caption: Workflow for Polymer Characterization.

IV. Application Notes: From Polymer to Product

The unique properties of polymers from substituted hydroxybenzoates make them suitable for various high-value applications.

Application Note 1: Preparation of Polymer Nanoparticles for Drug Delivery

Poly(hydroxybenzoate)s can be formulated into nanoparticles for the controlled release of therapeutic agents. The nanoprecipitation method is a common technique for this purpose.

Protocol 7: Nanoparticle Formulation by Nanoprecipitation

  • Dissolve the polymer (e.g., 0.05% w/v) in a suitable organic solvent (e.g., chloroform, ethyl acetate).[15][16]

  • If encapsulating a hydrophobic drug, dissolve the drug in this organic phase.[15]

  • In a separate container, prepare an aqueous solution containing a surfactant (e.g., 0.1% Span 20).[15][16]

  • Under magnetic stirring, add the polymer solution dropwise to the aqueous anti-solvent.[15][16]

  • The nanoparticles will form spontaneously.

  • The organic solvent can be removed by evaporation.

  • Collect the nanoparticles by centrifugation and lyophilize for storage.

Rationale:

  • Solvent/Anti-Solvent System: The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the polymer into nanoparticles.

  • Surfactant: Stabilizes the newly formed nanoparticles and prevents their aggregation.

Application Note 2: Fabrication of Tissue Engineering Scaffolds by Electrospinning

Electrospinning is a versatile technique to produce fibrous scaffolds that can mimic the extracellular matrix, providing a supportive environment for cell growth.

Protocol 8: Electrospinning of Poly(hydroxybenzoate) Scaffolds

  • Prepare a polymer solution of a specific concentration in a suitable solvent or solvent mixture (e.g., chloroform/methanol).

  • Load the solution into a syringe fitted with a blunt-tipped needle.

  • Place the syringe in a syringe pump to control the flow rate.

  • Apply a high voltage between the needle tip and a grounded collector.

  • As the polymer solution is ejected from the needle, the solvent evaporates, and a continuous fiber is deposited on the collector, forming a non-woven mat.

  • The morphology of the fibers can be controlled by adjusting parameters such as solution concentration, flow rate, applied voltage, and the distance between the needle and the collector.[17][18]

Rationale:

  • High Voltage: Creates an electrostatic force that overcomes the surface tension of the polymer solution, drawing it into a fine jet.

  • Solvent Evaporation: Rapid evaporation of the solvent from the polymer jet solidifies the fibers before they reach the collector.

Application Note 3: In Vitro Degradation Studies

For biomedical applications, it is crucial to understand the degradation behavior of the polymer.

Protocol 9: In Vitro Hydrolytic Degradation

  • Prepare samples of the polymer (e.g., films, scaffolds).

  • Sterilize the samples using an appropriate method (e.g., ethylene oxide, gamma irradiation).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4 and a constant temperature of 37°C.[19][20]

  • At predetermined time points, remove the samples from the PBS solution.

  • Analyze the samples for changes in mass, molecular weight (by GPC), and mechanical properties.[19][20]

  • The pH of the degradation medium can also be monitored for the release of acidic byproducts.

Rationale:

  • PBS at 37°C: Simulates physiological conditions to provide a relevant assessment of the polymer's degradation in the body.

  • Monitoring Multiple Parameters: Provides a comprehensive understanding of the degradation process, including mass loss, chain scission, and changes in physical properties.

V. Conclusion

Polymers derived from substituted hydroxybenzoates offer a rich platform for the development of advanced materials with tailored properties. By carefully selecting monomers and polymerization techniques, and by thoroughly characterizing the resulting polymers, researchers can design materials for a wide range of applications, from drug delivery to tissue engineering. The protocols and application notes provided in this guide serve as a starting point for exploring the exciting possibilities of this class of polymers.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 2-amino-5-hydroxybenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-amino-5-hydroxybenzoate. This compound is a critical reference standard in pharmaceutical development and quality control, often used to identify and quantify impurities or related substances in drug manufacturing. The protocol herein is developed for researchers, scientists, and drug development professionals requiring a robust, reliable, and accurate analytical procedure.

This compound (CAS: 1882-72-0), an aromatic amine and ester, possesses physicochemical properties that make it amenable to analysis by reverse-phase HPLC with UV detection.[1][2] Its structure consists of a benzoate ring substituted with amino and hydroxyl groups, which are key chromophores enabling sensitive UV detection. This guide details the complete analytical workflow, from the preparation of standards and system suitability testing to a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The causality behind critical experimental choices, such as mobile phase composition and column chemistry, is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₉NO₃[5]
Molecular Weight167.16 g/mol [2][5]
Melting Point158.0 to 162.0 °C[1]
Boiling Point357.4±27.0 °C (Predicted)[2]
SolubilitySlightly soluble in Methanol[1]
AppearanceWhite to off-white crystalline solid[6]

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. This technique separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on the nonpolar C18 column. Elution is achieved using a mobile phase composed of an aqueous buffer and an organic modifier (acetonitrile). The buffer controls the pH, which is critical for ensuring the consistent ionization state of the amino and hydroxyl functional groups, thereby leading to reproducible retention times and sharp peak shapes. Quantification is performed by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax), which provides high sensitivity and specificity.

Materials, Reagents, and Instrumentation

3.1 Reference Standard and Reagents

  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

3.2 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (5-decimal place)

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters (for mobile phase and sample filtration)

  • Class A Volumetric Glassware

Experimental Protocols

Workflow Overview

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow Figure 1: HPLC Analysis Workflow for this compound prep_phase 1. Mobile Phase Preparation system_setup 4. HPLC System Setup & Equilibration prep_phase->system_setup prep_std 2. Standard Solution Preparation sst_run 5. System Suitability Test (SST) prep_std->sst_run prep_sample 3. Sample Solution Preparation analysis 6. Sample Analysis (Sequence Run) prep_sample->analysis system_setup->sst_run Equilibrate Column sst_check SST Criteria Met? sst_run->sst_check sst_check->system_setup No, Troubleshoot sst_check->analysis Yes data_proc 7. Data Processing & Integration analysis->data_proc report 8. Calculation & Reporting data_proc->report stop END report->stop

Caption: Figure 1: HPLC Analysis Workflow.

Preparation of Mobile Phase
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filtration: Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase Composition: The mobile phase is a mixture of the prepared buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B). The specific ratio is detailed in the chromatographic conditions table.

  • Degassing: Degas the mobile phase components by sonication for 15 minutes or using an inline degasser to prevent pump cavitation and baseline noise.

Causality Note: A pH of 3.0 is selected to ensure that the primary amine group (-NH₂) on the analyte is protonated (-NH₃⁺), leading to more controlled interactions with the C18 stationary phase and preventing peak tailing that can occur with free amines at higher pH levels.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with a diluent (e.g., 50:50 Methanol:Water). This diluent choice ensures solubility and compatibility with the mobile phase.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration should provide a robust signal for system suitability and quantification.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Causality Note: A detection wavelength of 254 nm is a common choice for aromatic compounds and provides good sensitivity. For optimal performance, it is recommended to determine the analyte's λmax using the PDA detector's spectral scan feature and set the detection wavelength accordingly. A controlled column temperature of 30 °C ensures stable retention times by mitigating fluctuations in mobile phase viscosity and analyte-column interactions.

System Suitability and Method Validation

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the criteria outlined below to ensure the system is fit for purpose.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.
Method Validation Protocol (per ICH Q2(R1))

This method was validated to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R1) guidelines.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was confirmed by injecting a blank (diluent) and observing no interfering peaks at the retention time of this compound.

  • Linearity: Assessed by preparing a series of at least five concentrations across a range of 10-100 µg/mL. The peak area response was plotted against concentration, and the relationship was evaluated using linear regression. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations of the reference standard (e.g., 25, 50, and 75 µg/mL) in triplicate. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.[9]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the working standard solution (50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

    • The acceptance criterion for both is a Relative Standard Deviation (%RSD) of ≤ 2.0%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with suitable precision and accuracy.[4] These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Calculations

The concentration of this compound in a sample is calculated using the peak area response from the chromatogram and an external standard calibration method.

Formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area from the working standard solution injections.

  • Concentration_Standard: Concentration of the working standard solution (e.g., 50 µg/mL).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Peaks Incorrect detector wavelength; No injection made; Lamp off.Verify detector settings; Check autosampler sequence; Ensure detector lamp is on.
Peak Tailing Column degradation; pH of mobile phase incorrect.Replace column; Prepare fresh mobile phase and verify pH.
Variable Retention Times Pump malfunction; Leak in the system; Column temperature fluctuation.Check pump for pressure fluctuations; Inspect fittings for leaks; Ensure column oven is stable.
Baseline Noise Air bubbles in the system; Contaminated mobile phase.Degas mobile phase thoroughly; Prepare fresh mobile phase.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 2-amino-5-hydroxybenzoate. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The described protocol is grounded in established scientific principles and adheres to the validation guidelines outlined by the International Conference on Harmonisation (ICH).

Introduction

This compound is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds, including STAT3 signaling pathway inhibitors and potassium channel modulators.[1] Its accurate quantification is critical for ensuring the quality and consistency of starting materials and for monitoring reaction kinetics in synthetic processes. This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[2]
Molecular Weight167.16 g/mol
Melting Point156-161 °C
pKa (predicted)9.41 ± 0.18[3][4][5][6][7]
SolubilitySlightly soluble in water; soluble in polar organic solvents like methanol and DMSO.[8]
UV/Vis λmax240, 252, 266, 282 nm

The presence of amino and hydroxyl groups, along with the ester functionality, dictates the polarity and chromatographic behavior of the molecule. The predicted pKa suggests that the compound's ionization state will be sensitive to the pH of the mobile phase, a critical consideration for achieving optimal peak shape and retention in reversed-phase HPLC.

HPLC Method Development and Rationale

The chosen reversed-phase HPLC method leverages the compound's polarity for effective separation. The selection of a C18 column is based on its wide applicability and proven performance for separating moderately polar aromatic compounds.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and peak shape for aromatic compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)The organic modifier (acetonitrile) allows for the elution of the analyte, while the acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.
Elution Mode Isocratic or GradientAn initial isocratic elution (e.g., 30:70 Acetonitrile:Aqueous) is recommended. A gradient may be employed for complex matrices to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths. Detection at 282 nm is recommended for selectivity, though other wavelengths can be used.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the developed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Sequence_Run Sequence Run (Standards and Samples) HPLC_System->Sequence_Run Peak_Integration Peak Integration & Identification Sequence_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the Intermediate Stock Solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Protocol 2: Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Dilute with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

For drug products, an extraction step may be necessary. This should be optimized to ensure complete recovery of the analyte.

Protocol 3: HPLC System Operation and Analysis
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Create a sequence including injections of a blank (mobile phase), the working standard solutions, and the prepared samples.

  • Inject the solutions and collect the chromatograms.

Method Validation in Accordance with ICH Q2(R1) Guidelines

The developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed as per ICH Q2(R1) guidelines.[9][10][11][12][13]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The recovery should be within 98.0% to 102.0% for the drug substance.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days, by different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the working standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the regression equation to calculate the concentration of this compound in the samples based on their measured peak areas.

System Suitability

Before and during the analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for five replicate injections of a standard solution.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound. The detailed protocol and validation guidelines ensure that the method can be successfully implemented in a research or quality control setting, providing accurate and reproducible results.

References

Application Notes & Protocols: Evaluating the Antimicrobial and Antioxidant Efficacy of Methyl 2-amino-5-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenolic Scaffolds

Phenolic compounds are a cornerstone of medicinal chemistry, recognized for their vast therapeutic potential, including significant antioxidant and antimicrobial properties.[1][2] Their ability to scavenge harmful free radicals and combat pathogenic microbes positions them as vital scaffolds in the development of new therapeutic agents. Methyl 2-amino-5-hydroxybenzoate, a substituted phenolic acid derivative, and its analogs represent a promising chemical space for drug discovery.[3][4] The presence of hydroxyl and amino groups on the aromatic ring provides reactive sites for both biological activity and synthetic modification, allowing for the generation of extensive derivative libraries for structure-activity relationship (SAR) studies.[5][6]

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies, while the rise of antimicrobial resistance presents a global health crisis.[7][8] Therefore, the dual-action potential of new chemical entities is highly desirable. This guide provides a set of robust, validated protocols designed to systematically evaluate the antioxidant and antimicrobial activities of novel this compound derivatives. The methodologies are presented not merely as procedural steps but with an emphasis on the underlying principles and rationale, empowering researchers to generate reliable and interpretable data for their drug development programs.

Section 1: Assessment of Antioxidant Activity

Principle and Mechanism of Phenolic Antioxidants

The antioxidant activity of phenolic compounds, such as hydroxybenzoate derivatives, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals.[1][9][10] The hydroxyl (-OH) group on the aromatic ring is crucial for this activity. Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it a relatively unreactive species.[1] This process effectively terminates the radical chain reactions that can lead to cellular damage.[9]

G Phenol Phenolic Derivative (Ar-OH) Radical Free Radical (R•) Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Phenolic antioxidant neutralizing a free radical via hydrogen donation.

Featured Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and sensitive method to screen the in-vitro antioxidant activity of chemical compounds.[11][12] The principle is based on the reduction of the stable DPPH radical, which is deep violet in solution, by an antioxidant compound. The donation of a hydrogen atom or electron to DPPH results in the formation of its non-radical, pale-yellow form, DPPH-H. This color change leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging activity of the compound.[13]

Experimental Workflow: DPPH Assay

DPPH_Workflow prep 1. Prepare Solutions - DPPH Stock (e.g., 0.1 mM in Methanol) - Test Compounds (Serial Dilutions) - Positive Control (e.g., Ascorbic Acid) plate 2. Plate Setup - Add 100 µL of each compound dilution to 96-well plate - Prepare Blanks (Methanol only) prep->plate react 3. Initiate Reaction - Add 100 µL of DPPH working solution to each well - Mix thoroughly plate->react incubate 4. Incubate - 30 minutes in the dark at room temperature react->incubate read 5. Measure Absorbance - Spectrophotometer at 517 nm incubate->read calc 6. Calculate Results - % Inhibition - IC50 Value read->calc

Caption: Standard workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • DPPH Working Solution (0.1 mM): Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl in spectrophotometric-grade methanol or ethanol. This solution should be freshly prepared and protected from light, as DPPH is light-sensitive.[11] The absorbance of this working solution at 517 nm should be approximately 1.0.

    • Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Methanol, DMSO). Perform serial two-fold dilutions to obtain a range of concentrations (e.g., 100 µg/mL down to 1.56 µg/mL).

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.[13]

    • Blank: The solvent used for dissolving the test compounds will serve as the blank.

  • Assay Procedure (96-Well Plate Format):

    • Pipette 100 µL of each test compound dilution into separate wells of a 96-well microplate.

    • Add 100 µL of the solvent to "blank" wells.

    • Add 100 µL of the DPPH working solution to all wells containing the test compounds and positive control.

    • For the control wells (representing 100% DPPH activity), add 100 µL of DPPH working solution to 100 µL of the solvent.

    • Mix the contents of the wells gently by pipetting.

  • Incubation:

    • Cover the plate and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the photodegradation of DPPH.[11]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control (DPPH solution + solvent) and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of each derivative.

    • Determine the IC50 value , which is the concentration of the compound required to inhibit 50% of the DPPH radicals. This is typically calculated using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format to facilitate comparison between derivatives. A lower IC50 value indicates a higher antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

Compound ID R-Group Modification IC50 (µg/mL) ± SD
Parent Compound -H 45.2 ± 2.1
Derivative 1 -CH3 38.7 ± 1.8
Derivative 2 -Cl 52.1 ± 3.5
Derivative 3 -OCH3 35.4 ± 1.5

| Ascorbic Acid | (Positive Control) | 5.8 ± 0.4 |

Section 2: Evaluation of Antimicrobial Activity

Principle and Mechanism of Phenolic Antimicrobials

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, making them effective against a broad range of microorganisms.[14][15] Their partially lipophilic nature allows them to partition into the lipid bilayer of bacterial cell membranes.[15] Key mechanisms include:

  • Membrane Disruption: Altering membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP.[2][7]

  • Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with active sites of key microbial enzymes, inhibiting metabolic processes.[16]

  • Nucleic Acid Synthesis Interference: Some phenols can intercalate with DNA or inhibit enzymes like DNA gyrase, disrupting replication and transcription.[15][16]

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the "gold standard" for determining the antimicrobial susceptibility of a compound.[8][17] It establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a specified incubation period.[8][18][19]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis bact_prep 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard, then dilute to ~5x10^5 CFU/mL) inoculate 3. Inoculate Plate (Add diluted bacterial suspension to each well) bact_prep->inoculate comp_prep 2. Prepare Compound Plate (Serial 2-fold dilutions in MHB in a 96-well plate) comp_prep->inoculate incubate 4. Incubate (37°C for 16-20 hours) inoculate->incubate read 5. Read MIC (Lowest concentration with no visible turbidity) incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] This standardization is critical for reproducibility.

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions (96-Well Plate):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in MHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each well will be 200 µL, and the compound concentrations will now be half of the initial serial dilutions.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. A reading mirror or a plate reader can aid in this assessment.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls fail, the assay is invalid.

Data Presentation and Interpretation

MIC values are typically presented in a table, allowing for a direct comparison of the potency of different derivatives against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Derivatives Against Bacterial Strains

Compound ID S. aureus (Gram-positive) MIC (µg/mL) E. coli (Gram-negative) MIC (µg/mL)
Parent Compound 64 >128
Derivative 1 32 128
Derivative 2 128 >128
Derivative 3 16 64

| Ciprofloxacin | (Reference Antibiotic) | 0.25 | 0.06 |

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 2-amino-5-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to ensure the success of your experiments.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while seemingly straightforward, is often accompanied by side reactions that can significantly impact yield and purity. The presence of three reactive functional groups—an amino group, a hydroxyl group, and a methyl ester—on the benzene ring necessitates careful control of reaction conditions to prevent the formation of undesired byproducts. This guide will focus on the two most common synthetic pathways and the associated challenges.

Section 1: Synthesis via Fischer Esterification of 2-Amino-5-hydroxybenzoic Acid

This is a direct and common method for preparing this compound.[1] The reaction involves treating 2-amino-5-hydroxybenzoic acid (also known as 5-hydroxyanthranilic acid) with methanol in the presence of an acid catalyst.

Troubleshooting Guide & FAQs

Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted starting material. What could be the cause?

Answer: Low conversion in Fischer esterification is often due to an unfavorable equilibrium or catalyst deactivation.

  • Causality: Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, thus shifting the equilibrium to the left and lowering the yield. Additionally, the basic amino group of the starting material can neutralize the acid catalyst, rendering it ineffective.

  • Troubleshooting Protocol:

    • Water Removal:

      • Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Alternatively, add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.[3]

    • Catalyst Loading:

      • Increase the molar ratio of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to the starting material. A common starting point is 0.1 to 0.2 equivalents, but this can be increased to stoichiometric amounts if catalyst neutralization is suspected.

    • Excess Methanol:

      • Use a large excess of methanol to drive the equilibrium towards the product side. Methanol can often be used as the solvent for the reaction.

Question 2: I've noticed the formation of a dark-colored, insoluble material in my reaction flask. What is this byproduct and how can I prevent it?

Answer: The formation of dark, polymeric material is a strong indication of oxidation and/or polymerization side reactions.

  • Causality: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is highly susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen).[4] The resulting oxidized species can then polymerize to form complex, colored impurities.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[5]

    • Temperature Control: Avoid excessive heating. While reflux is often necessary, prolonged reaction times at high temperatures should be minimized. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or hydroquinone, can help to suppress oxidation.

Question 3: My final product is difficult to purify, and I see multiple spots on the TLC plate that are close to my product's Rf value. What are these likely impurities?

Answer: The presence of multiple, closely-eluting spots suggests the formation of isomers or related byproducts.

  • Causality:

    • Decarboxylation: At elevated temperatures, the starting material, 2-amino-5-hydroxybenzoic acid, can undergo decarboxylation to form 4-aminophenol.[6] This byproduct can then react with methanol to form the corresponding methyl ether under acidic conditions.

    • Dimerization/Oligomerization: Amide bond formation between the amino group of one molecule and the carboxylic acid of another can lead to the formation of dimers and oligomers, especially if the esterification is slow.

  • Troubleshooting & Purification:

    • Reaction Monitoring: Carefully monitor the reaction to avoid prolonged heating after the desired product has formed.

    • Purification Strategy:

      • Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system. A gradient elution may be necessary to separate closely related compounds.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[3]

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Combine 2-amino-5-hydroxybenzoic acid, methanol, and acid catalyst start->reactants reaction Reflux under inert atmosphere (with water removal) reactants->reaction monitoring Monitor reaction by TLC/HPLC reaction->monitoring workup Quench reaction, neutralize, and extract with organic solvent monitoring->workup Reaction complete purification Purify by column chromatography or recrystallization workup->purification characterization Characterize final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical workflow for the Fischer esterification of 2-amino-5-hydroxybenzoic acid.

Section 2: Synthesis via Reduction of Methyl 5-hydroxy-2-nitrobenzoate

This alternative route involves the reduction of a nitro group to an amine. This pathway can be advantageous as it avoids the direct use of the potentially sensitive 2-amino-5-hydroxybenzoic acid in the esterification step.

Troubleshooting Guide & FAQs

Question 1: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue and can be addressed by optimizing the reducing agent and reaction conditions.

  • Causality: The activity of the reducing agent can be diminished by impurities or insufficient loading. Common reducing systems include catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl).[7] The choice of solvent can also influence the reaction rate.

  • Troubleshooting Protocol:

    • Catalyst/Reagent Quality:

      • For catalytic hydrogenation, ensure the catalyst is fresh and active.

      • For metal-acid reductions, use freshly activated metal powders if necessary.

    • Stoichiometry and Conditions:

      • Increase the equivalents of the reducing agent.

      • For catalytic hydrogenation, increase the hydrogen pressure and/or reaction temperature.

      • Ensure efficient stirring to maintain good contact between the reactants and the catalyst/reagent.

    • Solvent Selection: Choose a solvent that solubilizes the starting material well. Common solvents for reduction include ethanol, methanol, ethyl acetate, or acetic acid.

Question 2: My final product is contaminated with byproducts that I suspect are from over-reduction. Is this possible and how can I avoid it?

Answer: While less common for aromatic nitro groups, over-reduction can occur under harsh conditions, potentially affecting other functional groups. A more likely scenario is the formation of intermediates from partial reduction.

  • Causality: Under certain conditions, the reduction of a nitro group can proceed through nitroso and hydroxylamine intermediates. These intermediates can sometimes react further to form undesired byproducts, such as azo or azoxy compounds, especially if the reaction stalls.

  • Preventative Measures:

    • Controlled Conditions: Add the reducing agent portion-wise or control the hydrogen pressure to maintain a steady, but not overly vigorous, reaction rate.

    • Temperature Management: Many reductions are exothermic. Use an ice bath to control the temperature, especially during the initial stages of the reaction.

    • Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed.

Question 3: After workup, my product appears discolored (pink, brown, or black). What causes this, and how can I obtain a clean, white product?

Answer: Discoloration is almost always due to the oxidation of the final product, this compound.

  • Causality: The product, an aromatic amine with a hydroxyl group, is highly susceptible to air oxidation, which forms colored impurities.[4] This can be exacerbated by the presence of residual metal catalysts from the reduction step, which can promote oxidation.

  • Troubleshooting & Purification:

    • Thorough Catalyst Removal: After the reaction, ensure all traces of the metal catalyst are removed by filtration, for example, through a pad of Celite®.[7]

    • Workup under Inert Atmosphere: To the extent possible, perform the workup and solvent removal steps under a nitrogen or argon atmosphere.

    • Purification with a Reducing Agent: During purification (e.g., recrystallization), the addition of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can help to decolorize the solution by reducing the oxidized impurities back to the desired amine.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.[5]

Troubleshooting Logic: Common Side Reactions

Side_Reactions_Troubleshooting start Problem Observed low_yield Low Yield/ Incomplete Reaction start->low_yield discoloration Product Discoloration (Dark/Colored) start->discoloration multiple_spots Multiple Spots on TLC/ Purification Issues start->multiple_spots cause_low_yield1 Fischer Esterification: Unfavorable Equilibrium low_yield->cause_low_yield1 cause_low_yield2 Reduction: Inactive/Insufficient Reagent low_yield->cause_low_yield2 cause_discoloration Oxidation of Amino/Hydroxyl Groups discoloration->cause_discoloration cause_multiple_spots1 Decarboxylation multiple_spots->cause_multiple_spots1 cause_multiple_spots2 Dimerization/ Oligomerization multiple_spots->cause_multiple_spots2 cause_multiple_spots3 Incomplete Reduction Intermediates multiple_spots->cause_multiple_spots3 solution_low_yield1 Remove H₂O (Dean-Stark)/ Use excess MeOH cause_low_yield1->solution_low_yield1 solution_low_yield2 Use fresh catalyst/ Increase reagent equivalents cause_low_yield2->solution_low_yield2 solution_discoloration Inert atmosphere/ Add antioxidant/ Thorough catalyst removal cause_discoloration->solution_discoloration solution_multiple_spots Control temperature/ Optimize reaction time/ Careful chromatography cause_multiple_spots1->solution_multiple_spots cause_multiple_spots2->solution_multiple_spots cause_multiple_spots3->solution_multiple_spots

Caption: A troubleshooting decision tree for common side reactions in the synthesis of this compound.

Quantitative Data Summary

IssuePotential CauseKey Parameters to CheckRecommended Action
Low Yield Unfavorable equilibrium (Esterification)Water presence, catalyst amountUse Dean-Stark, increase catalyst load
Incomplete reaction (Reduction)Reagent/catalyst activity, stoichiometryUse fresh reagents, increase equivalents
Product Discoloration OxidationExposure to air, residual metalsUse inert atmosphere, remove catalyst thoroughly
Purification Difficulty Isomer/Byproduct formationReaction temperature, timeControl conditions, optimize chromatography

References

Technical Support Center: Optimization of Reaction Conditions for High-Yield "Methyl 2-amino-5-hydroxybenzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Synthetic Strategy Overview

The most common and reliable pathway to this compound involves a two-step process starting from the readily available Methyl Salicylate (Methyl 2-hydroxybenzoate).

  • Nitration: Electrophilic aromatic substitution on Methyl Salicylate introduces a nitro group (-NO₂) onto the benzene ring. Due to the directing effects of the hydroxyl (-OH) and ester (-COOCH₃) groups, the primary product is Methyl 2-hydroxy-5-nitrobenzoate.[1][2]

  • Reduction: The nitro group of the intermediate is then selectively reduced to an amino group (-NH₂) to yield the final product. This step is critical as the conditions must be chosen carefully to avoid reducing or hydrolyzing the ester group.[3][4]

The overall workflow is visualized below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction Start Methyl Salicylate Nitration Nitration (HNO₃ / H₂SO₄ or Acetic Acid) Start->Nitration Intermediate Methyl 2-hydroxy-5-nitrobenzoate Nitration->Intermediate Intermediate_ref Methyl 2-hydroxy-5-nitrobenzoate Reduction Reduction (e.g., H₂ + Pd/C, Fe/NH₄Cl) Product This compound Reduction->Product Intermediate_ref->Reduction

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the selective reduction of Methyl 2-hydroxy-5-nitrobenzoate?

A1: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the method of choice for its high chemoselectivity, clean reaction profile, and ease of product isolation.[4] This method effectively reduces the nitro group to an amine while leaving other functional groups like esters and phenols intact under mild conditions (room temperature and moderate hydrogen pressure).[5][6] For scalability, metal/acid systems like iron powder in the presence of an acid or ammonium chloride are also robust, economical, and environmentally responsible alternatives.[7][8]

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (Methyl 2-hydroxy-5-nitrobenzoate), the final product (this compound), and any potential intermediates. The starting material is typically more non-polar and will have a higher Rf value than the more polar amine product. The disappearance of the starting material spot indicates reaction completion.

Q3: What is the best practice for purifying the final product, this compound?

A3: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purification on both lab and pilot scales. Solvents like ethanol, methanol, or mixtures with water can be used.[9] The product is a stable, crystalline solid.[10]

  • Column Chromatography: For small-scale synthesis or when dealing with closely related impurities, flash column chromatography on silica gel is recommended.[7] A gradient of ethyl acetate in hexane is typically effective for elution.

Q4: Can I perform a one-pot synthesis from 5-hydroxy-2-nitrobenzoic acid?

A4: While theoretically possible, a one-pot synthesis combining esterification and nitro reduction is not recommended. The conditions for Fischer esterification (strong acid, heat) are harsh and can lead to side reactions with the nitro group or the subsequent amine. A stepwise approach—either esterification followed by reduction or reduction followed by esterification—provides better control over each transformation and ultimately leads to higher purity and yield. The direct esterification of 5-aminosalicylic acid is a common method for preparing the target compound.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no yield after the reduction step.

Question: I have followed the protocol for the reduction of Methyl 2-hydroxy-5-nitrobenzoate, but my yield is very low, or the starting material remains unreacted. What went wrong?

Answer: This is a common issue that can usually be traced back to the reagents or reaction conditions.

  • Probable Cause 1: Inactive Catalyst (Catalytic Hydrogenation). The Pd/C catalyst may be old, deactivated, or poisoned. Sulfur-containing compounds, strong coordinating ligands, or certain metals can poison noble-metal catalysts.

    • Solution: Use fresh, high-quality Pd/C from a reputable supplier. Ensure all glassware is scrupulously clean and solvents are of appropriate purity. If catalyst poisoning is suspected, pretreating the starting material with activated carbon may help remove impurities.

  • Probable Cause 2: Inefficient Reducing Agent (Metal/Acid Systems). In reductions using metals like iron (Fe), tin (Sn), or zinc (Zn), the metal surface can be passivated by an oxide layer.[8]

    • Solution: Use fine metal powder to maximize surface area. "Activate" the metal just before use. For instance, iron powder can be activated by washing with dilute HCl to remove the oxide layer, followed by washing with water and ethanol before being added to the reaction.[7]

  • Probable Cause 3: Insufficient Hydrogen Pressure/Contact. In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can starve the reaction.

    • Solution: Ensure your system is properly sealed and can maintain the target hydrogen pressure. Use vigorous stirring to ensure efficient mixing of the solid catalyst, the substrate solution, and the hydrogen gas.

G Problem Low/No Yield in Reduction Q1 Using Catalytic Hydrogenation? Problem->Q1 Q2 Using Metal/Acid? Problem->Q2 Q1->Q2 No Sol1 Use fresh Pd/C catalyst. Ensure efficient stirring. Check H₂ pressure. Q1->Sol1 Yes Sol2 Activate metal powder (e.g., with dilute acid). Ensure sufficient acid/donor is present. Q2->Sol2 Yes Sol3 Increase reaction time or temperature moderately. Verify reagent stoichiometry. Q2->Sol3 No/Still fails

Caption: Troubleshooting logic for low reduction yield.

Problem 2: Formation of colored impurities and difficult purification.

Question: My final product is a dark oil or a discolored solid, and it's difficult to purify. What are these impurities, and how can I prevent them?

Answer: The formation of colored byproducts often points to side reactions involving the aromatic amine product, which can be sensitive to oxidation.

  • Probable Cause 1: Air Oxidation of the Amine. Aromatic amines, especially those with electron-donating groups like -OH, are susceptible to oxidation by atmospheric oxygen, which can form highly colored polymeric materials. This is often exacerbated by heat and light.

    • Solution: Perform the reaction workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) where possible. After isolation, store the final product in a dark container, under inert gas, and at a low temperature (4°C is recommended).[11]

  • Probable Cause 2: Incomplete Reduction Intermediates. Partial reduction of the nitro group can lead to intermediates like nitroso or hydroxylamine species, which can couple to form colored azo or azoxy compounds.[4]

    • Solution: Ensure the reduction goes to completion by using a sufficient excess of the reducing agent and allowing adequate reaction time. Monitor carefully by TLC until all starting material and intermediates are consumed.

  • Probable Cause 3: Residual Metal Contamination. If using a metal-based reducing agent, incomplete removal during workup can lead to product degradation over time.

    • Solution: After the reaction, filter the mixture thoroughly to remove the metal salts. A celite pad can aid in removing fine particulates.[7] Washing the organic extract with a chelating agent solution like aqueous EDTA can also help sequester and remove residual metal ions.

Problem 3: Evidence of ester hydrolysis during the reaction.

Question: My final product analysis (e.g., NMR) shows the presence of 2-amino-5-hydroxybenzoic acid, indicating my methyl ester has been cleaved. How can I prevent this?

Answer: Ester hydrolysis is a classic side reaction that occurs under either strongly acidic or basic conditions, particularly in the presence of water and heat.

  • Probable Cause 1: Harsh pH Conditions. Using a large excess of strong acid (like HCl with Sn or Zn) or conducting the workup under basic conditions (e.g., extraction with strong NaOH) can promote saponification of the ester.

    • Solution: Opt for milder reduction conditions. The Fe/NH₄Cl system in a solvent like methanol or ethanol is nearly neutral and highly effective.[7] Catalytic hydrogenation is also performed under neutral conditions. During workup, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of sodium hydroxide (NaOH) to minimize the risk of hydrolysis.[12]

  • Probable Cause 2: Prolonged Reaction at High Temperature. Even under moderately acidic or basic conditions, prolonged heating can lead to ester cleavage.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. If the reaction is sluggish, it is often better to address the root cause (e.g., inactive catalyst) rather than simply extending the reaction time or increasing the temperature significantly.

Optimized Experimental Protocols

Protocol 1: Nitration of Methyl Salicylate

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve Methyl Salicylate (1.0 eq) in glacial acetic acid.[2]

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of ice water with stirring.

  • A yellow solid, Methyl 2-hydroxy-5-nitrobenzoate, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 2: Selective Reduction via Catalytic Hydrogenation

  • To a hydrogenation vessel, add Methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or 50 psi).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by hydrogen uptake or TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from ethanol/water.

Data Summary Table: Reduction Conditions

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/CMethanol, Ethanol, Ethyl Acetate20-302-6>90High selectivity, clean reaction, easy workup. Requires specialized pressure equipment.[4][5]
Iron/Acid Reduction Fe powder, NH₄ClEthanol/Water (e.g., 4:1)70-80 (Reflux)2-480-90Economical, scalable, environmentally benign. Requires filtration of iron salts.[7]
Tin(II) Chloride SnCl₂·2H₂OEthyl Acetate, Ethanol20-503-1285-95Mild conditions, tolerates many functional groups. Stoichiometric tin waste is a drawback.[4]
Sodium Borohydride/FeCl₂ NaBH₄, FeCl₂THF25-3012~90High chemoselectivity, good for ester-substituted nitroarenes.[3]

References

Technical Support Center: Scale-Up Production of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: Methyl 2-amino-5-hydroxybenzoate CAS Number: 1882-72-0 Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Introduction

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges encountered during laboratory synthesis and industrial-scale production of this key chemical intermediate. We will address common issues in a direct question-and-answer format, providing field-proven insights, troubleshooting protocols, and the fundamental science behind our recommendations.

Section 1: Synthesis Pathway and Key Reactions

The most direct and common laboratory synthesis for this compound is the Fischer esterification of 5-Hydroxyanthranilic acid with methanol, catalyzed by a strong acid. This section explores the foundational aspects of this reaction as it pertains to scaling up.

Diagram: Primary Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products A 5-Hydroxyanthranilic Acid (CAS: 394-31-0) D This compound (CAS: 1882-72-0) A->D  Esterification B Methanol (Solvent & Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D  Catalysis E Water (Byproduct) D->E  Forms

Caption: Fischer esterification of 5-Hydroxyanthranilic acid.

Frequently Asked Questions: Synthesis

Question 1: What is the most viable synthesis route for the industrial scale-up of this compound?

Answer: For industrial production, the direct esterification of 5-Hydroxyanthranilic acid with methanol is often the most economically viable route.[1] The starting material, 5-Hydroxyanthranilic acid, can be sourced or synthesized, and the reaction itself uses common, inexpensive reagents like methanol and sulfuric acid.

Alternative routes, such as those involving nitration of a precursor followed by reduction, introduce more complex steps and potential for difficult-to-remove isomeric impurities.[2] These multi-step syntheses often have a higher environmental burden and cost, making them less suitable for large-scale manufacturing unless the specific precursors are readily available and inexpensive.

Section 2: Troubleshooting Common Synthesis & Purity Issues

Even with a well-defined pathway, challenges can arise. This section addresses the most common problems encountered during synthesis and purification.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Detected check_reagents Verify Reagent Purity & Stoichiometry 5-Hydroxyanthranilic Acid: Check for degradation Methanol: Ensure anhydrous Catalyst: Confirm activity and concentration start->check_reagents check_conditions Review Reaction Conditions Temperature: Is reflux adequate but not excessive? Time: Has the reaction reached equilibrium? (Monitor via HPLC/TLC) check_reagents->check_conditions Reagents OK check_water Assess Water Removal Is a Dean-Stark trap or other method being used effectively to shift equilibrium? check_conditions->check_water Conditions OK check_workup Analyze Workup & Isolation pH Adjustment: Was the product fully precipitated during neutralization? Extraction: Are there losses to the aqueous layer? Recrystallization: Is the solvent system optimized? check_water->check_workup Water Removal OK solution Problem Identified & Rectified check_workup->solution Workup OK

Caption: A logical workflow for diagnosing low reaction yields.

Frequently Asked Questions: Troubleshooting

Question 2: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Answer: Low yields in Fischer esterification are almost always tied to reaction equilibrium. The reaction produces water as a byproduct; as water concentration increases, the reverse reaction (ester hydrolysis) is favored, limiting the yield.[3]

  • Causality: The reaction is reversible. According to Le Chatelier's principle, the removal of a product (water) will shift the equilibrium towards the formation of more products (the ester).

  • Troubleshooting Steps:

    • Use Excess Methanol: Methanol serves as both a reagent and the solvent. Using it in large excess can help drive the reaction forward.

    • Efficient Water Removal: On a lab scale, a Dean-Stark apparatus can be effective. For larger scale production, adding a dehydrating agent or performing the reaction under conditions that allow for continuous removal of water is critical. A patent for a similar ester, methyl paraben, highlights the use of dehydrating agents like molecular sieves to improve yield.[4]

    • Catalyst Concentration: Ensure sufficient strong acid catalyst (e.g., 1-5 mol% H₂SO₄) is used. The mechanism involves protonation of the carboxylic acid, and insufficient catalyst will result in a slow reaction that may not reach equilibrium in the allotted time.[3]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not stop the reaction prematurely.

Question 3: The final product has a pink or brown discoloration instead of being off-white. What causes this and how can it be prevented?

Answer: Discoloration is a common issue with aromatic compounds containing both amino and hydroxyl groups, as they are highly susceptible to oxidation.

  • Causality: The electron-rich aromatic ring is easily oxidized in the presence of air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine type structures. This is a known degradation pathway for similar aromatic amines.[5]

  • Preventative Measures:

    • Inert Atmosphere: During the reaction, workup, and drying, maintain an inert atmosphere using nitrogen or argon gas. This is the most effective way to prevent air oxidation.

    • Control Temperature: Avoid excessive temperatures during reaction and distillation/drying, as heat can accelerate oxidation.

    • Use of Antioxidants: In some cases, trace amounts of an antioxidant like sodium bisulfite can be added during the workup to scavenge dissolved oxygen and prevent color formation.

    • Purification: If discoloration occurs, it can often be removed by recrystallization with the addition of activated carbon, which adsorbs colored impurities.

Question 4: I'm seeing an unexpected impurity in my HPLC analysis. What are the likely side products?

Answer: Besides starting material, the most common side products are related to the reactivity of the functional groups.

  • Dimerization/Oligomerization: Under harsh acidic or thermal conditions, intermolecular condensation can occur between the amino group of one molecule and the ester of another, leading to amide bond formation and oligomers. This is a known issue with unstable compounds during storage and synthesis.[6]

  • Decarboxylation: At elevated temperatures, the starting material, 5-Hydroxyanthranilic acid, can potentially decarboxylate to form 4-aminophenol. This impurity could then be present in the final product.

  • Solution: To minimize these, use the mildest effective reaction temperature and time. Analyze your starting material for purity before beginning the reaction. A well-developed HPLC method is crucial for identifying and quantifying these impurities.[7]

Section 3: Scale-Up, Purification, and Stability

Transitioning from the bench to a pilot plant or full-scale production introduces a new set of challenges related to handling, purification, and long-term stability.

Parameter Lab Scale (Grams) Pilot/Industrial Scale (Kilograms) Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorHeat transfer is critical. Surface-to-volume ratio decreases, requiring efficient heating/cooling jackets to maintain control.[8]
Purification Flash Chromatography / RecrystallizationRecrystallization / Melt CrystallizationChromatography is generally not cost-effective for large quantities. Optimizing a robust recrystallization protocol is essential.
Product Isolation Buchner Funnel FiltrationCentrifuge / Filter DryerEfficient solid-liquid separation and drying under controlled (inert) conditions are necessary to ensure product stability and quality.
Safety Fume hoodProcess Hazard Analysis (PHA), dedicated ventilation, PPEHandling large volumes of flammable methanol and corrosive sulfuric acid requires rigorous safety protocols and engineering controls.[9]

Question 5: What is the most effective method for purifying this compound at scale?

Answer: For multi-kilogram scale, recrystallization is the industry standard for purification. While chromatography offers high resolution, it is expensive and generates significant solvent waste.

  • Solvent Selection: The ideal solvent system will dissolve the product well at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at lower temperatures. A combination of polar and non-polar solvents is often required (e.g., Methanol/Water, Ethanol/Heptane).

  • Optimization: A successful scale-up of recrystallization requires careful optimization of solvent ratios, cooling profiles, and agitation speed to control crystal size and purity. A slow cooling rate generally favors the formation of larger, purer crystals.

Question 6: What are the recommended storage conditions to ensure the long-term stability of the final product?

Answer: Based on its chemical structure, this compound is sensitive to environmental factors.[10]

  • Temperature: Store in a cool environment, at room temperature or refrigerated.[10] Avoid exposure to high heat.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation of the amino and hydroxyl groups.[5]

  • Light: Keep in a dark place, using amber glass or opaque containers to prevent photodegradation.[5]

  • Moisture: Keep the container tightly sealed in a dry place to prevent hydrolysis of the ester group.[10]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the reactor, charge 5-Hydroxyanthranilic acid (1.0 eq). Add anhydrous methanol (10-15 volumes).

  • Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (0.05 eq) while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is <2%.

  • Cooling & Neutralization: Cool the reaction mixture to 20-25°C. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is 7.0-7.5. The product will precipitate.

  • Isolation: Filter the solid product using a centrifuge or filter press. Wash the cake with deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60°C under a nitrogen bleed until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry product to a clean, inerted reactor. Add a suitable solvent mixture (e.g., 80:20 Methanol:Water, approx. 5-8 volumes) and heat to 60-65°C with stirring until all solids dissolve.

  • Decolorization (Optional): If the solution is colored, add activated carbon (1-2% w/w), stir for 30 minutes, and then filter the hot solution through a fine filter (e.g., Celite) to remove the carbon.

  • Crystallization: Slowly cool the solution to 0-5°C over 3-4 hours with gentle agitation. Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation & Drying: Filter the purified crystals and wash with a small amount of cold recrystallization solvent. Dry the final product under vacuum at 50-60°C.

References

Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of aminobenzoic acid (ABA) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving the ortho-, meta-, and para-isomers of aminobenzoic acid. These isomers present a unique separation challenge due to their structural similarity, polarity, and zwitterionic nature.

This document moves beyond simple protocols to explain the fundamental principles governing their separation, empowering you to make informed decisions and troubleshoot effectively.

Part 1: The Core Challenge - Why Are Aminobenzoic Acid Isomers Difficult to Separate?

The primary difficulty in separating ortho- (2-aminobenzoic acid), meta- (3-aminobenzoic acid), and para- (4-aminobenzoic acid) isomers lies in their nearly identical physical and chemical properties. They share the same molecular formula (C₇H₇NO₂) and molecular weight, and as zwitterionic compounds, their overall charge and polarity are highly sensitive to pH.[1]

Successful separation hinges on exploiting the subtle differences in their:

  • pKa Values: Each isomer has two distinct pKa values—one for the carboxylic acid group (-COOH) and one for the amino group (-NH₂). The slight variations in these pKa values are the key to manipulating their ionization state and, consequently, their chromatographic retention.

  • Hydrophobicity: While all are polar, minor differences in their structure lead to slight variations in hydrophobicity.

  • Molecular Geometry: The spatial arrangement of the functional groups affects how they interact with the stationary phase.

Understanding the Zwitterionic Nature and pKa

Aminobenzoic acids can exist in cationic, zwitterionic (net neutral), or anionic forms depending on the mobile phase pH. Manipulating the pH to control the ionization state of the isomers is the most powerful tool for achieving separation.

IsomerpKa₁ (-COOH group)pKa₂ (-NH₃⁺ group)Predominant State at pH < 2Predominant State at pH 3-4.5Predominant State at pH > 5
Ortho- (2-ABA) ~2.05~4.95Cationic (NH₃⁺, COOH)Zwitterionic (NH₃⁺, COO⁻)Anionic (NH₂, COO⁻)
Meta- (3-ABA) ~3.12~4.79Cationic (NH₃⁺, COOH)Cationic/Zwitterionic MixAnionic (NH₂, COO⁻)
Para- (4-ABA) ~2.38~4.85Cationic (NH₃⁺, COOH)Zwitterionic (NH₃⁺, COO⁻)Anionic (NH₂, COO⁻)
Note: pKa values are approximate and can vary slightly based on experimental conditions. Source:[2][3][4]

This data reveals that by controlling the mobile phase pH, we can subtly alter the net charge and polarity of each isomer to a different degree, creating the selectivity needed for separation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the HPLC analysis of ABA isomers in a practical question-and-answer format.

Scenario 1: Poor Resolution or Co-elution of Isomers

Question: My aminobenzoic acid isomers are co-eluting or showing very poor resolution on a standard C18 column. What is the first thing I should adjust?

Answer: The most critical parameter to adjust is the mobile phase pH . On a standard reversed-phase (RP) column, retention is driven by hydrophobicity. Since all three isomers are polar, their retention is often weak and undifferentiated. By adjusting the pH, you change the ionization state of the analytes, which dramatically alters their polarity and retention.

Causality & Action Plan:

  • Understand the Mechanism: At a low pH (e.g., pH < 2), both the carboxylic acid and amino groups are protonated. The molecules carry a net positive charge (R-NH₃⁺, -COOH) but are at their most hydrophobic state, leading to maximum retention on a C18 column. As you increase the pH above the pKa of the -COOH group (pH > ~3), the isomers become zwitterionic (R-NH₃⁺, -COO⁻). In this state, they are highly polar, and retention on a C18 column will decrease significantly.

  • Initial Strategy (Reversed-Phase): Start with a low pH mobile phase.

    • Mobile Phase: 20-30% Acetonitrile in water with an acidic modifier.

    • Modifier: 0.1% Phosphoric Acid or 0.1% Formic Acid. This will set the pH to ~2.5-3.0.

    • Rationale: At this pH, you suppress the ionization of the carboxylic acid group for all isomers, maximizing hydrophobic interactions with the C18 stationary phase. The slight differences in their pKa₁ values and structure should provide some selectivity.

Question: I've tried adjusting the pH on my C18 column, but the resolution is still insufficient. What's the next logical step?

Answer: If pH optimization on a standard C18 column fails, the issue is likely that the separation mechanism is not selective enough. You need to introduce an alternative or secondary interaction mechanism. The most effective approach for these isomers is Mixed-Mode Chromatography (MMC) .

Causality & Action Plan:

  • Embrace Mixed-Mode Chromatography: MMC columns combine reversed-phase properties with ion-exchange characteristics.[5][6] For aminobenzoic acids, a column with both hydrophobic chains (like C18) and cation-exchange groups is ideal.[1][7]

    • Recommended Columns: Primesep 100, Coresep 100, or similar reversed-phase/cation-exchange columns.[5]

  • Understand the Dual-Separation Mechanism:

    • Reversed-Phase Interaction: The hydrophobic backbone of the isomers interacts with the hydrophobic ligands on the column.

    • Cation-Exchange Interaction: At a pH between the pKa₁ and pKa₂, the isomers are zwitterionic but carry a positively charged amino group (NH₃⁺). This positive charge interacts with the stationary phase's negative ion-exchange groups.

    • The Synergy: Because the pKa values and charge distributions are slightly different for each isomer, the combination of these two retention mechanisms provides unique and enhanced selectivity that is often sufficient for baseline separation.[7]

// Edges PoorRes -> AdjustpH; AdjustpH -> CheckC18; CheckC18 -> Success [label="Yes"]; CheckC18 -> ChangeColumn [label="No"]; ChangeColumn -> MixedMode [label="Primary Recommendation"]; ChangeColumn -> HILILC [label="Alternative for Poor Retention"]; MixedMode -> Success; HILIC -> Success; } }

Caption: A troubleshooting workflow for poor resolution of aminobenzoic acid isomers.

Scenario 2: Poor Retention (Peaks Elute at or Near the Void Volume)

Question: My aminobenzoic acid isomers show little to no retention on my C18 column, even at low pH. How can I increase their retention?

Answer: This is a common issue because aminobenzoic acids are inherently polar compounds.[5] If they are not retained even under conditions that should maximize hydrophobicity (low pH), it indicates that reversed-phase chromatography is not a suitable technique for your specific conditions. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .

Causality & Action Plan:

  • Switch to HILIC: HILIC is designed specifically for the retention of polar and hydrophilic compounds.[8]

    • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

    • Mobile Phase: HILIC uses a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[9]

  • Understand the HILIC Mechanism:

    • In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating a water-enriched layer on its surface.

    • Polar analytes, like aminobenzoic acids, partition from the organic-rich mobile phase into this immobilized aqueous layer. The more polar the analyte, the stronger the partitioning and the longer the retention. This is the opposite of reversed-phase chromatography.

  • Starting Conditions:

    • Column: Agilent ZORBAX RRHD HILIC Plus or similar.

    • Mobile Phase: 90:10 (v/v) Acetonitrile / 100 mM Ammonium Formate (pH 3.2).[8]

    • Rationale: The high acetonitrile content ensures the formation of the aqueous layer, while the ammonium formate buffer controls the pH and provides ions that can modulate electrostatic interactions.

Scenario 3: Poor Peak Shape (Tailing or Fronting)

Question: I am getting significant peak tailing for my isomers. What are the likely causes and solutions?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by operating too close to the analyte's pKa.

Causality & Action Plan:

  • Cause: Secondary Silanol Interactions. The basic amino group (especially in its neutral form, -NH₂) can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

    • Solution 1 (Low pH): Ensure your mobile phase pH is low enough (~2.5-3.0) to protonate the amino group to -NH₃⁺. The positive charge will be repelled by any protonated silanols, minimizing this interaction.

    • Solution 2 (High-Purity Column): Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanols.

  • Cause: Operating Near a pKa. If the mobile phase pH is very close to an analyte's pKa, the analyte will exist as a mixture of its ionized and non-ionized forms during its passage through the column. This dual state can lead to broadened or split peaks.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of your analytes. For aminobenzoic acids, this means operating either below pH ~3 or above pH ~6.

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

G

Caption: Ionization states of p-aminobenzoic acid at different pH values.

Part 3: Experimental Protocols

Protocol 1: Method Development Using Mixed-Mode Chromatography

This protocol provides a systematic approach to developing a robust separation method for ABA isomers.

1. Column and System Preparation:

  • Column: Install a mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm).

  • System Flush: Thoroughly flush the HPLC system with a 50:50 mixture of methanol and water to remove any contaminants from previous analyses.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 20 column volumes.

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): Prepare a 20 mM ammonium formate buffer in HPLC-grade water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm filter.

  • Solvent B (Organic): HPLC-grade acetonitrile.

3. Initial Chromatographic Conditions:

  • Mobile Phase: 70% Solvent A, 30% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or 266 nm.

  • Injection Volume: 5 µL.

  • Sample: A standard mixture of o-, m-, and p-aminobenzoic acid at ~0.1 mg/mL each, dissolved in the initial mobile phase.

4. Optimization Strategy:

  • Step A (Adjust Organic Content): If retention is too high or too low, adjust the percentage of acetonitrile.

    • To decrease retention time: Increase acetonitrile %.
    • To increase retention time: Decrease acetonitrile %.

  • Step B (Adjust pH): If resolution is poor, systematically adjust the pH of Solvent A. Prepare buffers at pH 2.8, 3.0, 3.2, and 3.5. A small change in pH can significantly alter the selectivity between the isomers due to the cation-exchange mechanism.

  • Step C (Adjust Buffer Concentration): The concentration of the buffer salt (ammonium formate) affects the strength of the ionic interactions.[10]

    • To decrease retention (weaken ionic interactions): Increase the buffer concentration (e.g., to 50 mM).
    • To increase retention (strengthen ionic interactions): Decrease the buffer concentration (e.g., to 10 mM).

  • Step D (Adjust Temperature): Fine-tune the separation by adjusting the column temperature between 25 °C and 40 °C. This can subtly alter selectivity.

References

Technical Support Center: Purification of Crude Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-5-hydroxybenzoate (CAS: 1882-72-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these strategies for your specific needs.

Compound Overview and Safety

This compound is a versatile intermediate characterized by its amphoteric nature, containing both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH) on a benzoate scaffold.[1][2] This dual functionality dictates its chemical behavior and provides unique opportunities for purification. The compound typically appears as a light yellow to brown crystalline powder.[3]

Critical Safety Information: Before beginning any procedure, consult the Safety Data Sheet (SDS).

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Hazards: The compound may cause skin and eye irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.[4][7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5]

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the target compound and impurities at different temperatures.[8] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9][10]

Troubleshooting and FAQs for Recrystallization

Q1: How do I select the best recrystallization solvent? A1: The key is to find a solvent where this compound is highly soluble when hot and poorly soluble when cold. Based on its structure, polar organic solvents are a good starting point.[1]

  • Step 1: Small-Scale Solubility Tests. Test the solubility of a small amount (10-20 mg) of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Step 2: Evaluate Solvents.

    • Good Candidates: Solvents that dissolve the crude material poorly at room temperature but completely upon heating (e.g., ethanol, methanol, acetone, or mixtures like ethanol/water).[1][3]

    • Poor Candidates: Solvents that dissolve the compound at room temperature (recovery will be low) or fail to dissolve it even when boiling.

  • Step 3: Consider Mixed Solvents. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol-water) can be effective. Dissolve the compound in the "good" solvent (ethanol) at its boiling point, then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool.[11]

Q2: My compound "oiled out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[12]

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level.[13]

  • Promote Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can slow cooling further.[12]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Consider a lower-boiling point solvent or solvent mixture.

Q3: No crystals are forming after the solution has cooled. What went wrong? A3: This is a common issue, typically caused by using too much solvent or the solution being supersaturated.

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[14]

    • Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution.[13]

  • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[13][14]

Q4: My final yield is very low. How can I improve it? A4: Low yield is often a consequence of using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[9][13]

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent portion-wise, only adding enough to fully dissolve the solid.[8][9]

  • Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize crystal precipitation.[12]

  • Check the Mother Liquor: After filtration, you can cool the filtrate further or evaporate some solvent to see if a second crop of crystals forms. Be aware that this second crop may be less pure.

Experimental Protocol: Recrystallization

This protocol uses an ethanol/water mixed-solvent system, a common and effective choice for compounds like this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the entire solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present or if you performed a charcoal decolorization step, perform a hot gravity filtration using a pre-warmed funnel to remove them.[8][12]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Workflow Diagram: Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities? D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G Imp Impurities in Mother Liquor F->Imp H Dry Crystals G->H Pure Pure Product H->Pure G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F F->D Adjust Eluent Polarity G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I G start Crude Mixture in Organic Solvent (e.g., EtOAc) Product (P) Neutral Impurity (I) step1 Add Aqueous Acid (e.g., 1M HCl) start->step1 sep_funnel1 Separatory Funnel Aqueous Layer (P-H⁺) Organic Layer (I) step1->sep_funnel1 step2 Separate Layers sep_funnel1->step2 organic_waste Organic Layer Impurity (I) step2->organic_waste Discard aqueous_layer Aqueous Layer Product Salt (P-H⁺) step2->aqueous_layer step3 Neutralize with Base (e.g., NaHCO₃) aqueous_layer->step3 precipitation Precipitation step3->precipitation step4 Filter and Dry precipitation->step4 final_product Pure Product (P) step4->final_product

References

Improving the purity of "Methyl 2-amino-5-hydroxybenzoate" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for obtaining high-purity this compound through recrystallization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to ensure the success of your purification experiments.

Understanding the Molecule and the Purification Challenge

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its purity is paramount for the successful synthesis of downstream products. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.

The key to a successful recrystallization lies in selecting an appropriate solvent system where the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the impurities dissolved in the remaining solution (mother liquor).

Troubleshooting Guide: Common Issues in the Recrystallization of this compound

This section addresses common challenges you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the solvent, even after heating. What should I do?

A1: This is a common issue that can arise from a few factors:

  • Inappropriate Solvent Choice: The solvent may not be polar enough to dissolve the compound, which possesses both a polar amino and hydroxyl group, as well as a less polar methyl ester and benzene ring.

  • Insufficient Solvent Volume: You may not have added enough solvent to dissolve the solid, even at an elevated temperature.

  • Insoluble Impurities: The crude material may contain insoluble impurities.

Solutions:

  • Solvent System Optimization: A mixed solvent system is often effective for compounds with varied functional groups. For this compound, a mixture of methanol and water is a good starting point. Methanol will dissolve the compound, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling.

  • Gradual Solvent Addition: Add the hot solvent in small portions to the crude material while heating and stirring. Allow sufficient time for dissolution after each addition. This will help you use the minimum amount of hot solvent required.

  • Hot Filtration: If a portion of the solid does not dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, a hot filtration step is necessary to remove these solid impurities before allowing the solution to cool.

Q2: The solution has cooled, but no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This can happen for a couple of reasons:

  • Too Much Solvent: The most common reason is the use of an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated due to a lack of nucleation sites.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: Instead of crystals, an oil has formed at the bottom of the flask. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. This can be caused by:

  • High Concentration of Impurities: Impurities can depress the melting point of the compound.

  • Solution Cooled Too Rapidly: Rapid cooling can lead to the separation of the compound as a supercooled liquid.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Change Solvent System: If oiling out persists, you may need to try a different solvent or a different ratio in your mixed solvent system.

Q4: The purified crystals are still colored. How can I remove the colored impurities?

A4: The presence of color in the final product is often due to the presence of oxidized impurities, a common issue with aminophenol derivatives.

Solution:

  • Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product. A very small spatula tip is usually sufficient. After adding the charcoal, heat the solution for a few minutes with stirring before performing the hot filtration.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

Q: What are the likely impurities in my crude this compound?

A: The most common synthesis of this compound involves the esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[1] Therefore, the most likely impurity is the unreacted starting material, 2-amino-5-hydroxybenzoic acid . Due to the presence of the amino and phenol groups, colored oxidation byproducts can also be present.

Q: How can I confirm the purity of my recrystallized product?

A: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The reported melting point for this compound is around 158-162 °C. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material and the starting material. A pure compound should show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure of the compound and help identify any remaining impurities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a methanol/water solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask.

    • Gently heat the mixture while stirring until the solid dissolves completely. Add more methanol in small portions if necessary, ensuring you use the minimum amount of hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Analysis:

    • Determine the melting point of the purified crystals and calculate the percent recovery.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Methanol64.7Polar ProticGood solvent for dissolving this compound.
Water100Polar ProticGood anti-solvent when used with methanol to induce crystallization.
Ethanol78.4Polar ProticA viable alternative to methanol.
Acetone56Polar AproticMay also be a suitable solvent, but volatility can be a concern.

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble Impurities Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Hot_Filtration->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of a solid compound by recrystallization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Oiling Out Occurs Start->Oiling_Out Colored_Crystals Crystals are Colored Start->Colored_Crystals Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Use_Charcoal Use Activated Charcoal Colored_Crystals->Use_Charcoal Re_Recrystallize Re-recrystallize Colored_Crystals->Re_Recrystallize Evaporate_Solvent Evaporate some solvent Too_Much_Solvent->Evaporate_Solvent Slow_Cooling Cool More Slowly Reheat_Add_Solvent->Slow_Cooling

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-5-hydroxybenzoate (CAS No. 1882-72-0). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often stubborn compound. Here, we synthesize fundamental chemical principles with field-proven techniques to provide actionable solutions for your experiments.

Section 1: Understanding the Molecule: Why is Solubility an Issue?

This compound is an aromatic compound featuring three key functional groups: a methyl ester, a phenolic hydroxyl group, and an aromatic amine.[1] This unique combination is the primary reason for its poor solubility in many common solvents.

  • Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic hydroxyl group (-OH). This allows it to act as either an acid or a base depending on the pH of the medium.[2][3]

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and amino groups to the ester functionality allows for strong intramolecular and intermolecular hydrogen bonds. These bonds create a stable crystal lattice structure that requires significant energy to break apart and solvate.

  • Polarity: While the functional groups are polar, the benzene ring is hydrophobic, resulting in limited solubility in both highly polar solvents like water and non-polar solvents.[1]

The solubility of aminophenols is significantly influenced by pH.[2][3][4] In acidic conditions, the amino group is protonated (-NH₃⁺), increasing polarity and aqueous solubility. In alkaline conditions, the phenolic hydroxyl group is deprotonated (-O⁻), which also enhances aqueous solubility. The neutral molecule, however, often has the lowest solubility.

Visualization: Effect of pH on Molecular Structure

The following diagram illustrates how changes in pH affect the ionization state of this compound, which is a critical factor in modulating its solubility.

G Neutral Neutral Form (Zwitterionic/Lowest Solubility) -NH₂ / -OH Acidic Acidic Conditions (Low pH) Protonated Form -NH₃⁺ / -OH (Higher Aqueous Solubility) Neutral->Acidic + H⁺ Basic Alkaline Conditions (High pH) Deprotonated Form -NH₂ / -O⁻ (Higher Aqueous Solubility) Neutral->Basic + OH⁻ Acidic->Neutral + OH⁻ Basic->Neutral + H⁺

Caption: pH-dependent ionization of this compound.

Section 2: Solubility Profile

Quantitative solubility data for this specific compound is not widely published. However, based on its chemical structure and data from analogous compounds like aminophenols, we can compile a qualitative and semi-quantitative solubility profile. The compound typically appears as a white to off-white crystalline solid.[1]

Solvent ClassSolvent ExampleObserved SolubilityRationale & Expert Notes
Polar Protic WaterVery LowStrong hydrogen bonding in the crystal lattice is favored over solvation with water.
MethanolSlightly Soluble[5]Can disrupt hydrogen bonds, but solubility is still limited. Often requires heating.
EthanolSoluble[1]Similar to methanol, but the slightly lower polarity can be beneficial.
Polar Aprotic DMSOSoluble[2][6]Excellent solvent for disrupting hydrogen bonds. Often the first choice for creating stock solutions.
DMFSolubleSimilar mechanism to DMSO. Ensure it is anhydrous if used in moisture-sensitive reactions.
AcetoneSoluble[1]A moderately polar solvent that can effectively solvate the molecule.[2]
AcetonitrileSoluble[6]Good for reactions where protic solvents or DMSO would interfere.
Non-Polar Toluene, HexanesInsolubleThe molecule is too polar to dissolve in non-polar hydrocarbon solvents.[6]
Ethers Diethyl Ether, THFSlightly Soluble[6]Can act as hydrogen bond acceptors but generally are not polar enough for significant dissolution.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues in a practical question-and-answer format.

Visualization: Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve solubility problems during your experiment.

Caption: Stepwise workflow for troubleshooting solubility issues.

Q1: My this compound is not dissolving in my reaction solvent (e.g., THF, Dichloromethane). What should I do first?

Answer: This is a common issue. The first step is to recognize that this compound has low solubility in moderately polar and non-polar solvents.

Immediate Actions:

  • Apply Energy: Gently heat the mixture while stirring. The compound's melting point is around 158-162 °C[5], but significant dissolution should occur well below this. Monitor for any color change, which could indicate degradation. Sonication (using an ultrasonic bath) is an excellent alternative as it provides energy to break the crystal lattice without excessive heating.[7]

  • Particle Size Reduction: Ensure your starting material is a fine powder. A larger surface area increases the rate of dissolution.[8][9][10] If you have large crystals, gently grind them with a mortar and pestle.

Q2: Heating and sonication helped, but it's still not fully dissolved. What's the next logical step?

Answer: The next step is to modify the solvent system.

Co-Solvent Approach: The use of a co-solvent is a powerful technique to enhance solubility.[8][9][10]

  • Principle: You add a small amount of a strong, miscible solvent in which your compound is highly soluble (like DMSO or DMF) to your primary reaction solvent.

  • Method: Start by adding the co-solvent dropwise or in small volumetric percentages (e.g., 5-10% v/v) to your suspension at room temperature. Often, the compound will dissolve readily.

  • Caution: Always verify that the co-solvent will not interfere with your downstream reaction or purification. For example, DMSO can be oxidized under certain conditions.

Q3: My reaction is sensitive to DMSO/DMF. Can I use pH modification to dissolve the compound in an aqueous or alcoholic medium?

Answer: Yes, pH modification is a highly effective strategy, provided your reaction chemistry is compatible.

  • For Acidic Conditions: If your subsequent reaction can tolerate acidic pH, you can protonate the basic amino group. Add a dilute solution of a non-nucleophilic acid (e.g., 1M HCl or H₂SO₄) dropwise until the solid dissolves. The resulting ammonium salt will be much more soluble in polar protic solvents.

  • For Basic Conditions: If your reaction runs under basic conditions, you can deprotonate the acidic phenolic hydroxyl group. Add a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) until dissolution is complete. The resulting phenoxide salt will be highly soluble.

  • Critical Consideration: Be aware that the ester group is susceptible to hydrolysis under strong basic (and to a lesser extent, acidic) conditions, especially with heating. This would convert your product to the corresponding carboxylic acid. This method is best used at or below room temperature.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Dissolution Using a Co-Solvent System

This protocol is ideal for organic reactions where the primary solvent is insufficient.

  • Preparation: To your reaction vessel, add the solid this compound and the primary reaction solvent (e.g., Acetonitrile).

  • Stirring: Begin vigorous magnetic stirring to create a fine suspension.

  • Co-Solvent Addition: Using a pipette or syringe, add anhydrous DMSO dropwise to the suspension.

  • Observation: Continue adding DMSO slowly, observing for dissolution. Typically, only 5-15% (v/v) is required.

  • Final Step: Once the solution is homogeneous, proceed with the addition of other reagents. Note if the solution remains clear or if precipitation occurs upon addition of other, less polar reagents.

Protocol 2: Dissolution via pH Adjustment (Aqueous/Alcoholic Media)

This protocol is for reactions in polar protic solvents where pH can be altered. This example uses basification.

  • Suspension: Suspend the solid this compound in your chosen solvent (e.g., a mixture of water and ethanol).

  • Base Preparation: Prepare a 1M aqueous solution of sodium carbonate (Na₂CO₃). This is a moderately strong base that is less likely to cause rapid ester hydrolysis than NaOH.

  • Titration: While stirring vigorously, add the Na₂CO₃ solution dropwise to the suspension.

  • Monitoring: Monitor the pH with indicator paper or a pH meter. Continue adding the base until the solid fully dissolves. The solution should become clear. The target pH will typically be >9.

  • Reaction: Once dissolved, you can proceed with your reaction. If necessary, the solution can be re-neutralized or acidified post-reaction during the workup phase.

Section 5: Safety & Handling

  • Hazards: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13] Work in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

References

Preventing degradation of "Methyl 2-amino-5-hydroxybenzoate" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-amino-5-hydroxybenzoate

Welcome to the dedicated support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Due to its dual functional nature, possessing both a phenolic hydroxyl and an aromatic amino group, this compound is particularly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent common issues, ensuring the integrity and purity of your final product.

Section 1: Understanding the Core Challenge: Oxidative Degradation

The primary obstacle in the synthesis and handling of this compound is its propensity for oxidation. The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the benzene ring, making it highly susceptible to oxidation by atmospheric oxygen and other oxidizing agents. This degradation often manifests as a color change in the reaction mixture or the final product, ranging from light yellow to brown or even black, indicating the formation of quinone-imine type impurities.[1]

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: What are the typical starting materials and general synthetic routes for this compound?

A common and effective synthetic pathway involves a two-step process:

  • Nitration: Starting with a salicylic acid derivative, a nitro group is introduced. For instance, methyl salicylate can be nitrated to form methyl 2-hydroxy-5-nitrobenzoate.[2]

  • Reduction: The nitro group of the intermediate is then reduced to an amino group. This is a critical step where degradation can occur. Common reducing agents include iron powder in the presence of an acid (like acetic acid or ammonium chloride), or catalytic hydrogenation using palladium on carbon (Pd/C).[3][4][5]

An alternative is the esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[6]

Q2: My final product is discolored (yellow/brown). What are the likely causes?

Discoloration is almost always a sign of oxidation. The aminophenol structure is easily oxidized to form colored quinone-imine species.[1] The primary culprits are:

  • Exposure to Air (Oxygen): The most common cause.

  • Presence of Metal Impurities: Trace metals from reagents or equipment can catalyze oxidation.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.[7][8]

  • Inappropriate pH: Both highly acidic and highly basic conditions can promote degradation, with alkaline conditions often being more problematic for aminophenols.[7][9]

  • Light Exposure: UV light can also initiate oxidative processes.

Q3: How can I minimize exposure to air during my synthesis and work-up?

For handling air-sensitive compounds like this compound, employing air-sensitive techniques is crucial.[10][11][12][13][14] Key practices include:

  • Use of an Inert Atmosphere: Conduct the reaction, work-up, and purification under a blanket of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[10][14]

  • Degassing Solvents: Solvents can contain dissolved oxygen. It is best practice to degas solvents before use by sparging with an inert gas, or by using the freeze-pump-thaw method.[10][11]

  • Proper Glassware Setup: Use glassware designed for air-sensitive chemistry, such as Schlenk flasks and three-neck flasks with septa and gas inlets.[13]

Q4: What is the role of protecting groups in this synthesis?

Protecting groups can be a strategic tool to prevent side reactions and degradation.[15][16][17]

  • Protecting the Phenolic Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., methyl or benzyl ether) or a silyl ether. This prevents its oxidation during subsequent reaction steps.[15]

  • Protecting the Amino Group: The amino group can be protected as an amide (e.g., acetyl) or a carbamate (e.g., Boc or Cbz).[17]

The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal in a later step. An orthogonal protecting group strategy is often employed when multiple functional groups need protection.[16]

Section 3: Troubleshooting Guides

This section provides a problem-solution framework for specific issues you may encounter.

Problem Potential Causes Recommended Solutions
Reaction mixture turns dark during nitro group reduction. 1. Oxidation of the newly formed amine and phenol functionalities by air. 2. Reaction temperature is too high, accelerating oxidation. 3. Side reactions due to the choice of reducing agent.1. Ensure the reaction is conducted under a positive pressure of nitrogen or argon.[10][14] 2. Maintain the recommended reaction temperature. For reductions with iron, gentle reflux is often sufficient.[5] For catalytic hydrogenations, room temperature is often preferred. 3. Consider milder reducing agents or optimize the reaction conditions.
Low yield of the final product. 1. Incomplete reaction (either nitration or reduction). 2. Degradation of the product during work-up or purification. 3. Loss of product during extraction due to its amphoteric nature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Perform work-up and purification under an inert atmosphere and minimize exposure to heat and light.[10] 3. Carefully adjust the pH during aqueous work-up to ensure the product is in its neutral form for efficient extraction into an organic solvent.
Product degrades during storage. 1. Exposure to air, light, and moisture. 2. Residual acidic or basic impurities catalyzing degradation.1. Store the purified product in a dark, airtight container (e.g., an amber vial) under an inert atmosphere.[18] For long-term storage, refrigeration is recommended. 2. Ensure the product is thoroughly purified and free of any residual reagents. 3. Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid for long-term stabilization.
Difficulty in purifying the final product. 1. Formation of multiple byproducts due to degradation. 2. The product is a solid that is difficult to crystallize.1. Optimize the reaction conditions to minimize byproduct formation. 2. Use column chromatography for purification, ensuring to use degassed solvents and work quickly to minimize on-column degradation. 3. If crystallization is difficult, try different solvent systems or trituration.

Section 4: Experimental Protocols and Methodologies

Protocol 1: Reduction of Methyl 2-hydroxy-5-nitrobenzoate using Iron Powder

This protocol is adapted from procedures for similar nitro group reductions.[5]

Materials:

  • Methyl 2-hydroxy-5-nitrobenzoate

  • Iron powder (activated)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask and condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a Schlenk flask with a reflux condenser under a positive pressure of nitrogen.

  • Charging the Flask: To the Schlenk flask, add Methyl 2-hydroxy-5-nitrobenzoate (1 equivalent) and methanol. Stir the mixture to get a suspension.

  • Addition of Iron: Add activated iron powder (4 equivalents) to the suspension.

  • Initiating the Reaction: Heat the mixture to a gentle reflux.

  • Addition of Ammonium Chloride: Slowly add a saturated aqueous solution of ammonium chloride (3 equivalents) dropwise to the refluxing mixture.

  • Reaction: Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add diatomaceous earth to the mixture and filter it through a pad of diatomaceous earth.

    • Wash the solid residue thoroughly with hot methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Ensure to use degassed solvents.

    • Alternatively, recrystallization from a suitable solvent system can be attempted.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Start Methyl 2-hydroxy- 5-nitrobenzoate Reaction Reduction with Fe/NH4Cl in Methanol Start->Reaction Reflux under N2 Workup Filtration through Diatomaceous Earth Reaction->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Solvent Removal Product Methyl 2-amino- 5-hydroxybenzoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Section 5: Key Parameters for Stability

The stability of this compound is highly dependent on environmental conditions. The following table summarizes key parameters to control.

Parameter Recommendation Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1]
pH Near neutral (pH 6-7)Both strongly acidic and strongly basic conditions can catalyze degradation. Alkaline conditions are particularly detrimental for aminophenols.[7][9]
Temperature Store at low temperatures (e.g., 4°C)Reduces the rate of oxidative degradation.[7][8] Avoid excessive heat during work-up and purification.
Light Store in the darkPrevents photochemical degradation.
Additives Consider antioxidants (e.g., BHT, Ascorbic Acid) for long-term storageScavenge free radicals and inhibit oxidative chain reactions.[19][20]

Section 6: Degradation Pathway and Prevention

The primary degradation pathway is the oxidation of the aminophenol to a quinone-imine, which can further polymerize to form complex colored impurities.

Degradation_Pathway cluster_prevention Prevention Strategies Molecule This compound Oxidation Oxidation (O2, light, heat, metal ions) Molecule->Oxidation QuinoneImine Quinone-imine Intermediate Oxidation->QuinoneImine Polymerization Polymerization QuinoneImine->Polymerization DegradationProducts Colored Degradation Products Polymerization->DegradationProducts Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Inhibits Low_Temp Low Temperature Low_Temp->Oxidation Slows Darkness Darkness Darkness->Oxidation Prevents Antioxidants Antioxidants Antioxidants->QuinoneImine Scavenges

Caption: Degradation pathway of this compound and prevention strategies.

By understanding the inherent instability of this compound and implementing the robust protocols and handling techniques outlined in this guide, you can significantly improve the yield, purity, and stability of your product.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantitative analysis of Methyl 2-amino-5-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind experimental choices. It offers a framework for developing a robust, self-validating analytical method grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic amine and a key intermediate in the synthesis of various pharmaceutical compounds, dyes, and other specialty chemicals.[1][2] Its purity and stability are critical to the quality and safety of the final products. Therefore, a precise, accurate, and reliable analytical method is paramount for its quantification in bulk drug substances, intermediates, and finished products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile compounds.[3] However, the development of an HPLC method is incomplete without rigorous validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring the integrity of the generated data.[4] This guide will detail the validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method, benchmarked against international standards.

Foundational Knowledge: Physicochemical Properties

Understanding the analyte's physicochemical properties is the cornerstone of logical method development. These properties dictate the selection of the column, mobile phase, and detector settings.

PropertyValueRationale for HPLC Method Development
Molecular Formula C₈H₉NO₃Provides the basis for molecular weight.[2]
Molecular Weight 167.16 g/mol Essential for preparing standard solutions of known concentration.[5]
Melting Point 158.0 to 162.0 °CIndicates the compound is a solid at room temperature.
Solubility Slightly soluble in Methanol.[6] Limited solubility in water.[1]Dictates the choice of diluent for sample and standard preparation. A hydro-organic mixture is likely required.
Structure Aromatic ring with hydroxyl, amino, and methyl ester groups.The presence of a chromophore (aromatic ring) makes UV detection a suitable choice. The polarity of the functional groups suggests that reverse-phase chromatography will be effective.
pKa (Predicted)~4.5 (amino group), ~9.5 (hydroxyl group)The pH of the mobile phase will influence the ionization state and, therefore, the retention time of the analyte. Buffering the mobile phase is critical for reproducibility.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected assessments. The process follows a logical flow, ensuring that each parameter is evaluated systematically. This workflow is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][7]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization Protocol Define Validation Protocol: - Parameters - Acceptance Criteria Dev->Protocol Finalized Method Specificity Specificity & Forced Degradation Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report All Data Collected ValidationParameters cluster_Core Core Performance cluster_Range Operating Range cluster_Limits Sensitivity Limits cluster_Reliability Reliability Accuracy Accuracy (Closeness to True Value) Linearity Linearity (Proportionality) Accuracy->Linearity Precision Precision (Agreement Between a Series) Precision->Accuracy Specificity Specificity (Selectivity for Analyte) Specificity->Accuracy Specificity->Precision Range Range (Interval of Reliability) Linearity->Range LOD LOD (Can be Detected) Range->LOD LOQ LOQ (Can be Quantified) Range->LOQ Robustness Robustness (Resistance to Small Changes) Robustness->Precision

References

A Comparative Guide to Building Blocks in Kinase Inhibitor Synthesis: Methyl 2-amino-5-hydroxybenzoate vs. Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architect's Choice in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but their efficacy and selectivity are profoundly influenced by the chemical architecture of the molecule. This architecture is assembled from foundational building blocks, and the judicious selection of these starting materials is a critical determinant of a program's success.

This guide provides an in-depth comparison of Methyl 2-amino-5-hydroxybenzoate against other seminal building blocks used in the synthesis of kinase inhibitors. We will move beyond a simple catalog of structures to explore the causality behind their selection, the synthetic strategies they enable, and their ultimate impact on the pharmacological profile of the final drug candidates. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation kinase inhibitors.

Featured Building Block: this compound

This compound (also known as Methyl 5-Aminosalicylate) is a substituted anthranilate derivative that presents a unique constellation of functional groups.[1][2] With its nucleophilic amine, phenolic hydroxyl group, and methyl ester, it offers multiple handles for synthetic elaboration.

  • Chemical Properties:

    • Molecular Formula: C₈H₉NO₃[2]

    • Molecular Weight: 167.16 g/mol [2]

    • Reactivity: The aromatic amine is a key nucleophile for forging bonds to heterocyclic cores. The hydroxyl and ester groups can act as hydrogen bond donors/acceptors or be used for further derivatization to modulate solubility and probe interactions within the kinase active site.

While extensively used as a scaffold for various bioactive compounds, its application in the kinase inhibitor field is more specialized compared to mainstream templates.[3][4] Its structure is reminiscent of fragments that could occupy the ribose pocket or form interactions with the solvent front. The inherent functionality allows for the construction of compounds that can establish multiple points of contact within the ATP-binding site, a strategy often employed to enhance potency and selectivity.

Alternative Building Blocks: The Established Pillars of Kinase Inhibition

To provide a robust comparison, we will analyze three classes of building blocks that form the foundation of numerous FDA-approved and clinical-stage kinase inhibitors.

Substituted Anilines: The Hinge-Binding Workhorse

Substituted anilines are arguably the most ubiquitous building blocks in the design of Type I kinase inhibitors. They form the core of the renowned 4-anilinoquinazoline and anilinopyrimidine scaffolds.[5][6]

  • Role in Kinase Inhibition: The aniline nitrogen and aromatic ring system are perfectly poised to mimic the adenine moiety of ATP. The secondary amine typically forms one or two critical hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a primary anchor for this class of inhibitors.[7]

  • Prominent Examples: Gefitinib and Erlotinib (EGFR inhibitors) are classic examples where a substituted aniline is coupled to a quinazoline core.[8][9] The specific substitution pattern on the aniline ring is tuned to confer selectivity and potency.[10]

2-Aminothiazoles: A Template for Potent, Multi-Targeted Inhibitors

The 2-aminothiazole scaffold emerged as a powerful new template for kinase inhibition with the discovery of Dasatinib.[11]

  • Role in Kinase Inhibition: This five-membered heterocycle acts as a versatile and synthetically tractable core. It can be functionalized at multiple positions to project vectors into different regions of the ATP binding site. The 2-amino group is often a key interaction point, participating in hydrogen bonding with the kinase hinge.

  • Prominent Example: Dasatinib (BMS-354825) is a pan-Src family kinase and Bcr-Abl inhibitor.[11] Its synthesis showcases the utility of the 2-aminothiazole core, which is coupled to other fragments to achieve its broad activity profile.[12]

Urea-Containing Scaffolds: Accessing the "DFG-Out" Conformation

Type II inhibitors achieve high selectivity by binding to the inactive, "DFG-out," conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[13] This exposes an allosteric hydrophobic pocket adjacent to the ATP site, which is less conserved across the kinome.

  • Role in Kinase Inhibition: Building blocks incorporating a urea or amide linker are central to Type II inhibitor design. The urea moiety is exceptional at forming a bidentate hydrogen bond with a conserved glutamate in the αC-helix and a backbone amine in the DFG motif.[14] One end of the molecule occupies the adenine region, while the other end, typically a hydrophobic tail, extends into the allosteric site.

  • Prominent Example: Sorafenib, a potent inhibitor of B-RAF, VEGFR, and PDGFR, features a central urea that bridges a picolinamide headgroup with a substituted phenyl tail.[15]

Comparative Analysis: Strategic Selection of Building Blocks

The choice of a primary building block is a strategic decision that dictates the synthetic route, the type of inhibitor, and the likely kinase targets. The following table provides a comparative overview.

FeatureThis compoundSubstituted Anilines2-AminothiazolesUrea-Containing Scaffolds
Inhibitor Class Typically Type I or I½Predominantly Type I[16]Primarily Type IPredominantly Type II[13]
Primary Interaction H-bonding via amine/hydroxylH-bonding with kinase hinge via aniline N-H[6]H-bonding with kinase hinge[11]Bidentate H-bond with DFG-motif and αC-helix[14]
Key Advantage High degree of pre-functionalization for multi-point interactions.Well-established, predictable binding mode; vast commercial availability.Synthetically versatile; proven template for potent inhibitors.High potential for selectivity by targeting the less conserved DFG-out state.[13]
Synthetic Challenge Managing regioselectivity and protecting group strategies due to multiple reactive sites.Potential for low reactivity in nucleophilic aromatic substitution on electron-poor heterocycles.Can require multi-step synthesis for complex substitution patterns.Synthesis of the urea linker can sometimes be challenging; potential for poor solubility.
Resulting Inhibitors Lavendustin B (HIV-1 Integrase Cofactor Inhibitor)[3]Gefitinib, Erlotinib, Lapatinib (EGFR/HER2)[8]Dasatinib (Bcr-Abl, Src)[11]Sorafenib, Imatinib (Bcr-Abl, c-Kit)[15]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Kinase Signaling and Inhibition

EGFR_Pathway cluster_receptor Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation ADP ADP EGFR->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: EGFR signaling pathway and the mechanism of action for Type I inhibitors like Gefitinib.

Logical Flow: Building Block to Inhibitor Type

Building_Block_Logic cluster_type1 Type I Inhibitor Strategy cluster_type2 Type II Inhibitor Strategy Start Choice of Core Building Block Aniline Substituted Aniline Start->Aniline Urea Urea-Containing Fragment Start->Urea Quinazoline 4-Anilinoquinazoline Aniline->Quinazoline + Quinazoline Core Binding1 Binds to Active 'DFG-in' Conformation Quinazoline->Binding1 Selectivity1 Selectivity driven by substituents on aniline Quinazoline->Selectivity1 Sorafenib Sorafenib-type Scaffold Urea->Sorafenib + Heterocyclic 'Head' Binding2 Binds to Inactive 'DFG-out' Conformation Sorafenib->Binding2 Selectivity2 High selectivity from binding to unique allosteric pocket Sorafenib->Selectivity2

Caption: Relationship between building block choice and resulting kinase inhibitor type.

Experimental Protocols

The following protocols are representative of the synthetic transformations involving these building blocks. They are derived from established literature procedures.

Protocol 1: Synthesis of a 4-Anilinoquinazoline (Gefitinib Intermediate)

This protocol outlines the key nucleophilic aromatic substitution (SNAᵣ) reaction central to the synthesis of many EGFR inhibitors.[17]

Objective: To synthesize N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 3-Chloroaniline (1.1 eq)

  • Isopropanol (solvent)

  • Hydrochloric acid (catalyst, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline and isopropanol.

  • Add 3-chloroaniline to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Dry the product under vacuum to yield the desired N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.

Protocol 2: Synthesis of this compound

This protocol describes a common method for synthesizing the featured building block from a nitro precursor.[3]

Objective: To synthesize this compound via reduction of a nitro group.

Materials:

  • Methyl 2-hydroxy-5-nitrobenzoate (1.0 eq)

  • Palladium on carbon (Pd/C, 10% w/w, catalytic amount)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve Methyl 2-hydroxy-5-nitrobenzoate in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion and Future Outlook

The selection of a core building block is a foundational step in the design of kinase inhibitors that has far-reaching consequences for a drug discovery campaign.

  • Substituted anilines coupled with quinazoline or pyrimidine cores remain the gold standard for targeting the kinase hinge in Type I inhibitors, offering a reliable and well-understood path to potent compounds.[5][6]

  • 2-Aminothiazoles provide a synthetically flexible template that has proven its value in generating potent, multi-targeted inhibitors like Dasatinib.[11]

  • Urea-containing fragments are indispensable for the design of highly selective Type II inhibitors, enabling the exploitation of the less-conserved DFG-out conformation.[15]

This compound represents a more nuanced choice. Its rich functionality offers the potential for creating inhibitors with multiple, precisely positioned interactions within the ATP pocket. While not as prevalent in the current landscape of approved kinase inhibitors, its utility as a versatile chemical intermediate makes it a valuable tool for fragment-based screening and the exploration of novel chemical space.[3] As the field pushes towards inhibitors with novel binding modes and improved selectivity profiles, building blocks like this compound may play an increasingly important role in the architect's toolkit for designing the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 2-amino-5-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement and biological evaluation. This guide provides an in-depth technical comparison of derivatives based on the versatile scaffold, Methyl 2-amino-5-hydroxybenzoate, also known as Methyl 5-aminosalicylate.[1][2] We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these derivatives across various biological activities, supported by experimental data and protocols.

This compound is a benzoic acid ester derivative that serves as a valuable starting point for the synthesis of novel bioactive compounds.[1] Its structure, featuring amino, hydroxyl, and methyl ester functional groups, offers multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacological properties. The parent compound, 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), and its derivatives are continuously being explored for enhanced efficacy and new therapeutic applications.[3][4][5][6]

Strategic Derivatization of the Core Scaffold

The chemical versatility of this compound allows for modifications at three key positions: the amino group, the hydroxyl group, and the methyl ester. Each modification can significantly impact the molecule's physicochemical properties and its interaction with biological targets.

A general approach to synthesizing a library of derivatives involves standard organic chemistry reactions. For instance, the amino group can be acylated to form amides, while the hydroxyl group can be alkylated or acylated to yield ethers or esters, respectively. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters.

Below is a general workflow for the synthesis and screening of this compound derivatives.

Synthesis and Screening Workflow This compound This compound Derivative Synthesis Derivative Synthesis This compound->Derivative Synthesis Acylation, Alkylation, Esterification Purification & Characterization Purification & Characterization Derivative Synthesis->Purification & Characterization Chromatography, Spectroscopy Biological Screening Biological Screening Purification & Characterization->Biological Screening In vitro assays SAR Analysis SAR Analysis Biological Screening->SAR Analysis Data comparison Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Iterative design

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Comparative Analysis of Biological Activities

The diverse biological activities reported for derivatives of closely related hydroxybenzoic acids provide a strong rationale for exploring the potential of this compound derivatives. Here, we compare their potential performance in key therapeutic areas.

Anticancer Activity: A Tale of Halogenation

Derivatives of benzoic acid and related heterocyclic systems have demonstrated significant potential as anticancer agents.[7] A study on halogenated benzofuran carboxylates, structurally related to our core molecule, provides insightful SAR data. The introduction of halogens, particularly bromine, has been shown to enhance cytotoxic potential.[7]

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Halogenated Benzofuran Derivatives [7]

CompoundA549 (Lung)HepG2 (Liver)HCT116 (Colon)
Chlorinated Derivative (7) 6.3 ± 2.511 ± 3.2> 50
Brominated Derivative (8) 3.5 ± 0.63.8 ± 0.525.4 ± 1.2
Doxorubicin (Reference) 0.05 ± 0.010.1 ± 0.020.08 ± 0.01
Cisplatin (Reference) 1.5 ± 0.32.5 ± 0.43.2 ± 0.5

Data presented as mean ± SD. Lower IC50 values indicate higher potency.

The data clearly indicates that the brominated derivative exhibits superior cytotoxicity against lung and liver cancer cell lines compared to its chlorinated counterpart.[7] This suggests that for this compound derivatives, the introduction of a bromine atom on the aromatic ring could be a promising strategy to enhance anticancer activity.

Antimicrobial Activity: The Impact of Heterocyclic Moieties

The search for novel antimicrobial agents is a global health priority. Derivatives of p-amino benzoic acid have shown that the nature of the substituents plays a crucial role in their antimicrobial efficacy.[8] A study on dihydroxybenzoic acids also revealed that the position of the hydroxyl groups influences the minimum inhibitory concentration (MIC) against various pathogens.[9]

Table 2: Comparative Antimicrobial Activity (MIC, mg/mL) of Dihydroxybenzoic Acids [9]

CompoundE. coliP. aeruginosaS. aureusB. subtilisC. albicans
2,4-dihydroxybenzoic acid 22222
3,4-dihydroxybenzoic acid 22222
2,5-dihydroxybenzoic acid 44444
3,5-dihydroxybenzoic acid 66666

Lower MIC values indicate higher potency.

These findings suggest that the substitution pattern on the benzene ring significantly affects antimicrobial activity. For derivatives of this compound, exploring different substitution patterns on the aromatic ring is a logical step toward developing potent antimicrobial agents.

Anti-inflammatory Activity: Targeting NF-κB

The parent molecule, 5-ASA, is a well-established anti-inflammatory agent.[6][10] Structure-activity relationship studies on salicylic acid derivatives have shown that modifications to the carboxylic acid and the 5-position of the ring can significantly enhance the inhibition of NF-κB, a key transcription factor in inflammation.[11]

Table 3: Comparative Anti-inflammatory Activity (IC50, µM) of Salicylic Acid Derivatives against NF-κB [11]

CompoundNF-κB Inhibition IC50 (µM)
Salicylic Acid > 1000
5-Chlorosalicylic Acid 250
Salicylamide 500
5-Chlorosalicylamide 100
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) 15

Lower IC50 values indicate higher potency.

This data strongly suggests that converting the ester group of this compound to an amide, particularly a substituted amide, and introducing a chlorine atom at a suitable position on the ring could lead to potent anti-inflammatory agents.[11]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of N-Acyl Derivatives of this compound

This protocol describes a general method for the acylation of the amino group, a common strategy for creating a diverse library of derivatives.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The scaffold of this compound presents a fertile ground for the development of novel therapeutic agents. The existing literature on related compounds provides a clear rationale for exploring its derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

Key SAR insights suggest that:

  • For anticancer activity: Halogenation, particularly with bromine, on the aromatic ring is a promising strategy.[7]

  • For antimicrobial activity: The substitution pattern on the aromatic ring is a critical determinant of potency.[9]

  • For anti-inflammatory activity: Conversion of the ester to a substituted amide and chlorination of the ring can lead to highly potent NF-κB inhibitors.[11]

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. This will enable the construction of robust quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent and selective drug candidates.[12][13] The experimental protocols provided herein offer a solid foundation for such investigations.

References

A Comparative Guide to the Synthesis of Methyl 2-amino-5-hydroxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-5-hydroxybenzoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and field-proven insights to aid in selecting the optimal pathway for your research and development needs.

Introduction to the Target Molecule

This compound, a substituted anthranilate, possesses three key functional groups: an amino group, a hydroxyl group, and a methyl ester. This trifunctionality makes it a versatile scaffold for introducing molecular diversity and tailoring the physicochemical properties of target compounds. Its synthesis, therefore, requires careful consideration of regioselectivity and functional group compatibility. This guide will dissect three primary synthetic strategies, evaluating their respective strengths and weaknesses.

Synthetic Route 1: Direct Fischer Esterification of 2-Amino-5-hydroxybenzoic Acid

This is arguably the most straightforward and atom-economical approach, proceeding via the acid-catalyzed esterification of the commercially available 2-amino-5-hydroxybenzoic acid.

Reaction Mechanism and Rationale

The Fischer esterification is a classic organic reaction where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of a large excess of methanol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

G cluster_0 Fischer Esterification Mechanism Start 2-Amino-5-hydroxybenzoic Acid + Methanol (excess) Protonation Protonation of Carbonyl Oxygen (H₂SO₄ catalyst) Nucleophilic_Attack Nucleophilic Attack by Methanol Proton_Transfer Proton Transfer Elimination Elimination of Water Deprotonation Deprotonation Product This compound

Experimental Protocol

A typical laboratory-scale procedure is as follows:

  • To a solution of 2-amino-5-hydroxybenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Performance Analysis
ParameterPerformance
Yield Generally high, often in the range of 90-95% under optimized conditions.[1]
Purity Good, with the primary impurity being the unreacted starting material.
Scalability Readily scalable for industrial production.
Cost Cost-effective due to readily available starting materials and reagents.
Green Chemistry The use of a strong acid catalyst and organic solvents for extraction are drawbacks. However, recent advancements include the use of recyclable solid acid catalysts like cation exchange resins, which simplifies workup and reduces waste.[2]
Ease of Purification Relatively straightforward, often requiring only recrystallization.

Synthetic Route 2: Nitration of Methyl Salicylate followed by Reduction

This two-step approach begins with the commercially available and inexpensive methyl salicylate.

Reaction Mechanism and Rationale

Step 1: Nitration of Methyl Salicylate

The nitration of methyl salicylate is an electrophilic aromatic substitution reaction. The hydroxyl and methoxycarbonyl groups are ortho-, para-directing and meta-directing, respectively. This leads to the formation of a mixture of isomers, primarily the 3-nitro and 5-nitro products.[3] The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. Common nitrating agents include a mixture of nitric acid and sulfuric acid, or ferric nitrate.[3][4]

Step 2: Reduction of the Nitro Group

The nitro group of the desired methyl 5-nitro-2-hydroxybenzoate intermediate is then reduced to an amino group. This can be achieved through various methods, including:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.

  • Metal-Mediated Reduction: A classic and robust method using metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid).[5]

G cluster_1 Nitration-Reduction Pathway Start Methyl Salicylate Nitration Nitration (HNO₃/H₂SO₄) Isomers Mixture of Methyl 3-nitro- & 5-nitro-2-hydroxybenzoate Separation Isomer Separation Reduction Reduction of Nitro Group (e.g., Fe/CH₃COOH) Product This compound

Experimental Protocol

Nitration of Methyl Salicylate:

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add methyl salicylate to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • The isomeric mixture is then separated, typically by fractional crystallization or column chromatography.

Reduction of Methyl 5-nitro-2-hydroxybenzoate:

  • Suspend methyl 5-nitro-2-hydroxybenzoate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent, such as iron powder.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the catalyst/metal salts.

  • Concentrate the filtrate and purify the product by recrystallization.[5]

Performance Analysis
ParameterPerformance
Yield The nitration step often results in a mixture of isomers, with the yield of the desired 5-nitro isomer being moderate. The subsequent reduction step can proceed with high yield (>90%). The overall yield is therefore dependent on the efficiency of the isomer separation.
Purity The main challenge is the separation of the 3-nitro and 5-nitro isomers. Incomplete separation will lead to impurities in the final product.
Scalability Scalable, but the isomer separation can be challenging on a large scale.
Cost Methyl salicylate is an inexpensive starting material. The overall cost will be influenced by the efficiency of the isomer separation.
Green Chemistry The nitration step uses strong acids and generates acidic waste. Metal-mediated reductions also produce significant metal salt waste. Catalytic hydrogenation is a greener alternative for the reduction step.
Ease of Purification The purification of the final product is relatively straightforward if the nitro-isomer separation is successful. However, the separation of the isomers themselves can be difficult.

Synthetic Route 3: Kolbe-Schmitt Reaction of p-Aminophenol followed by Esterification

This route builds the carboxylic acid functionality onto a readily available phenol precursor.

Reaction Mechanism and Rationale

Step 1: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature.[6][7] In this case, p-aminophenol is first treated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then undergoes electrophilic attack by CO₂ to yield 2-hydroxy-5-aminobenzoic acid.

Step 2: Fischer Esterification

The resulting 2-hydroxy-5-aminobenzoic acid is then esterified using the Fischer esterification method as described in Route 1.

G cluster_2 Kolbe-Schmitt and Esterification Pathway Start p-Aminophenol Kolbe_Schmitt Kolbe-Schmitt Reaction (1. NaOH, 2. CO₂, pressure, heat) Intermediate 2-Hydroxy-5-aminobenzoic Acid Esterification Fischer Esterification (Methanol, H₂SO₄) Product This compound

Experimental Protocol

Kolbe-Schmitt Reaction:

  • p-Aminophenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

  • The solution is heated in an autoclave under a high pressure of carbon dioxide.

  • After the reaction, the mixture is cooled, and the product is precipitated by acidification with a mineral acid.

  • The crude 2-hydroxy-5-aminobenzoic acid is collected by filtration and washed with water.

Fischer Esterification:

The procedure is the same as described in Route 1.

Performance Analysis
ParameterPerformance
Yield The Kolbe-Schmitt reaction can provide good yields of the desired carboxylic acid, often exceeding 80%.[8] The subsequent esterification also proceeds in high yield.
Purity The Kolbe-Schmitt reaction can produce some isomeric byproducts, but the desired product is often the major component.
Scalability The high-pressure requirements of the Kolbe-Schmitt reaction can be a challenge for standard laboratory setups but are feasible on an industrial scale.
Cost p-Aminophenol is a readily available and relatively inexpensive starting material.
Green Chemistry The high energy input (high temperature and pressure) for the Kolbe-Schmitt reaction is a drawback. The use of strong base and acid also contributes to waste generation.
Ease of Purification Purification of the intermediate carboxylic acid may require recrystallization to remove any isomeric byproducts before proceeding to the esterification step.

Comparative Summary and Recommendation

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1. Fischer Esterification High yield, one-step, cost-effective, readily scalable.Use of strong acid catalyst (can be mitigated with solid acids).Large-scale production and routine laboratory synthesis where the starting carboxylic acid is available.
2. Nitration-Reduction Inexpensive starting material (methyl salicylate).Two-step process, formation of isomers requiring separation, use of hazardous reagents.Situations where methyl salicylate is a more accessible or cost-effective starting material and facilities for isomer separation are available.
3. Kolbe-Schmitt & Esterification Utilizes a simple and inexpensive starting material (p-aminophenol).Requires high pressure and temperature for the Kolbe-Schmitt reaction, two-step process.Industrial-scale synthesis where high-pressure reactors are available.

For most laboratory-scale applications and for processes where the starting 2-amino-5-hydroxybenzoic acid is commercially available and affordable, the Direct Fischer Esterification (Route 1) is the recommended method. Its simplicity, high yield, and straightforward purification make it the most efficient and practical choice. The use of a recyclable solid acid catalyst can further enhance its appeal from an environmental and process standpoint.

The Nitration-Reduction (Route 2) and Kolbe-Schmitt (Route 3) pathways offer viable alternatives, particularly for large-scale industrial production where the cost of starting materials is a primary driver and the necessary infrastructure (e.g., high-pressure reactors, efficient separation technologies) is in place.

References

A Comparative Guide to the Antioxidant Capacity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of phenolic compounds is paramount for harnessing their therapeutic potential. This guide provides an in-depth comparison of the antioxidant capacities of different hydroxybenzoic acid isomers, grounded in experimental data. We will explore the chemical principles governing their antioxidant activity, present quantitative comparisons from established assays, and provide detailed protocols for the experimental validation of these properties.

The Structural Basis of Antioxidant Activity in Hydroxybenzoic Acids

The antioxidant potential of hydroxybenzoic acids is intrinsically linked to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the benzoic acid aromatic ring. This structural variation dictates their ability to neutralize free radicals, primarily through hydrogen atom donation or single electron transfer.

Generally, a higher number of hydroxyl groups correlates with enhanced antioxidant activity.[1] The position of these groups is also critical, with ortho and para orientations often resulting in greater activity compared to a meta arrangement. This is attributed to the increased resonance stabilization of the phenoxyl radical formed after donating a hydrogen atom.[2][3]

The antioxidant mechanisms of hydroxybenzoic acids can be broadly categorized as direct and indirect. Direct mechanisms involve the scavenging of free radicals by donating a hydrogen atom or the chelation of transition metal ions that can catalyze the formation of reactive oxygen species.[4] Indirectly, some of these compounds can activate signaling pathways like Nrf2, which upregulates the expression of endogenous antioxidant enzymes.[5][6]

cluster_mechanisms Antioxidant Mechanisms of Hydroxybenzoic Acids Direct Scavenging Direct Scavenging Stabilized Radical Stabilized Radical Direct Scavenging->Stabilized Radical Metal Chelation Metal Chelation Inactive Complex Inactive Complex Metal Chelation->Inactive Complex Indirect Pathway Activation Indirect Pathway Activation Nrf2 Pathway Nrf2 Pathway Indirect Pathway Activation->Nrf2 Pathway Hydroxybenzoic Acid Hydroxybenzoic Acid Hydroxybenzoic Acid->Direct Scavenging H• donation Hydroxybenzoic Acid->Metal Chelation Hydroxybenzoic Acid->Indirect Pathway Activation Free Radical Free Radical Free Radical->Direct Scavenging Transition Metal Transition Metal Transition Metal->Metal Chelation Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes

Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of hydroxybenzoic acid isomers are commonly evaluated using standardized in vitro assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2] The following tables summarize comparative data for various hydroxybenzoic acid isomers.

Monohydroxybenzoic Acid Isomers
IsomerCommon NameDPPH IC₅₀ (µM)ABTS (% Inhibition at 50 µM)FRAP (µM Fe²⁺)
2-Hydroxybenzoic AcidSalicylic Acid> 1000--
3-Hydroxybenzoic Acidm-Hydroxybenzoic Acid> 1000--
4-Hydroxybenzoic Acidp-Hydroxybenzoic Acid> 1000--
Note: Comprehensive, directly comparable quantitative data for monohydroxybenzoic acid isomers from a single study is limited. The available data suggests that their antioxidant activity is generally weak compared to their di- and trihydroxy counterparts.[2][3]
Dihydroxybenzoic Acid Isomers
IsomerCommon NameDPPH IC₅₀ (µM)ABTS (% Inhibition at 50 µM)FRAP (µM Fe²⁺)
2,3-Dihydroxybenzoic AcidPyrocatechuic Acid> 2.4286.40173.79
2,4-Dihydroxybenzoic Acidβ-Resorcylic Acid> 2.4216.17-
2,5-Dihydroxybenzoic AcidGentisic Acid> 2.4280.11236.00
2,6-Dihydroxybenzoic Acidγ-Resorcylic Acid> 2.428.12-
3,4-Dihydroxybenzoic AcidProtocatechuic Acid> 2.4274.5144.22
3,5-Dihydroxybenzoic Acidα-Resorcylic Acid> 2.4260.39-
Data synthesized from a study by Kalinowska et al. (2021), where 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) showed a DPPH IC₅₀ of 2.42 ± 0.08 µM. The dihydroxybenzoic acids were ranked in their DPPH scavenging ability as 2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB.[1]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

cluster_workflow DPPH Assay Workflow Prepare DPPH and Sample Solutions Prepare DPPH and Sample Solutions Mix in 96-well Plate Mix in 96-well Plate Prepare DPPH and Sample Solutions->Mix in 96-well Plate Incubate in Dark Incubate in Dark Mix in 96-well Plate->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance at 517 nm->Calculate % Inhibition and IC50

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a standard antioxidant (e.g., Trolox) in the same solvent used for dilution.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution.

    • Include a control containing only the solvent and the ABTS•⁺ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample with a standard curve prepared using Trolox.

cluster_workflow ABTS Assay Workflow Generate ABTS Radical Cation Generate ABTS Radical Cation Dilute to Working Absorbance Dilute to Working Absorbance Generate ABTS Radical Cation->Dilute to Working Absorbance React with Sample React with Sample Dilute to Working Absorbance->React with Sample Measure Absorbance at 734 nm Measure Absorbance at 734 nm React with Sample->Measure Absorbance at 734 nm Calculate TEAC Calculate TEAC Measure Absorbance at 734 nm->Calculate TEAC

Caption: General workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.[2]

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a ferrous sulfate (FeSO₄) standard.[2]

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the pre-warmed FRAP reagent.[2]

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[2]

  • Measurement: Measure the absorbance of the ferrous-TPZ complex at 593 nm.[2]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ and is expressed as µM of Fe²⁺ equivalents.[2]

cluster_workflow FRAP Assay Workflow Prepare and Pre-warm FRAP Reagent Prepare and Pre-warm FRAP Reagent React with Sample/Standard React with Sample/Standard Prepare and Pre-warm FRAP Reagent->React with Sample/Standard Incubate at 37°C Incubate at 37°C React with Sample/Standard->Incubate at 37°C Measure Absorbance at 593 nm Measure Absorbance at 593 nm Incubate at 37°C->Measure Absorbance at 593 nm Calculate Fe2+ Equivalents Calculate Fe2+ Equivalents Measure Absorbance at 593 nm->Calculate Fe2+ Equivalents

Caption: General workflow for the FRAP assay.[2]

Conclusion

The antioxidant capacity of hydroxybenzoic acid isomers is a complex interplay of the number and position of hydroxyl groups on the aromatic ring. Dihydroxybenzoic acids, particularly those with ortho and para substitutions, exhibit significantly greater antioxidant activity than their monohydroxy counterparts. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of these compounds. Further research focusing on in vivo models is essential to fully elucidate the physiological relevance of these in vitro findings.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of therapeutic drug monitoring and pharmacokinetic studies of small molecules, such as aminobenzoic acid derivatives, understanding antibody cross-reactivity is not merely an academic exercise—it is a critical determinant of assay accuracy and reliability. This guide provides an in-depth technical comparison of antibody performance against a panel of structurally related aminobenzoic acid derivatives, grounded in experimental data and established immunological principles.

The Significance of Specificity for Aminobenzoic Acid Derivatives

Aminobenzoic acid and its derivatives are a class of compounds with diverse pharmaceutical applications. A prominent example is Procainamide, an antiarrhythmic drug, which is metabolized in the body to N-acetylprocainamide (NAPA), an active metabolite.[1] Both compounds have therapeutic effects and potential toxicity, necessitating distinct monitoring.[2][3] An antibody used in an immunoassay that cannot distinguish between the parent drug and its metabolite, or other structurally similar endogenous or co-administered compounds, can lead to erroneous quantification and misguided clinical decisions.

This guide will dissect the performance of a hypothetical, yet representative, monoclonal antibody raised against a procainamide-like hapten. We will explore its binding characteristics with procainamide, its primary metabolite N-acetylprocainamide (NAPA), the foundational molecule p-aminobenzoic acid (PABA), and other related structures.

The Art and Science of Hapten Design: The Root of Antibody Specificity

Small molecules like aminobenzoic acid derivatives are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4] This small molecule-carrier protein complex is known as a conjugate, and the small molecule itself is termed a hapten.

The design of the hapten, particularly the point of attachment of the linker to the carrier protein, is a critical factor that dictates the specificity of the resulting antibodies.[5][6] The immune system generates antibodies that recognize the part of the hapten that is most exposed and distal to the carrier protein. Therefore, a well-designed hapten will present the unique structural features of the target molecule to the immune system, while using a common or less critical region for conjugation.

For instance, to generate an antibody that is highly specific for procainamide, one might conjugate the carrier protein through the carboxylic acid group of a modified procainamide structure. This would leave the diethylaminoethyl group and the amide linkage exposed, making them key components of the epitope recognized by the antibody.

Comparative Analysis of Antibody Cross-Reactivity: A Performance Guide

The cross-reactivity of an antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[7] The degree of cross-reactivity is quantified by determining the concentration of the related compound that causes a 50% reduction in the signal (IC50) and comparing it to the IC50 of the target analyte.

Cross-reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Below is a comparative performance table for our hypothetical anti-procainamide monoclonal antibody against a panel of aminobenzoic acid derivatives.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Procainamide (Target) 4-amino-N-(2-diethylaminoethyl)benzamide10100%
N-acetylprocainamide (NAPA) 4-acetamido-N-(2-diethylaminoethyl)benzamide1208.3%
p-Aminobenzoic Acid (PABA) 4-aminobenzoic acid> 10,000< 0.1%
Procaine 2-diethylaminoethyl 4-aminobenzoate5002%
Benzocaine Ethyl 4-aminobenzoate> 10,000< 0.1%
Interpreting the Data: A Structural Perspective
  • Procainamide vs. N-acetylprocainamide (NAPA): Our antibody demonstrates high specificity for procainamide, with significantly lower cross-reactivity for NAPA (8.3%). This is a desirable characteristic, as it allows for the distinct measurement of the parent drug and its active metabolite. The key structural difference is the acetylation of the aromatic amine in NAPA. This modification likely sterically hinders the binding of NAPA to the antibody's paratope, which was generated against the free amine of the procainamide hapten.

  • p-Aminobenzoic Acid (PABA): The negligible cross-reactivity with PABA highlights the importance of the N-(2-diethylaminoethyl)benzamide side chain in antibody recognition. PABA lacks this entire side chain, which clearly forms a critical part of the epitope.

  • Procaine: Procaine shares the p-aminobenzoic acid core and the diethylaminoethyl side chain with procainamide. However, the linkage is an ester instead of an amide. The 2% cross-reactivity suggests that while the side chain is important for binding, the nature of the linkage to the aromatic ring also plays a role in the antibody's recognition.

  • Benzocaine: Similar to PABA, benzocaine shows minimal cross-reactivity. It lacks the diethylaminoethyl group, further emphasizing the crucial role of this moiety in the specific binding interaction with the antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section provides a detailed, step-by-step methodology for determining the cross-reactivity of an anti-aminobenzoic acid antibody.

Reagents and Materials:
  • Anti-Procainamide Monoclonal Antibody

  • Procainamide-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Procainamide standard

  • Cross-reactant compounds (NAPA, PABA, Procaine, Benzocaine)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow:

Cross_Reactivity_Concept cluster_antibody Antibody Paratope cluster_antigens Antigens Ab Target Target Antigen (Procainamide) Target->Ab High Affinity Binding Cross_Reactant Cross-Reactant (NAPA) Cross_Reactant->Ab Low Affinity Binding Non_Binder Non-Binder (PABA) Non_Binder->Ab No Binding

References

A Comparative Benchmarking Guide to the Stability of Methyl 2-amino-5-hydroxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. Unforeseen instability can lead to loss of potency, the formation of potentially toxic degradants, and significant delays in the regulatory approval process. This guide provides an in-depth comparative analysis of the stability of Methyl 2-amino-5-hydroxybenzoate against its key positional isomers.

The strategic placement of the amino and hydroxyl groups on the benzoate ring profoundly influences the molecule's electronic properties and, consequently, its susceptibility to degradation under various stress conditions. This guide outlines a comprehensive forced degradation study, presenting both the detailed experimental protocols and the anticipated outcomes based on established chemical principles. The objective is to provide a robust framework for understanding the structure-stability relationships within this class of compounds, enabling more informed decisions in lead candidate selection and formulation development.

Introduction to the Isomers Under Investigation

The subject of our investigation is this compound, a versatile building block in medicinal chemistry. To provide a thorough stability benchmark, we will compare it against five of its key positional isomers. The structural differences, while subtle, are expected to give rise to significant variations in chemical stability.

Isomers for Comparative Analysis:

  • Compound A (Lead): this compound

  • Compound B: Methyl 3-amino-2-hydroxybenzoate

  • Compound C: Methyl 4-amino-2-hydroxybenzoate

  • Compound D: Methyl 3-amino-4-hydroxybenzoate

  • Compound E: Methyl 4-amino-3-hydroxybenzoate

  • Compound F: Methyl 2-amino-3-hydroxybenzoate

Experimental Design: A Forced Degradation Study

To rigorously assess the stability of these isomers, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) Q1A and Q1B guidelines.[1] Forced degradation, or stress testing, is essential for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[2][3] Our experimental approach subjects each isomer to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolytic stress.

The rationale for selecting these conditions is to simulate the potential environmental stresses a drug substance might encounter during its lifecycle, from manufacturing to storage and administration.[4] A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without overly complex secondary degradation.[5][6]

Analytical Methodology: Stability-Indicating UPLC-MS

A crucial component of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products. For this investigation, a stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with Mass Spectrometry (MS) is employed.

Protocol for UPLC-MS Method Development:

  • Column Selection: A C18 reversed-phase column is chosen for its versatility in separating compounds of moderate polarity.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is optimized to achieve baseline separation of the isomers and their degradants.

  • Detection: A photodiode array (PDA) detector is used for initial detection and quantitation, while a mass spectrometer is used for the identification of degradation products.

  • Method Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for the forced degradation studies.

Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of each isomer in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Incubate the solutions at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration and analyze by UPLC-MS.

Base Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of each isomer in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Stress Condition: Incubate the solutions at 60°C for 8 hours.

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized solutions with the mobile phase and analyze by UPLC-MS.

Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of each isomer in a 1:1 mixture of acetonitrile and water. Add 3% hydrogen peroxide to each solution.

  • Stress Condition: Keep the solutions at room temperature for 24 hours, protected from light.

  • Analysis: Dilute the solutions with the mobile phase and analyze by UPLC-MS.

Thermal Degradation
  • Sample Preparation: Place the solid powder of each isomer in a clear glass vial.

  • Stress Condition: Expose the vials to a dry heat of 80°C in a calibrated oven for 48 hours.

  • Analysis: After exposure, dissolve the samples in the mobile phase to a concentration of 1 mg/mL and analyze by UPLC-MS.

Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of each isomer in a 1:1 mixture of acetonitrile and water. Place the solutions in quartz cuvettes.

  • Stress Condition: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][8][9] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, analyze the solutions by UPLC-MS.

Comparative Stability Data

The following table summarizes the anticipated percentage degradation for each isomer under the specified stress conditions. These values are based on established principles of organic chemistry, considering the electronic effects of the substituent groups on the aromatic ring.

Compound Isomer Acid Hydrolysis (% Degradation) Base Hydrolysis (% Degradation) Oxidative Degradation (% Degradation) Thermal Degradation (% Degradation) Photolytic Degradation (% Degradation)
A This compound81518512
B Methyl 3-amino-2-hydroxybenzoate101815610
C Methyl 4-amino-2-hydroxybenzoate12201278
D Methyl 3-amino-4-hydroxybenzoate71422415
E Methyl 4-amino-3-hydroxybenzoate91625518
F Methyl 2-amino-3-hydroxybenzoate111916611

Discussion of Structure-Stability Relationships

The anticipated stability profiles of the isomers can be rationalized by considering the electronic interplay between the amino, hydroxyl, and methyl ester groups.

  • Hydrolytic Stability: The rate of both acid and base-catalyzed hydrolysis of the methyl ester is influenced by the electron density of the carbonyl carbon. Isomers with electron-donating groups (amino and hydroxyl) ortho or para to the ester group (Compounds C and F) are expected to be more susceptible to hydrolysis due to increased electron density at the ester linkage. Conversely, meta-positioning of these groups would have a less pronounced effect.

  • Oxidative Stability: The presence of electron-rich amino and hydroxyl groups makes the aromatic ring susceptible to oxidation. The position of these groups relative to each other is critical. Isomers where the amino and hydroxyl groups are ortho or para to each other (Compounds D and E) are predicted to be more prone to oxidation, as they can readily form quinone-imine type structures.

  • Thermal and Photolytic Stability: Thermal stability is often related to the overall molecular packing in the solid state and the presence of functional groups that can initiate decomposition. Photostability is influenced by the molecule's ability to absorb UV radiation and dissipate the energy without undergoing chemical change.[7] Aromatic amines and phenols are known to be light-sensitive and can undergo photo-oxidation.[10] The specific degradation pathways can be complex, but isomers with higher electron density on the aromatic ring are generally expected to be more photoreactive.

Visualizing the Process and Relationships

To further clarify the experimental workflow and the relationships between the compounds, the following diagrams are provided.

experimental_workflow cluster_isomers Isomer Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Compound A (this compound) Acid Acid Hydrolysis (0.1M HCl, 60°C) A->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) A->Base Oxidation Oxidation (3% H2O2, RT) A->Oxidation Thermal Thermal (80°C, solid) A->Thermal Photo Photolytic (ICH Q1B) A->Photo B Compound B (Methyl 3-amino-2-hydroxybenzoate) B->Acid B->Base B->Oxidation B->Thermal B->Photo C Compound C (Methyl 4-amino-2-hydroxybenzoate) C->Acid C->Base C->Oxidation C->Thermal C->Photo D Compound D (Methyl 3-amino-4-hydroxybenzoate) D->Acid D->Base D->Oxidation D->Thermal D->Photo E Compound E (Methyl 4-amino-3-hydroxybenzoate) E->Acid E->Base E->Oxidation E->Thermal E->Photo F Compound F (Methyl 2-amino-3-hydroxybenzoate) F->Acid F->Base F->Oxidation F->Thermal F->Photo UPLC UPLC-MS Analysis Acid->UPLC Base->UPLC Oxidation->UPLC Thermal->UPLC Photo->UPLC Data Data Interpretation (Quantify Degradation) UPLC->Data

Caption: Experimental workflow for the forced degradation study.

isomer_structures cluster_structures Chemical Structures of Isomers A Compound A This compound B Compound B Methyl 3-amino-2-hydroxybenzoate C Compound C Methyl 4-amino-2-hydroxybenzoate D Compound D Methyl 3-amino-4-hydroxybenzoate E Compound E Methyl 4-amino-3-hydroxybenzoate F Compound F Methyl 2-amino-3-hydroxybenzoate

Caption: Chemical structures of the investigated isomers.

Conclusion

This comparative guide provides a foundational understanding of the stability of this compound relative to its key positional isomers. Based on the principles of forced degradation and the electronic effects of the substituent groups, we anticipate that Methyl 3-amino-4-hydroxybenzoate (Compound D) and This compound (Compound A) will exhibit the most favorable overall stability profiles, with particular resilience to hydrolytic degradation. Conversely, isomers with ortho or para relationships between the amino, hydroxyl, and ester groups are likely to be more susceptible to degradation.

The insights from this guide are intended to aid researchers in the early stages of drug development by providing a predictive framework for the stability of this class of compounds. It is imperative to conduct thorough experimental validation for any lead candidate to confirm these findings and ensure the development of a safe, effective, and stable pharmaceutical product.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 2-amino-5-hydroxybenzoate is a critical process where efficiency and cost-effectiveness are paramount. This guide provides an in-depth comparative analysis of the most common synthetic routes to this valuable compound, offering detailed experimental protocols, supporting data, and a thorough cost-effectiveness evaluation to inform your selection of the optimal precursor and methodology.

Introduction to this compound

This compound is an important building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and a hydroxyl group on the aromatic ring, makes it a versatile precursor for creating more complex molecular architectures. The selection of a synthetic pathway to this intermediate can significantly impact the overall cost, yield, purity, and environmental footprint of the final active pharmaceutical ingredient (API).

This guide will focus on the two primary precursors for the synthesis of 2-amino-5-hydroxybenzoic acid, the immediate precursor to this compound: p-Aminophenol and Salicylic Acid . We will explore the synthetic transformations required for each, culminating in the final esterification step to yield the target molecule.

Synthetic Pathway 1: The p-Aminophenol Route via Kolbe-Schmitt Reaction

The synthesis of 2-amino-5-hydroxybenzoic acid from p-aminophenol is most notably achieved through the Kolbe-Schmitt reaction. This carboxylation reaction is a cornerstone of industrial aromatic chemistry and is lauded for its high atom economy.

Causality Behind Experimental Choices

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. The use of high temperature and pressure is crucial to drive the reaction towards the desired carboxylated product. The choice of a solid alkali and a catalytic carrier can significantly improve heat transfer and, consequently, the reaction yield and efficiency, making it suitable for large-scale industrial production[1].

Experimental Protocol: Synthesis of 2-amino-5-hydroxybenzoic acid from p-Aminophenol
  • Preparation: In a high-pressure autoclave, add 16g of p-aminophenol, 63g of sodium sulfate (as a catalytic carrier), and 16g of sodium methylate (as a solid alkali)[1].

  • Reaction: Seal the autoclave and purge it with carbon dioxide three times. Pressurize the reactor with carbon dioxide to 3.0 MPa.

  • Heating: Slowly heat the mixture to 180°C while stirring and maintain this temperature for 6 hours[1].

  • Work-up: After cooling and depressurizing the reactor, dissolve the solid residue in water. Add a reducing agent (e.g., sodium hydrosulfite) and stir for 1-2 hours to remove any colored impurities.

  • Precipitation: Filter the solution and acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 1.0-6.0 to precipitate the 2-amino-5-hydroxybenzoic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry to obtain the product. A final wash with water can further enhance purity. This process can yield a product with a purity of over 99% and a yield of approximately 86%[1].

Visualizing the Workflow: p-Aminophenol Route

p_aminophenol p-Aminophenol carboxylation Kolbe-Schmitt Reaction (CO2, High T/P, Alkali, Catalyst) p_aminophenol->carboxylation Carboxylation intermediate_acid 2-amino-5-hydroxybenzoic acid carboxylation->intermediate_acid esterification Fischer Esterification (Methanol, Acid Catalyst) intermediate_acid->esterification Esterification final_product This compound esterification->final_product

Caption: Synthesis of this compound from p-Aminophenol.

Synthetic Pathway 2: The Salicylic Acid Route via Nitration and Reduction

An alternative and historically significant route to 2-amino-5-hydroxybenzoic acid begins with the more readily available salicylic acid. This pathway involves a two-step process of nitration followed by reduction.

Causality Behind Experimental Choices

This route leverages well-established aromatic substitution reactions. The nitration of salicylic acid is directed by the activating hydroxyl group and the deactivating but ortho-, para-directing carboxylic acid group, leading to the formation of 5-nitrosalicylic acid. The subsequent reduction of the nitro group to an amine is a standard transformation, which can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media. The choice of a clean and high-yielding reduction method is critical to the overall efficiency and environmental impact of this pathway.

Experimental Protocol: Synthesis of 2-amino-5-hydroxybenzoic acid from Salicylic Acid

Step 1: Nitration of Salicylic Acid

  • Preparation: In a flask equipped with a stirrer and a cooling bath, dissolve salicylic acid in a suitable solvent like glacial acetic acid.

  • Nitration: Cool the solution and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction and minimize the formation of by-products.

  • Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the 5-nitrosalicylic acid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-nitrosalicylic acid.

Step 2: Reduction of 5-Nitrosalicylic Acid

  • Method A: Catalytic Hydrogenation

    • Preparation: Dissolve 5-nitrosalicylic acid potassium salt (55g) in water (200 mL) and adjust the pH to 11.5 with potassium hydroxide.

    • Reaction: Place the solution in a stainless steel autoclave and add 2g of Raney nickel catalyst. Pressurize the autoclave with hydrogen to 8 atm and heat to 100°C for 6-8 hours.

    • Work-up: After cooling and purging the hydrogen, filter the hot mixture to remove the catalyst. Cool the filtrate and adjust the pH to 2.3 with HCl to precipitate the 2-amino-5-hydroxybenzoic acid.

    • Purification: Filter the precipitate, wash with deionized water, and dry. This method can achieve a yield of 89%[2].

  • Method B: Iron Powder Reduction

    • Preparation: In a round-bottom flask, suspend 5-nitrosalicylic acid in water or an ethanol-water mixture.

    • Reaction: Heat the suspension and add iron powder portion-wise. Add a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate and sustain the reduction.

    • Work-up: After the reaction is complete, filter the hot solution to remove the iron and iron oxides.

    • Precipitation: Neutralize the filtrate to precipitate the 2-amino-5-hydroxybenzoic acid.

    • Purification: Filter, wash, and dry the product. While this method is cost-effective, it generates significant iron-containing waste.

Visualizing the Workflow: Salicylic Acid Route

salicylic_acid Salicylic Acid nitration Nitration (HNO3, H2SO4) salicylic_acid->nitration nitro_intermediate 5-Nitrosalicylic Acid nitration->nitro_intermediate reduction Reduction (e.g., H2/Raney Ni or Fe/Acid) nitro_intermediate->reduction amino_acid_intermediate 2-amino-5-hydroxybenzoic acid reduction->amino_acid_intermediate esterification Fischer Esterification (Methanol, Acid Catalyst) amino_acid_intermediate->esterification final_product This compound esterification->final_product

Caption: Synthesis of this compound from Salicylic Acid.

Final Step: Fischer Esterification of 2-amino-5-hydroxybenzoic acid

The final step in the synthesis is the conversion of 2-amino-5-hydroxybenzoic acid to its methyl ester. This is typically achieved through a Fischer esterification reaction.

Causality Behind Experimental Choices

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol in this case) is often used. The acid catalyst, typically a strong mineral acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification
  • Preparation: Suspend 2-amino-5-hydroxybenzoic acid in an excess of methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound. A similar esterification of benzoic acid with methanol has been reported to achieve a yield of 90%[3].

Comparative Cost-Effectiveness Analysis

The choice of precursor is a critical decision that balances raw material costs, reagent expenses, energy consumption, waste disposal, and overall process efficiency. The following table provides a comparative analysis of the two primary synthetic routes.

Parameterp-Aminophenol Route (Kolbe-Schmitt)Salicylic Acid Route (Nitration & Reduction)
Precursor Cost p-Aminophenol: ~
83.61/kg(labgrade)to83.61/kg (lab grade) to ~83.61/kg(labgrade)to
8.50-$10.00/kg (industrial)[4][5][6][7]
Salicylic Acid: ~
70.65/kg(labgrade)to70.65/kg (lab grade) to ~70.65/kg(labgrade)to
2.00-$10.00/kg (industrial)[2][8][9][10][11][12]
Key Reagents & Costs - Carbon Dioxide: ~

1,699 - $8,199+ for lab scale)[13][14][15][16][17]
- Nitric Acid - Sulfuric Acid - Iron Powder: ~

1000-

16-$43/kg (bulk) to $3,560/kg (pharma grade)[18][19][20][21][22]
Typical Yield High (e.g., 86% for carboxylation)[1]Moderate to High (e.g., 89% for reduction step)[2]
Process Complexity One-pot for carboxylation but requires specialized high-pressure equipment.Multi-step process with standard laboratory equipment (except for catalytic hydrogenation).
Environmental Impact Generally considered "greener" due to high atom economy.Generates significant waste, especially with iron powder reduction. Nitration step uses strong acids.
Safety Considerations Handling of high-pressure and high-temperature reactions.Handling of corrosive and oxidizing strong acids. Use of flammable hydrogen gas in catalytic hydrogenation.
Overall Cost-Effectiveness Potentially more cost-effective for large-scale industrial production due to cheaper raw materials and high yield, despite the initial capital investment for equipment.May be more suitable for smaller-scale laboratory synthesis where the capital cost of a high-pressure reactor is prohibitive. The cost of the reduction catalyst can be a significant factor.

Conclusion and Recommendations

Both the p-aminophenol and salicylic acid routes offer viable pathways to this compound.

The p-aminophenol route via the Kolbe-Schmitt reaction is characterized by its high atom economy, high yield, and the use of relatively inexpensive starting materials. This makes it an attractive option for large-scale industrial synthesis where the initial investment in high-pressure equipment can be justified by the long-term operational cost savings.

The salicylic acid route provides a more accessible method for laboratory-scale synthesis as it generally does not require specialized high-pressure equipment (unless catalytic hydrogenation is the chosen reduction method). However, it is a multi-step process with a lower overall atom economy and potential for significant waste generation, particularly if using iron powder for the reduction step. The cost of the catalyst for the reduction of the nitro group is a critical variable in the overall cost-effectiveness of this route.

Ultimately, the choice of precursor will depend on the specific needs of the researcher or organization, including the scale of synthesis, available equipment, and considerations regarding environmental impact and safety. This guide provides the foundational data and experimental insights to make an informed and strategic decision.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 2-amino-5-hydroxybenzoate (CAS No. 1882-72-0), ensuring the protection of personnel and the environment.

Our approach is built on the core principles of Expertise, Experience, and Trustworthiness. We will not only outline the necessary steps but also explain the scientific rationale behind them, creating a self-validating system of protocols that you can implement with confidence.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. This compound is an aromatic amine and a phenol derivative, classes of compounds that require careful handling.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

While not classified as acutely toxic, related aminophenols can interfere with the blood's ability to carry oxygen (methemoglobinemia) and may cause mutations, warranting cautious handling to minimize exposure.[3]

Required Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the correct use of PPE. The following should be worn at all times when handling this compound waste:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[1]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[4]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of dust or vapors, mitigating respiratory irritation.[5]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Classification

This compound is not typically found on the EPA's specific lists of hazardous wastes (e.g., F-list, K-list, P-list, U-list).[7][8][9][10] Therefore, it is classified as a "characteristic" hazardous waste, likely due to its potential toxicity and irritant properties.[11] Your institution's Environmental Health & Safety (EHS) office will make the final determination, but you must treat it as hazardous from the point of generation.

Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Establish a dedicated waste container for this compound and chemically similar substances. Do not mix it with incompatible waste types.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides) as this can create a fire or explosion hazard.[3][12] Keep it separate from strong acids and bases.

  • Choose the Right Container:

    • For Solids: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or glass. The container must be clean, dry, and in good condition.

    • For Contaminated Labware (e.g., pipette tips, gloves, weigh boats): Collect these items in a designated, puncture-proof, and sealable container.

    • For Solutions: Use a sealable, chemical-resistant bottle (glass or HDPE is preferred). Ensure the container is compatible with any solvents used.

Waste Accumulation and Labeling
  • Labeling: As soon as you designate a container for waste, it must be labeled. The label should be clear, durable, and include the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations or formulas).

    • A clear statement of the associated hazards (e.g., "Skin Irritant, Eye Irritant ").

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel, and clearly marked. Ensure the SAA has secondary containment (such as a spill tray) to capture any potential leaks.

The workflow for waste handling is summarized in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal & Pickup gen Generate Waste (Solid, Liquid, or Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select Compatible Container (HDPE or Glass) ppe->container Step 2 segregate Segregate from Incompatibles (e.g., Oxidizers) container->segregate Step 3 label_waste Label Container Immediately 'HAZARDOUS WASTE' + Chemical Name & Hazards segregate->label_waste Step 4 close_container Keep Container Securely Closed label_waste->close_container Step 5 store_saa Store in Designated SAA with Secondary Containment close_container->store_saa Step 6 request_pickup Request Waste Pickup from EHS store_saa->request_pickup Step 7 ehs_collect EHS Collects & Transports request_pickup->ehs_collect final_disposal Licensed Disposal Facility (Incineration or Treatment) ehs_collect->final_disposal

Caption: Waste Disposal Workflow for this compound.

Requesting Disposal

When the waste container is nearly full (approximately 90% capacity) or if you are discontinuing the process, submit a request for waste pickup to your institution's EHS department. Follow their specific procedures for scheduling a collection. Do not allow hazardous waste to accumulate for extended periods.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Minor Spill: For a small spill of solid material, ensure the area is well-ventilated. Wearing your full PPE, gently sweep the material into a designated waste container. Use a damp paper towel to wipe the area, and dispose of the towel as hazardous waste.

  • Major Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility. This not only ensures regulatory compliance but also builds a foundation of trust in our collective scientific endeavors.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a mandate, but an integral, seamless part of your workflow. Handling any chemical reagent requires a foundational understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-amino-5-hydroxybenzoate, focusing on the rationale behind each personal protective equipment (PPE) choice to build a culture of safety and scientific excellence in your laboratory.

Section 1: Understanding the Risks of this compound

This compound and structurally similar aromatic amines and hydroxybenzoates present a specific set of hazards that dictate our PPE strategy. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. A thorough review of Safety Data Sheets (SDS) for this and related compounds reveals the following primary hazards.[1][2][3][4][5][6][7]

GHS PictogramHazard Class and StatementRationale for Concern in the Lab
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5][6][7][8][9]Direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis. This necessitates robust hand and body protection.
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]The fine powder can easily become airborne and contact the eyes, causing significant irritation or damage. This makes proper eye protection non-negotiable.
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4][5][6]Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[10] This risk is highest when handling the powder.
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4][5]While less common in a lab setting, accidental ingestion via contaminated hands underscores the need for strict hygiene and a "no food or drink" policy in the lab.
Reproductive Toxicity (Category 2) : Suspected of damaging fertility or the unborn child.[11]This is a significant long-term health risk associated with some related compounds, demanding stringent containment and PPE to minimize any potential exposure.

Section 2: The First Line of Defense: Engineering and Administrative Controls

Before any PPE is worn, the work environment itself should be engineered to minimize exposure. PPE is the final barrier between you and the hazard.

  • Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a powder containment hood.[1][12] This local exhaust ventilation is the most effective way to control respiratory exposure to dust.[7][12] Ensure safety showers and eyewash stations are readily accessible.[7][8]

  • Administrative Controls : Develop and adhere to Standard Operating Procedures (SOPs) for handling this chemical. Do not eat, drink, or smoke in the laboratory.[3][4] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5][8]

Section 3: Core PPE Protocol for this compound

The selection of PPE must be based on a risk assessment of the specific procedure being performed.[13] The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection

Because this compound is a fine powder, standard safety glasses with side shields are insufficient as they do not protect against airborne dust.

  • Minimum Requirement : Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and potential splashes.[6][12] They must comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[14]

  • Enhanced Protection : When handling larger quantities or if there is a significant splash risk (e.g., during dissolution in a large volume of solvent), a full-face shield should be worn in addition to chemical splash goggles.[15][16][17]

Hand Protection

The skin is a primary route of exposure, making glove selection critical.

  • Material Selection : Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[18] However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance data, as breakthrough times for aromatic amines can vary.[19][20] Neoprene or butyl rubber gloves may offer more robust protection for extensive handling.[18][21]

  • Best Practices : Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Use a double-gloving technique for added protection during high-risk procedures. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Body Protection

Protect your skin and personal clothing from contamination.

  • Standard Use : A clean, buttoned laboratory coat is the minimum requirement for handling small quantities.[12]

  • Procedures with Splash/Dust Potential : For tasks involving larger quantities or a higher risk of generating dust or splashes, supplement your lab coat with a chemical-resistant apron.[12] For significant handling, disposable chemical-resistant coveralls may be necessary.[15][16]

  • Contamination : Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1][5] Do not launder contaminated clothing at home; follow your institution's procedures for hazardous material decontamination.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is essential.

  • When is it Required? : Respiratory protection is necessary if you are handling the powder outside of a fume hood, if ventilation is inadequate, or during a spill cleanup.[11][12]

  • Respirator Selection :

    • For nuisance dust levels, a NIOSH-approved N95 (or higher) particulate respirator is required.[12]

    • If the chemical is dissolved in a volatile solvent and handled outside a fume hood, a full-face or half-mask air-purifying respirator (APR) with organic vapor/particulate combination cartridges is necessary.[15][16]

  • Fit and Training : All users of tight-fitting respirators must be properly trained and fit-tested as required by OSHA standard 29 CFR 1910.134.[11]

Section 4: Procedural Discipline: Donning, Doffing, and Disposal

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Sequence
  • Lab Coat/Coveralls : Put on your protective body wear first.

  • Respirator (if required) : Perform a seal check.

  • Goggles/Face Shield : Adjust for a secure fit.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing (Removal) Sequence

This process is designed to move from most contaminated to least contaminated.

  • Gloves : Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

  • Goggles/Face Shield : Remove by handling the strap or headband from behind your head. Avoid touching the front surface.

  • Lab Coat/Coveralls : Unbutton and peel off, turning it inside-out as you remove it.

  • Respirator (if required) : Remove last by the straps.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Contaminated PPE is considered hazardous waste.

  • Collection : All disposable PPE (gloves, aprons, coveralls, respirator cartridges) must be disposed of in a designated and clearly labeled hazardous waste container.[11][22]

  • Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][22] Do not mix with general waste.[5]

Visual Workflow Guides

The following diagrams illustrate the critical decision-making and procedural flows for ensuring safety.

Caption: PPE Selection Workflow based on task and exposure risk.

Doffing_Sequence Critical PPE Doffing (Removal) Sequence cluster_0 A 1. Remove Gloves (Most Contaminated) B 2. Remove Goggles/Face Shield (Handle by straps) A->B C 3. Remove Lab Coat/Apron (Turn inside-out) B->C D 4. Remove Respirator (If worn, handle by straps) C->D E 5. WASH HANDS (Critical Final Step) D->E

Caption: Step-by-step sequence for safe PPE removal to avoid contamination.

By integrating this expert-driven, safety-first approach into your daily operations, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your scientific work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.